Perfluorononanoyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9ClF17O/c10-1(28)2(11,12)3(13,14)4(15,16)5(17,18)6(19,20)7(21,22)8(23,24)9(25,26)27 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPWXHQITWLFMQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9ClF17O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00379925 | |
| Record name | Perfluorononanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
482.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52447-23-1 | |
| Record name | Perfluorononanoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00379925 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to Perfluorononanoyl Chloride: Properties, Reactivity, and Handling
Introduction
Perfluorononanoyl chloride (PFNC), also known as heptadecafluorononanoyl chloride, is a highly fluorinated acyl chloride that serves as a critical building block in advanced chemical synthesis. Its unique properties, imparted by the long perfluoroalkyl chain, make it an indispensable reagent for introducing the C₉F₁₇ moiety into a wide range of molecules. This modification can dramatically alter the parent molecule's characteristics, enhancing properties such as chemical and thermal stability, lipophilicity, and biological activity.
This guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into its core reactivity, applications in synthesis, and essential safety protocols, offering field-proven insights to ensure its effective and safe utilization in the laboratory.
Core Compound Identifiers:
-
Chemical Name: 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride[1]
Part 1: Physical and Chemical Properties
The distinct physical characteristics of this compound are a direct consequence of its highly fluorinated structure. The strong carbon-fluorine bonds and the electron-withdrawing nature of fluorine atoms govern its behavior.
Physical Properties
Quantitative physical data for this compound are summarized in the table below. The high density is typical for perfluorinated compounds. Its relatively low boiling point for its molecular weight is due to weak intermolecular forces, as the electron density around the fluorine atoms is not easily polarized.
| Property | Value | Source |
| Molecular Weight | 482.52 g/mol | [1][2][3] |
| Appearance | Colorless Liquid | [7] |
| Density | 1.731 g/cm³ | [2] |
| Boiling Point | 69 °C | [2][3] |
| Flash Point | 47.4 °C | [2] |
| Vapor Pressure | 3.12 mmHg at 25°C | [2] |
| Refractive Index | 1.293 | [2] |
| Solubility | Not specified; expected to be insoluble in water and soluble in fluorinated solvents. | [2] |
| Melting Point | N/A | [2] |
Chemical Properties and Reactivity
The chemical behavior of this compound is dominated by two key features: the highly reactive acyl chloride group and the inert, electron-withdrawing perfluorononyl chain.
-
Acyl Chloride Reactivity: As an acyl chloride, PFNC is highly susceptible to nucleophilic attack. It is particularly sensitive to moisture, readily hydrolyzing to the corresponding perfluorononanoic acid (PFNA) upon contact with water.[2] This reactivity is the cornerstone of its synthetic utility, allowing it to react with a wide array of nucleophiles.
-
Perfluoroalkyl Chain Influence: The C₈F₁₇ chain is exceptionally stable and chemically inert due to the strength of the C-F bond.[8] Its strong electron-withdrawing inductive effect makes the carbonyl carbon of the acyl chloride group even more electrophilic and thus more reactive towards nucleophiles compared to its non-fluorinated hydrocarbon analogs.
The general reactivity workflow is visualized below, showcasing the transformation of this compound upon reaction with common nucleophiles.
Caption: General reaction pathways of this compound with nucleophiles.
Part 2: Applications in Synthesis and Drug Development
This compound is primarily used as a chemical intermediate to introduce perfluoroalkyl groups into organic compounds.[2] This process, known as perfluoroalkylation, is of significant interest in medicinal chemistry and materials science.
Rationale for Perfluoroalkylation in Drug Development
The incorporation of a perfluorononyl group can profoundly enhance the therapeutic profile of a drug candidate.[2] Key benefits include:
-
Enhanced Stability: The chemical inertness of the perfluoroalkyl chain can protect the drug molecule from metabolic degradation, increasing its half-life.[2]
-
Improved Bioavailability: By tuning the lipophilicity of a molecule, perfluoroalkylation can improve its ability to cross cell membranes.[2]
-
Modified Solubility: While highly fluorinated chains are hydrophobic, they can also be engineered into surfactants and emulsifiers, which are crucial for formulating poorly soluble drugs.[2]
Synthetic Applications
The high reactivity of the acyl chloride functional group allows for a variety of transformations, leading to diverse downstream products.[2] These reactions are fundamental to its role as a versatile synthetic intermediate.
-
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs) where enhanced stability and bioavailability are desired.[2]
-
Surfactants: Serves as a raw material for producing high-performance fluorosurfactants used as detergents, wetting agents, and emulsifiers.[2]
-
Pesticides: A key component in producing certain pesticides, where the perfluoroalkyl group can enhance efficacy and selectivity.[2]
-
Fire Control Agents: Used in the production of fire-fighting foams, where the stability of the fluorinated chain creates an effective barrier to extinguish fires.[2]
Part 3: Experimental Protocols and Safe Handling
Given its hazardous nature, strict adherence to safety protocols is paramount when working with this compound. It is classified as corrosive and toxic if swallowed, causing skin and eye irritation.[1][2][3]
General Protocol for Nucleophilic Acyl Substitution (e.g., Amidation)
This protocol provides a generalized workflow for reacting this compound with an amine. Note: This is a representative protocol and must be adapted based on the specific substrate and scale.
-
Reaction Setup:
-
Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, a thermometer, and a dropping funnel under an inert atmosphere (N₂ or Ar).
-
Dissolve the amine substrate and a non-nucleophilic base (e.g., triethylamine, pyridine) in a suitable anhydrous aprotic solvent (e.g., THF, CH₂Cl₂).
-
Cool the solution to 0 °C in an ice bath.
-
-
Reagent Addition:
-
In the dropping funnel, prepare a solution of this compound (1.0-1.2 equivalents) in the same anhydrous solvent.
-
Add the this compound solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
-
Workup and Purification:
-
Quench the reaction by slowly adding water or a saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers sequentially with dilute acid (e.g., 1M HCl), saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography, recrystallization, or distillation as required.
-
Safety and Handling Protocol
The following workflow outlines the mandatory safety measures for handling this compound.
Caption: Mandatory safety workflow for handling this compound.
GHS Hazard Information: [1][3]
-
Hazard Statements: H301 (Toxic if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing fumes), P280 (Wear protective gloves/eye protection), P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
References
-
This compound (CAS 52447-23-1) Overview. LookChem.[Link]
-
This compound. Oakwood Chemical.[Link]
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. PubChem, National Center for Biotechnology Information.[Link]
-
This compound (CAS 52447-23-1). Fluoropharm.[Link]
-
This compound [52447-23-1]. Chemsigma.[Link]
-
Synthesis of Perfluorooctanoic acid. Wikipedia.[Link]
-
Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). Cheméo.[Link]
-
Safety Data Sheet - Per- and Polyfluoroalkyl Substances (PFAS). National Institute of Standards and Technology.[Link]
-
Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. Royal Society of Chemistry.[Link]
-
Perfluorooctanoyl chloride | C8ClF15O. PubChem, National Center for Biotechnology Information.[Link]
-
Toxicological Profile for Perfluoroalkyls. Agency for Toxic Substances and Disease Registry.[Link]
-
Physical and Chemical Properties – PFAS. Interstate Technology & Regulatory Council.[Link]
-
Perfluoropropionyl chloride | C3ClF5O. PubChem, National Center for Biotechnology Information.[Link]
-
Perfluorocarbon nanoemulsions in drug delivery: design, development, and manufacturing. National Center for Biotechnology Information.[Link]
-
Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs). National Center for Biotechnology Information.[Link]
- Process for preparing polyfluorocarboxylic acid chlorides and perfluorocarboxylic acid chlorides.
Sources
- 1. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. echemi.com [echemi.com]
- 4. This compound | Oakwood Chemical [discoveroakwoodchemical.com]
- 5. 52447-23-1 | this compound - Fluoropharm [fluoropharm.com]
- 6. This compound [52447-23-1] | Chemsigma [chemsigma.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. atsdr.cdc.gov [atsdr.cdc.gov]
Introduction: The Role of Perfluorinated Acyl Chlorides in Modern Chemistry
An In-depth Technical Guide: Perfluorononanoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This compound (PFNC) is a highly reactive organofluorine compound that serves as a critical building block in synthetic chemistry. Its structure is characterized by a nine-carbon chain fully saturated with fluorine atoms, terminating in an acyl chloride functional group. This unique combination of a stable, lipophilic perfluorinated tail and a highly reactive chemical handle makes it an invaluable reagent for introducing the heptadecafluorononyl moiety into a wide range of molecules. For professionals in drug development and materials science, the strategic incorporation of such perfluoroalkyl chains can dramatically alter a molecule's physicochemical properties, enhancing metabolic stability, modulating lipophilicity, and improving bioavailability. This guide provides a comprehensive technical overview of this compound, from its fundamental properties to its practical application, grounded in established chemical principles.
Core Identification and Molecular Structure
Precise identification is paramount for regulatory compliance, procurement, and experimental reproducibility. This compound is unambiguously identified by its CAS Registry Number.
-
Synonyms : Heptadecafluorononanoyl chloride, Perfluoropelargonic acid chloride[1][5][6]
-
IUPAC Name : 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoyl chloride[6]
The molecular structure consists of a C8 perfluoroalkyl chain attached to a carbonyl chloride group. The extensive fluorination creates a strong inductive effect, withdrawing electron density from the carbonyl carbon and making it exceptionally electrophilic and thus highly susceptible to nucleophilic attack.
Caption: 2D Molecular Structure of this compound.
Physicochemical Properties
The physical properties of this compound are dominated by its fluorinated nature, leading to a high molecular weight and density, with limited intermolecular forces beyond dispersion forces.
| Property | Value | Source |
| Molecular Weight | 482.52 g/mol | [1][2][6][7] |
| Appearance | Colorless Liquid | [1] |
| Boiling Point | 69 °C | [1][7] |
| Density | 1.731 g/cm³ | [1] |
| Refractive Index | 1.293 | [1] |
| Flash Point | 47.4 °C | [1] |
| Vapor Pressure | 3.12 mmHg at 25°C | [1] |
Synthesis and Reactivity
Synthesis
This compound is typically synthesized from its corresponding carboxylic acid, perfluorononanoic acid (PFNA), or its salts. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, often employing reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The high purity required for pharmaceutical and research applications necessitates a robust and clean conversion. A general pathway involves reacting the starting fluorine-containing carboxylate with an appropriate acylating chlorination reagent.[1]
Caption: Generalized Synthetic Workflow for this compound.
Reactivity
The primary utility of this compound lies in its high reactivity as an acylating agent.
-
Reaction with Nucleophiles : It readily reacts with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water.
-
Moisture Sensitivity : The reaction with water leads to rapid hydrolysis back to perfluorononanoic acid and hydrochloric acid.[1] This necessitates handling the compound under anhydrous (moisture-free) conditions to preserve its integrity and prevent the release of corrosive HCl gas.
-
Electrophilicity : The C₉F₁₇- group's powerful electron-withdrawing nature makes the carbonyl carbon highly electrophilic, driving reactions even with weak nucleophiles.
Applications in Research and Drug Development
The incorporation of perfluoroalkyl chains into bioactive molecules is a well-established strategy in medicinal chemistry to enhance drug-like properties.[8] this compound is a key reagent for achieving this modification.
-
Pharmaceutical Intermediate : It is used to attach the C₉F₁₇- group to a drug candidate.[1] This modification can:
-
Increase Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the perfluorinated tail resistant to metabolic degradation by enzymes such as Cytochrome P450s.
-
Enhance Bioavailability and Lipophilicity : The fluorinated chain can improve a drug's ability to cross lipid membranes, which is crucial for absorption and distribution, including passage across the blood-brain barrier.[1][8]
-
Modulate Acidity/Basicity : The inductive effect can alter the pKa of nearby functional groups, which can be used to fine-tune solubility and receptor binding.
-
-
Surfactant Synthesis : It serves as a precursor for manufacturing high-performance fluorosurfactants used in applications requiring extreme stability and surface tension reduction.[1]
-
Other Industries : It also finds use as an intermediate in the synthesis of specialized pesticides and as a component in fire-fighting foams, where the stability of the perfluorinated chain is highly valued.[1]
Experimental Protocol: Synthesis of a Perfluorononanamide
This section provides a representative, self-validating protocol for the acylation of a primary amine with this compound. The causality for each step is explained to ensure scientific integrity.
Objective : To synthesize N-benzyl-2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanamide.
Materials :
-
This compound (PFNC)
-
Benzylamine
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
-
Reaction Setup (Anhydrous Conditions) :
-
Action : A 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet is flame-dried under vacuum and allowed to cool under a positive pressure of nitrogen.
-
Causality : Acyl chlorides are highly moisture-sensitive.[1] Excluding atmospheric water is critical to prevent hydrolysis of the starting material, which would reduce yield and generate corrosive HCl.
-
-
Reagent Addition :
-
Action : To the flask, add anhydrous DCM (30 mL), benzylamine (1.0 eq), and anhydrous triethylamine (1.2 eq). Cool the stirring solution to 0 °C in an ice bath.
-
Causality : DCM is a suitable aprotic solvent that will not react with the acyl chloride. Triethylamine is a non-nucleophilic base used to scavenge the HCl byproduct generated during the reaction, preventing it from protonating the benzylamine starting material and rendering it non-nucleophilic. Cooling the reaction controls the initial exotherm.
-
-
Acylation Reaction :
-
Action : Add this compound (1.05 eq) dissolved in anhydrous DCM (10 mL) dropwise to the cooled solution over 15 minutes via a dropping funnel. After addition, allow the reaction to warm to room temperature and stir for 2 hours.
-
Causality : Dropwise addition prevents a rapid temperature increase from the exothermic reaction. Using a slight excess of the acyl chloride ensures the complete consumption of the more valuable amine. Stirring for 2 hours allows the reaction to proceed to completion.
-
-
Reaction Quench and Workup :
-
Action : Quench the reaction by slowly adding 20 mL of deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ (2 x 20 mL), and brine (1 x 20 mL).
-
Causality : The HCl wash removes excess triethylamine and any unreacted benzylamine. The NaHCO₃ wash neutralizes any remaining acidic species. The brine wash removes bulk water from the organic layer before the final drying step.
-
-
Drying and Solvent Removal :
-
Action : Dry the separated organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Causality : MgSO₄ is a drying agent that removes residual water. Rotary evaporation efficiently removes the volatile DCM solvent to yield the crude product.
-
-
Purification and Validation :
-
Action : Purify the crude solid by recrystallization or column chromatography. Characterize the final product by ¹H NMR, ¹⁹F NMR, and mass spectrometry to confirm its structure and purity.
-
Causality : Purification removes any remaining impurities. Spectroscopic and spectrometric analysis provides definitive proof of the target molecule's identity, validating the success of the synthesis.
-
Caption: Experimental Workflow for Amide Synthesis using PFNC.
Safety, Handling, and Storage
This compound is a hazardous chemical that requires strict safety protocols. It is classified as corrosive, toxic if swallowed, and an irritant to the skin, eyes, and respiratory system.[2][6][7]
-
Handling :
-
Always handle in a well-ventilated chemical fume hood.[9]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[10]
-
Avoid inhalation of vapors and direct contact with skin and eyes.[9] In case of contact, flush the affected area immediately with copious amounts of water.[10]
-
-
Storage :
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Crucially, store away from moisture and water, as it reacts to produce corrosive gas.[1]
-
The compound is designated under UN 2810, indicating it is a toxic and corrosive liquid that requires appropriate transportation and disposal procedures.[1][2]
-
References
-
LookChem. Cas 52447-23-1, this compound. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Wikipedia. Perfluorooctanoic acid. [Link]
-
Fluoropharm. 52447-23-1 | this compound. [Link]
-
Chemsigma. This compound [52447-23-1]. [Link]
-
PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]
-
Cheméo. Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). [Link]
-
NIST. Perfluorooctanoyl chloride - NIST WebBook. [Link]
-
PubChem. Perfluorooctanoyl chloride. [Link]
-
NIST. Perfluorooctanoyl chloride - Mass Spectrum. [Link]
-
Mei, H., et al. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
-
NIH. Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs) in Brine. [Link]
-
NIST. Perfluorooctanoyl chloride - Phase change data. [Link]
- Google Patents. Process for preparing polyfluorocarboxylic acid chlorides and perfluorocarboxylic acid chlorides.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery. [Link]
-
PubChem. Perfluoropropionyl chloride. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | Oakwood Chemical [discoveroakwoodchemical.com]
- 4. 52447-23-1 | this compound - Fluoropharm [fluoropharm.com]
- 5. This compound [52447-23-1] | Chemsigma [chemsigma.com]
- 6. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 52447-23-1 [chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. synquestlabs.com [synquestlabs.com]
- 10. echemi.com [echemi.com]
Introduction: The Role and Properties of a Key Fluorinated Building Block
An In-Depth Technical Guide to the Synthesis and Reactivity of Perfluorononanoyl Chloride
This compound, with the chemical formula C₉ClF₁₇O, is a highly reactive acyl chloride that serves as a critical intermediate in organofluorine chemistry.[1][2][3][4][5] Its structure is characterized by a C8F17 perfluoroalkyl chain attached to a carbonyl chloride group. This potent combination of a highly electron-withdrawing "fluorous" tail and a reactive acyl chloride head makes it an invaluable reagent for introducing the perfluorononyl moiety into a wide range of molecules.
The incorporation of perfluoroalkyl chains can dramatically alter the physicochemical properties of parent molecules. Judicious placement of fluorine can enhance metabolic stability, increase binding affinity to target proteins, and improve membrane permeability, making it a powerful strategy in drug design.[6][7] Consequently, this compound is a key building block in the synthesis of advanced pharmaceuticals, specialty surfactants, high-performance polymers, and fire-fighting foams.[1] This guide provides a detailed exploration of its synthesis, core reactivity, and the practical considerations necessary for its effective and safe use in a research and development setting.
| Property | Value | Source |
| Molecular Formula | C₉ClF₁₇O | [1][2][3] |
| Molecular Weight | 482.52 g/mol | [1][5] |
| CAS Number | 52447-23-1 | [1][3][4] |
| Appearance | Colorless Liquid | [8] |
| Boiling Point | 69 °C | [1] |
| Density | 1.731 g/cm³ | [1] |
| Hazard Class | CORROSIVE, TOXIC | [1][2] |
Part 1: Synthesis of this compound
The most common and industrially viable method for synthesizing this compound is through the chlorination of its corresponding carboxylic acid, perfluorononanoic acid (PFNA), or its salt. The choice of chlorinating agent is critical to ensure high yield and purity.
Causality in Reagent Selection
Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are the preferred reagents for this transformation.[9][10][11]
-
Thionyl Chloride (SOCl₂): This reagent is highly effective and cost-efficient. The reaction produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, driving the equilibrium towards the product.[12] This simplifies the purification process significantly.
-
Oxalyl Chloride ((COCl)₂): Often used for more sensitive substrates, oxalyl chloride also produces gaseous byproducts (CO, CO₂, and HCl). It can sometimes provide cleaner reactions and higher yields, especially in small-scale preparations.[13]
-
Phosphorus Pentachloride (PCl₅): While also effective, PCl₅ produces a solid byproduct, phosphoryl chloride (POCl₃), which has a similar boiling point to many acyl chlorides, complicating purification.[14][15]
The reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active catalytic species that accelerates the conversion.
Experimental Protocol: Synthesis via Thionyl Chloride
This protocol describes a standard laboratory-scale synthesis of this compound from perfluorononanoic acid.
Safety First: This reaction is hazardous and must be performed in a well-ventilated fume hood. All reagents are corrosive and moisture-sensitive. Appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory.[16][17]
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Perfluorononanoic Acid | 464.08 | 46.4 g | 0.10 |
| Thionyl Chloride (SOCl₂) | 118.97 | 26.2 g (16 mL) | 0.22 |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.2 mL | (catalyst) |
| Anhydrous Toluene | - | 100 mL | (solvent) |
Step-by-Step Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a drying tube (CaCl₂), and a dropping funnel. Operate under an inert atmosphere (N₂ or Ar).
-
Reagent Addition: Charge the flask with perfluorononanoic acid (46.4 g) and anhydrous toluene (100 mL).
-
Catalyst Introduction: Add the catalytic amount of DMF (0.2 mL) to the stirred suspension.
-
Chlorination: Add thionyl chloride (16 mL) dropwise via the dropping funnel over 30 minutes. The reaction is exothermic, and gas evolution (SO₂ and HCl) will be observed.
-
Reaction: Heat the mixture to reflux (approx. 80-90°C) and maintain for 2-4 hours, or until gas evolution ceases and the solution becomes clear.
-
Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The crude product is then purified by fractional distillation under vacuum to yield pure this compound.
-
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Part 2: Reactivity and Mechanistic Pathways
The reactivity of this compound is dominated by the highly electrophilic carbonyl carbon. The strong inductive effect of the C₈F₁₇ chain withdraws electron density, making the carbonyl carbon exceptionally susceptible to nucleophilic attack. The chloride ion is an excellent leaving group, facilitating nucleophilic acyl substitution reactions.
Core Reactivity: Nucleophilic Acyl Substitution
The general mechanism involves a two-step addition-elimination process. A nucleophile (Nu⁻) attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion.
Caption: General mechanism of nucleophilic acyl substitution.
Hydrolysis: Reaction with Water
This compound is highly sensitive to moisture. It readily reacts with water in an exothermic reaction to hydrolyze back to perfluorononanoic acid and hydrochloric acid.[1] This reactivity underscores the necessity of handling the compound under anhydrous conditions.[16]
Reaction: C₈F₁₇COCl + H₂O → C₈F₁₇COOH + HCl
This reaction is generally considered a decomposition pathway to be avoided during storage and use, though it can be employed to quench reactions or to prepare the parent carboxylic acid.[18]
Esterification: Reaction with Alcohols
The reaction with alcohols is a cornerstone of its utility, producing highly stable perfluorinated esters. These esters are used as specialty lubricants, coatings, and intermediates for more complex molecules.
Causality in Protocol: The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves two critical functions:
-
It neutralizes the HCl byproduct, preventing it from catalyzing unwanted side reactions or protonating the alcohol, which would deactivate it as a nucleophile.[19][20]
-
It can act as a nucleophilic catalyst itself, forming a highly reactive acylpyridinium intermediate that is then attacked by the alcohol.
Experimental Protocol: Synthesis of a Perfluorononyl Ester
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 482.52 | 4.83 g | 0.010 |
| 2,2,2-Trifluoroethanol | 100.04 | 1.10 g (0.75 mL) | 0.011 |
| Pyridine | 79.10 | 0.87 g (0.89 mL) | 0.011 |
| Anhydrous Dichloromethane | - | 20 mL | (solvent) |
Step-by-Step Procedure:
-
Setup: In a flame-dried flask under an inert atmosphere, dissolve 2,2,2-trifluoroethanol (0.75 mL) and pyridine (0.89 mL) in anhydrous dichloromethane (20 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add a solution of this compound (4.83 g) in 5 mL of dichloromethane dropwise to the stirred alcohol solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor progress by TLC or GC-MS.
-
Workup:
-
Quench the reaction with dilute HCl (1M) to remove excess pyridine.
-
Separate the organic layer, wash with saturated NaHCO₃ solution, then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.
-
Purify by column chromatography or distillation if necessary.
-
Amidation: Reaction with Amines
The formation of amides from this compound and primary or secondary amines is a rapid and often violent reaction.[21][22] This transformation is fundamental for incorporating the perfluorononyl group into biologically active molecules. The resulting amides often exhibit enhanced stability and unique pharmacological profiles.
Causality in Protocol (Schotten-Baumann Conditions): The reaction is highly exothermic and produces HCl. To manage this, two equivalents of the amine are often used.[23] The first equivalent acts as the nucleophile, while the second acts as a base to neutralize the generated HCl, forming an ammonium salt.[9][21] Alternatively, an inert tertiary amine base like triethylamine can be used.[24]
Experimental Protocol: Synthesis of a Perfluorononyl Amide
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 482.52 | 4.83 g | 0.010 |
| Benzylamine | 107.15 | 2.14 g (2.18 mL) | 0.020 |
| Anhydrous Tetrahydrofuran (THF) | - | 30 mL | (solvent) |
Step-by-Step Procedure:
-
Setup: In a flask under an inert atmosphere, dissolve benzylamine (2.18 mL) in anhydrous THF (20 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition: Add a solution of this compound (4.83 g) in 10 mL of THF dropwise. A white precipitate (benzylammonium chloride) will form immediately.
-
Reaction: Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Workup:
-
Filter the mixture to remove the ammonium salt precipitate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexanes/ethyl acetate) to obtain the pure amide.
-
Part 3: Applications in Drug Development and Materials Science
The unique properties imparted by the perfluorononyl group make this compound a valuable reagent in diverse fields.
-
Drug Development: Fluorination is a well-established strategy in medicinal chemistry to enhance a drug's pharmacokinetic profile.[6] The C₈F₁₇ group can increase lipophilicity, which may improve passage through the blood-brain barrier.[7] It also blocks sites susceptible to metabolic oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life. The introduction of this group via an amide or ester linkage allows for the fine-tuning of a drug candidate's properties.[25]
-
Materials Science: this compound is a precursor for synthesizing fluorosurfactants. These surfactants are highly effective at reducing surface tension and are used in applications ranging from detergents to high-performance fire-fighting foams.[1] It is also used to functionalize surfaces, creating materials that are both hydrophobic (water-repellent) and oleophobic (oil-repellent).
References
-
National Institute of Standards and Technology. SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). [Link]
-
LookChem. Cas 52447-23-1, this compound. [Link]
- Google Patents.
-
Royal Society of Chemistry. Perfluoroalkyl-containing Compounds as a Tool for Drug Delivery Systems. [Link]
-
MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]
-
ResearchGate. Tactical Applications of Fluorine in Drug Design and Development. [Link]
-
Oakwood Chemical. This compound. [Link]
-
PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]
-
National Center for Biotechnology Information. Synthesis of Fluorinated Amines: A Personal Account. [Link]
-
ResearchGate. Direct Esterification of Carboxylic Acids with Perfluorinated Alcohols Mediated by XtalFluor-E. [Link]
-
ScienceDirect. Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Primary Amines. [Link]
-
National Center for Biotechnology Information. Carboxylic Acid Deoxyfluorination and One-Pot Amide Bond Formation Using Pentafluoropyridine (PFP). [Link]
-
Fisher Scientific. Amide Synthesis. [Link]
-
MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]
-
Michigan State University. Reactions of Alcohols. [Link]
-
Chemguide. The reaction of acyl chlorides with ammonia and primary amines. [Link]
-
Khan Academy. Amide formation from acyl chloride. [Link]
-
Organic Chemistry Portal. Amine to Amide (via Acid Chloride) - Common Conditions. [Link]
-
Taylor & Francis Online. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]
-
Chemistry LibreTexts. Reactions of Acyl Chlorides with Alcohols. [Link]
-
YouTube. Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. [Link]
-
Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]
-
National Center for Biotechnology Information. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]
-
YouTube. Reaction of Alcohols with PCl3 and PBr3. [Link]
-
ResearchGate. How do I form an ester using pentadflurophenol?. [Link]
-
National Center for Biotechnology Information. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride. [Link]
-
ResearchGate. The reaction of tertiary alcohols with phosphorus pentachloride. [Link]
-
Sci-Hub. Reactions of perfluoroalkylacetones with nucleophilic reagents. [Link]
-
INIS. Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. [Link]
- Google Patents. RU2078759C1 - Method for production of chlorides of carboxylic acids.
Sources
- 1. lookchem.com [lookchem.com]
- 2. echemi.com [echemi.com]
- 3. This compound | Oakwood Chemical [discoveroakwoodchemical.com]
- 4. 52447-23-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. assets.thermofisher.cn [assets.thermofisher.cn]
- 9. Amide Synthesis [fishersci.it]
- 10. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 12. youtube.com [youtube.com]
- 13. A novel and highly efficient esterification process using triphenylphosphine oxide with oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. RU2078759C1 - Method for production of chlorides of carboxylic acids - Google Patents [patents.google.com]
- 16. synquestlabs.com [synquestlabs.com]
- 17. echemi.com [echemi.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. researchgate.net [researchgate.net]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. chemguide.co.uk [chemguide.co.uk]
- 23. Khan Academy [khanacademy.org]
- 24. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 25. researchgate.net [researchgate.net]
A Guide to the Spectroscopic Characterization of Perfluorononanoyl Chloride
This document provides an in-depth technical guide to the spectroscopic analysis of perfluorononanoyl chloride (C₉ClF₁₇O), a key intermediate in the synthesis of fluorinated materials. As researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's structural identity is paramount. This guide moves beyond a simple recitation of data, offering a field-proven perspective on how to acquire, interpret, and validate the identity and purity of this compound using mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.
The protocols and interpretations herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure robust and reproducible results.
Molecular Identity and Physicochemical Properties
This compound is a highly reactive, fluorinated acyl chloride. Its structure consists of a fully fluorinated eight-carbon chain attached to a carbonyl chloride group.
| Property | Value | Source |
| Molecular Formula | C₉ClF₁₇O | [1][2] |
| Molecular Weight | 482.52 g/mol | [1][3] |
| CAS Number | 52447-23-1 | [1][4] |
| Boiling Point | 69 °C | [3][5] |
| Synonyms | Heptadecafluorononanoyl chloride, Perfluoropelargonic acid chloride | [1][3] |
Mass Spectrometry (MS): Elucidating the Molecular Formula and Fragmentation
Mass spectrometry is the definitive technique for confirming the molecular weight and elemental composition of this compound. Given its structure, electron ionization (EI) is an effective method for generating a characteristic fragmentation pattern that serves as a molecular fingerprint.
Expertise & Experience: The Rationale for High-Resolution MS
While nominal mass EI-MS can confirm the molecular weight, high-resolution mass spectrometry (HRMS) is strongly recommended.[6] The presence of chlorine and a large number of fluorine atoms creates a distinct isotopic pattern and a significant negative mass defect, which HRMS can resolve with high accuracy, providing unambiguous confirmation of the elemental formula.[6]
Experimental Protocol: Electron Ionization Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a volatile, inert solvent (e.g., hexane or dichloromethane).
-
Instrument Ionization Mode: Set the mass spectrometer to Electron Ionization (EI) mode with a standard electron energy of 70 eV. This energy level is crucial as it provides reproducible fragmentation patterns that are comparable to library data.
-
Inlet System: Utilize a direct insertion probe or a gas chromatography (GC) inlet. A GC inlet is preferred to ensure the introduction of a pure sample into the ion source.
-
Mass Analysis: Scan a mass range from m/z 40 to 600 to ensure capture of both the molecular ion and all significant fragments.
-
Data Acquisition: Acquire the spectrum, ensuring sufficient signal-to-noise for low-abundance fragments.
Caption: Workflow for EI-MS analysis of this compound.
Trustworthiness: Predicted Spectrum and Fragmentation Analysis
| m/z | Predicted Fragment Ion | Interpretation |
| 482/484 | [C₉F₁₇OCl]⁺ | Molecular ion peak (M⁺) with ³⁵Cl/³⁷Cl isotopic pattern. |
| 447 | [C₉F₁₇O]⁺ | Loss of Cl from the molecular ion. |
| 419 | [C₈F₁₇]⁺ | Loss of COCl radical, a very stable perfluoroalkyl cation. |
| 219 | [C₄F₉]⁺ | Cleavage of the perfluoroalkyl chain. |
| 131 | [C₃F₅]⁺ | Further fragmentation. |
| 69 | [CF₃]⁺ | Terminal trifluoromethyl group; often the base peak. |
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is an indispensable, rapid technique for confirming the presence of the key functional groups in this compound: the acid chloride carbonyl (C=O) and the carbon-fluorine (C-F) bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrument Setup: Use an FT-IR spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical step for removing atmospheric (CO₂, H₂O) and instrument-related signals.
-
Sample Application: Apply a single drop of neat this compound directly onto the ATR crystal.
-
Spectrum Acquisition: Collect the sample spectrum over a range of 4000-600 cm⁻¹. Co-add at least 16 scans to achieve a high signal-to-noise ratio.
-
Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol followed by hexane) after analysis.
Authoritative Grounding: Interpreting the IR Spectrum
The IR spectrum of perfluorinated compounds is dominated by intense C-F stretching vibrations.[9] The analysis is guided by the ATR-IR spectrum of the similar compound, pentadecafluorooctanoyl chloride.[10]
| Wavenumber (cm⁻¹) | Predicted Vibration | Significance |
| ~1780-1815 | C=O Stretch (Acid Chloride) | Diagnostic Peak. The high frequency is characteristic of an acid chloride, shifted higher than a typical ketone due to the electronegative chlorine. |
| 1100-1350 | C-F Stretches | A series of very strong, complex, and overlapping bands. This region confirms the perfluorinated nature of the molecule.[9][11] |
| ~700-900 | C-Cl Stretch / CF₂ vibrations | Weaker absorptions confirming the presence of the carbon-chlorine bond and other skeletal vibrations. |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment
NMR spectroscopy provides the most detailed structural information, confirming the precise arrangement of atoms. For this compound, both ¹⁹F and ¹³C NMR are essential.
Expertise & Experience: The Power of ¹⁹F NMR
Fluorine-19 is an ideal nucleus for NMR analysis due to its 100% natural abundance and high sensitivity, which is close to that of protons.[12] Its vast chemical shift range (~400 ppm) provides excellent signal dispersion, allowing for the clear resolution of magnetically non-equivalent fluorine atoms within the molecule.[13][14]
Caption: Structure of this compound with predicted ¹⁹F NMR chemical shift regions.
Experimental Protocol: ¹⁹F and ¹³C NMR
-
Sample Preparation: Prepare a solution of ~20-30 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and well-defined residual solvent peak.
-
Internal Standard: For ¹⁹F NMR, while not always necessary due to the distinct chemical shifts, trifluorotoluene can be used as an internal reference. For ¹³C NMR, the solvent peak (CDCl₃ at ~77.16 ppm) serves as the reference.
-
Instrument Parameters (¹⁹F NMR):
-
Acquire the spectrum on a spectrometer with a fluorine-capable probe.
-
Set the spectral width to cover the expected range (e.g., from -70 to -140 ppm).
-
Use a relaxation delay (d1) of at least 2 seconds to ensure quantitative integration.
-
-
Instrument Parameters (¹³C NMR):
-
Acquire a proton-decoupled spectrum to simplify the signals to singlets.
-
A longer acquisition time and a higher number of scans will be necessary due to the lower sensitivity of ¹³C and the signal splitting by fluorine (C-F coupling).
-
Trustworthiness: Predicted NMR Data Analysis
The electron-withdrawing effect of the carbonyl group is key to interpreting the NMR spectra. It deshields adjacent nuclei, causing them to appear at a higher chemical shift (further downfield).
¹⁹F NMR Predicted Chemical Shifts
The chemical shifts are predicted relative to CFCl₃ (0 ppm) and are based on data from similar fluorinated compounds.[15][16]
| Fluorine Group | Predicted Chemical Shift (δ, ppm) | Rationale |
| CF₃ (Terminal) | ~ -81.0 | Least affected by the carbonyl group; typical for a terminal CF₃ group in a long chain. |
| -CF₂- (Chain, 6 groups) | ~ -122.0 to -126.0 | A complex, overlapping multiplet representing the bulk of the perfluoroalkyl chain. |
| -CF₂- (Alpha to C=O) | ~ -118.0 | Most deshielded of the CF₂ groups due to its proximity to the strongly electron-withdrawing carbonyl group. |
¹³C NMR Predicted Chemical Shifts
The spectrum will show carbons heavily influenced by fluorine, resulting in triplets or more complex multiplets due to C-F coupling and large downfield shifts.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O | ~ 160-165 | Typical for an acid chloride carbonyl carbon. |
| -CF₂- (Alpha to C=O) | ~ 115-120 (triplet) | Significantly deshielded by both the adjacent carbonyl and the attached fluorine atoms. |
| -CF₂- (Chain) & CF₃ | ~ 108-118 | A series of overlapping multiplets characteristic of a perfluoroalkyl chain. |
Conclusion
The structural verification of this compound is a multi-faceted process that relies on the synergistic interpretation of MS, IR, and NMR data. Mass spectrometry confirms the molecular weight and elemental formula. IR spectroscopy provides a rapid check for the essential acid chloride and perfluoroalkyl functional groups. Finally, ¹⁹F and ¹³C NMR deliver an unambiguous confirmation of the atomic connectivity and structural integrity. By following the detailed protocols and interpretative logic outlined in this guide, researchers can confidently validate the identity and purity of this critical fluorinated building block.
References
-
National Institute of Standards and Technology (NIST). (n.d.). Perfluorooctanoyl chloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
LookChem. (n.d.). Cas 52447-23-1, this compound. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chem and Biochem. Retrieved from [Link]
- Deml, D. C., et al. (2022). Predicting 19F NMR chemical shifts of polyfluorinated molecules: Authenticating the method to probe structures. Chemosphere, 307(Pt 3), 135837.
- McCord, J. P., & Strynar, M. J. (2019). Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening. Environmental Science & Technology, 53(9), 4717–4727.
-
National Institute of Standards and Technology (NIST). (n.d.). Perfluorooctanoyl chloride. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
- Wadhwani, P., et al. (2012). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Journal of the American Chemical Society, 134(32), 13504–13511.
- Pilet, T., et al. (2022). Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics. Journal of the American Chemical Society, 144(40), 18434–18441.
-
University of Potsdam. (n.d.). 19Flourine NMR. Retrieved from [Link]
-
Defense Technical Information Center. (2020). IR Absorption Spectra for PFAS Molecules Calculated Using Density Functional Theory. Retrieved from [Link]
-
Reiner, J. L., & O'Connell, S. G. (2004). Nuclear Magnetic Resonance and LC/MS Characterization of Native and New Mass-labeled Fluorinated Telomer Alcohols, Acids and Uns. OSTI.GOV. Retrieved from [Link]
- Calafat, A. M., et al. (2019). Per- and polyfluoroalkyl substances and fluorinated alternatives in urine and serum by on-line solid phase extraction-liquid chromatography-tandem mass spectrometry. Chemosphere, 231, 36-44.
-
Oakwood Chemical. (n.d.). This compound. Retrieved from [Link]
-
Wiley-VCH GmbH. (n.d.). p-Fluorobenzoyl chloride. SpectraBase. Retrieved from [Link]
-
Sigma-Aldrich Co. LLC. (n.d.). Pentadecafluorooctanoyl chloride. SpectraBase. Retrieved from [Link]
Sources
- 1. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | Oakwood Chemical [discoveroakwoodchemical.com]
- 3. lookchem.com [lookchem.com]
- 4. 52447-23-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 5. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Identification of Per- and Polyfluoroalkyl Substances in the Cape Fear River by High Resolution Mass Spectrometry and Nontargeted Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Perfluorooctanoyl chloride [webbook.nist.gov]
- 8. Perfluorooctanoyl chloride [webbook.nist.gov]
- 9. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spectrabase.com [spectrabase.com]
- 11. apps.dtic.mil [apps.dtic.mil]
- 12. Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
- 14. alfa-chemistry.com [alfa-chemistry.com]
- 15. 19F [nmr.chem.ucsb.edu]
- 16. osti.gov [osti.gov]
Solubility of Perfluorononanoyl chloride in common organic solvents
An In-depth Technical Guide to the Solubility of Perfluorononanoyl Chloride in Common Organic Solvents
Abstract
This compound (C₉ClF₁₇O) is a pivotal intermediate in synthesizing a range of fluorinated materials, including pharmaceuticals, surfactants, and fire control agents.[1] Its utility is fundamentally governed by its behavior in solution, yet a comprehensive guide on its solubility has been conspicuously absent from the literature. This technical guide addresses this gap by providing researchers, scientists, and drug development professionals with a foundational understanding of the principles governing the solubility of this compound. We move beyond simple data reporting to explain the causal mechanisms behind its solubility profile, emphasizing the interplay between its unique molecular structure and solvent properties. This document provides a theoretical framework, a qualitative solubility summary, and a robust, self-validating experimental protocol for quantitative solubility determination, ensuring both scientific integrity and practical applicability.
Introduction: The Critical Role of Solvent Selection
This compound is characterized by two chemically distinct moieties: a highly reactive acyl chloride functional group (-COCl) and a long, chemically inert, and lipophobic heptadecafluorononyl chain (-C₈F₁₇). This duality dictates its reactivity and physical properties, making solvent selection a non-trivial exercise that directly impacts reaction yield, purity, and safety. An improper solvent choice can lead to violent reactions, sample degradation, or insolubility, compromising experimental outcomes. This guide provides the expertise-driven insights necessary to make informed decisions for dissolving and utilizing this versatile synthetic building block.
Physicochemical Properties of this compound
A molecule's intrinsic properties are the primary determinants of its solubility. The key characteristics of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₉ClF₁₇O | [1] |
| Molecular Weight | 482.52 g/mol | [2] |
| Appearance | Colorless liquid (inferred) | [3] |
| Density | ~1.731 g/cm³ | [1] |
| Boiling Point | 69 °C (Note: This value may be for a specific pressure; the C8 analogue boils at 130-132°C) | [1][3] |
| Key Structural Features | Electrophilic carbonyl carbon; large, sterically hindering, and electron-withdrawing perfluoroalkyl chain. | N/A |
| Reactivity | Highly sensitive to moisture and protic solvents; corrosive.[1][4] Reacts violently with water.[5] |
Core Principles of Solubility
Direct quantitative solubility data for this compound is scarce in published literature.[1] Therefore, a predictive understanding based on fundamental chemical principles is essential.
Beyond "Like Dissolves Like": The Fluorous Effect
While the principle of "like dissolves like" is a useful starting point, it is insufficient for highly fluorinated compounds. The perfluorononyl chain is not merely nonpolar; it is also lipophobic, meaning it has a low affinity for hydrocarbon-based nonpolar solvents. This phenomenon gives rise to a third phase preference known as the "fluorous phase."[6]
-
Polar Head: The acyl chloride group (-COCl) is highly polar and electrophilic.
-
Nonpolar/Lipophobic Tail: The -C₈F₁₇ chain is nonpolar but does not interact favorably with hydrocarbon solvents.
This dual nature means that ideal solvents must effectively solvate both ends of the molecule or be specifically designed for fluorinated compounds.
Critical Distinction: Dissolution vs. Reaction (Solvolysis)
The paramount consideration for this compound is the high reactivity of the acyl chloride group.[5] It is crucial to distinguish between physical dissolution (where the solute is dispersed in the solvent and can be recovered unchanged) and solvolysis (a chemical reaction where the solvent acts as a nucleophile).
-
Inert Solvents: Aprotic solvents (lacking acidic protons) are required for true physical dissolution.
-
Reactive Solvents: Protic solvents (e.g., water, alcohols, amines) will react with the acyl chloride group to form the corresponding carboxylic acid, esters, or amides, respectively.[7][8] In these cases, the substance does not "dissolve" but is consumed in a chemical transformation.
Qualitative Solubility Profile in Common Organic Solvents
Based on the principles outlined above, the following table provides a qualitative and predictive guide to the solubility of this compound. These predictions are grounded in chemical theory and are intended to guide initial solvent screening.
| Solvent Class | Examples | Predicted Solubility | Rationale and Causality |
| Aprotic, Nonpolar | Hexane, Toluene, Carbon Tetrachloride | Poor to Very Poor | While these solvents are nonpolar, the lipophobicity of the extensive perfluoroalkyl chain prevents favorable interaction, leading to immiscibility.[6] |
| Aprotic, Polar | Acetonitrile (ACN), Tetrahydrofuran (THF), Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO) | Fair to Good | These are the recommended solvents for inert applications. The polar nature of the solvent can solvate the electrophilic acyl chloride head, while the organic character can accommodate the fluoroalkyl chain to some extent. Stability in some aprotic polar solvents like DMSO and ACN should be verified, as related PFAS compounds have shown degradation over time.[9] |
| Protic, Polar | Water, Methanol, Ethanol | Reactive (Not Soluble) | These solvents act as nucleophiles, rapidly attacking the acyl chloride to form perfluorononanoic acid (from water) or methyl/ethyl perfluorononanoate (from alcohols).[5][8] The process is an irreversible chemical reaction, not dissolution. |
| Protic, Basic | Ammonia, Primary/Secondary Amines | Reactive (Not Soluble) | These are strong nucleophiles that will readily react to form the corresponding perfluorononanoamide.[8] The reaction is typically rapid and exothermic. |
| Fluorous | Perfluorohexane, Perfluorodecalin | Excellent | These solvents are specifically designed to dissolve fluorinated compounds. The intermolecular forces between the solvent and the perfluoroalkyl chain are highly favorable, leading to high miscibility.[10] |
Experimental Protocol: Quantitative Determination of Solubility
Given the absence of published data, this section provides a self-validating, step-by-step protocol for researchers to determine the solubility of this compound accurately and safely.
Safety Precautions & Handling
-
Hazard Profile: this compound is corrosive, toxic if swallowed, and causes severe skin and eye irritation.[2][4] It reacts with moisture to release corrosive hydrogen chloride (HCl) gas.[5]
-
Required PPE: Work in a certified chemical fume hood at all times. Wear nitrile gloves (or equivalent), splash-proof safety goggles, and a flame-resistant lab coat.[3][11]
-
Handling: Use dry glassware and syringes. Conduct all transfers under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from ambient moisture.
Materials and Equipment
-
This compound (≥98% purity)
-
Anhydrous-grade organic solvents
-
Inert gas supply (N₂ or Ar) with manifold
-
Oven-dried glassware (vials with PTFE-lined caps, volumetric flasks, syringes)
-
Analytical balance (readable to 0.1 mg)
-
Constant temperature shaker/incubator
-
Gas-tight syringes and needles
-
0.2 µm PTFE syringe filters
Step-by-Step Methodology
This protocol uses the gravimetric method, a reliable technique for determining the solubility of a solid or liquid solute.
-
Preparation of Saturated Solution:
-
Tare a dry 4 mL glass vial with a PTFE-lined cap.
-
Add approximately 2 mL of the desired anhydrous solvent to the vial.
-
Under an inert atmosphere, add this compound dropwise to the solvent until a persistent second phase (undissolved liquid) is observed at the bottom of the vial. This ensures an excess of solute, creating a saturated solution.
-
Securely cap the vial. Prepare at least three replicates for each solvent.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Allow the solutions to equilibrate for at least 24 hours. This ensures that the dissolution equilibrium is fully reached.
-
-
Sample Collection and Analysis:
-
Pre-weigh several clean, dry 2 mL vials (one for each sample). Record the weights.
-
After equilibration, let the vials stand undisturbed for 2 hours to allow the excess solute to settle completely.
-
Carefully draw 0.5 mL of the clear supernatant into a gas-tight syringe fitted with a PTFE syringe filter. The filter removes any suspended microdroplets. Crucially, do not disturb the bottom layer of undissolved solute.
-
Dispense the filtered supernatant into one of the pre-weighed vials. Immediately cap it and record the exact volume transferred.
-
Accurately weigh the vial containing the aliquot of the saturated solution. The difference between this weight and the empty vial weight gives the mass of the solution.
-
-
Solvent Evaporation and Final Weighing:
-
Place the vials in the fume hood and gently evaporate the solvent under a slow stream of inert gas at room temperature. Avoid heating, as this compound has a relatively low boiling point.
-
Once the solvent is fully evaporated, place the vials in a vacuum desiccator for at least 4 hours to remove any residual solvent traces.
-
Weigh the vials containing the non-volatile solute residue. The difference between this weight and the initial empty vial weight is the mass of the dissolved this compound.
-
-
Calculation:
-
Solubility ( g/100 mL): Solubility = (Mass of Residue [g] / Volume of Aliquot [mL]) * 100
-
Solubility ( g/100 g solvent): Mass of Solvent = Mass of Solution - Mass of Residue Solubility = (Mass of Residue [g] / Mass of Solvent [g]) * 100
-
Visualization of Key Workflows
Solvent Selection Logic
The following diagram outlines the decision-making process for selecting an appropriate solvent system based on the intended application.
Caption: Logical workflow for selecting a suitable solvent for this compound.
Experimental Workflow for Solubility Measurement
This diagram provides a visual summary of the quantitative experimental protocol described in Section 5.
Caption: Step-by-step workflow for quantitative solubility determination.
Conclusion
References
-
This compound - LookChem. [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride - PubChem. [Link]
-
Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8) - Cheméo. [Link]
-
PFOS solubility in different organic solvents (a) and alcoholic... - ResearchGate. [Link]
-
Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides? - Chemistry Stack Exchange. [Link]
-
Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed. [Link]
-
Solubility of KF in four organic solvents and thermodynamic dissolution functions - Semantic Scholar. [Link]
-
SAFETY DATA SHEET - NIST. [Link]
- Solvents for fluorinated polymers - US5290846A - Google P
-
an introduction to acyl chlorides (acid chlorides) - Chemguide. [Link]
-
Anyone have an experimental procedure for synthesis of an Acyl Chloride insitu from a carboxylic acid using thinoyl chloride? - Reddit. [Link]
-
Chemistry Acid Chloride - sathee jee. [Link]
-
Perfluorononanoic acid - Wikipedia. [Link]
-
Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC - NIH. [Link]
-
Preparations and Reactions of Acyl Chlorides - YouTube. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. echemi.com [echemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SATHEE: Chemistry Acid Chloride [satheejee.iitk.ac.in]
- 8. youtube.com [youtube.com]
- 9. Stability of Per- and Polyfluoroalkyl Substances in Solvents Relevant to Environmental and Toxicological Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5290846A - Solvents for fluorinated polymers - Google Patents [patents.google.com]
- 11. echemi.com [echemi.com]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Perfluorononanoyl Chloride
Abstract
Perfluorononanoyl chloride (C₉ClF₁₇O) is a pivotal intermediate in synthesizing a range of high-performance materials, including pharmaceuticals, surfactants, and fire control agents.[1] Its efficacy in these applications is intrinsically linked to its chemical stability. However, its thermal lability presents significant challenges in process chemistry, storage, and handling. This guide provides a comprehensive analysis of the thermal stability of this compound, delineating its primary decomposition pathways, the influence of environmental factors, and robust analytical methodologies for its characterization. We will explore the mechanistic underpinnings of its degradation, offering field-proven insights for researchers, scientists, and drug development professionals to ensure its safe and effective utilization.
Introduction: The Significance of Thermal Stability
This compound, a derivative of perfluorononanoic acid (PFNA), belongs to the class of per- and polyfluoroalkyl substances (PFAS) characterized by a fully fluorinated carbon backbone.[2] This structure imparts unique properties, such as high thermal and chemical resistance, which are leveraged in various industrial applications.[1] However, the acyl chloride functional group introduces a reactive site susceptible to thermal and hydrolytic degradation.
Understanding the thermal decomposition threshold and pathways of this compound is critical for several reasons:
-
Process Safety: Uncontrolled thermal decomposition can lead to pressure buildup in reactors and the release of hazardous and corrosive byproducts.
-
Product Purity: Degradation during synthesis or storage can introduce impurities, affecting the yield and quality of the final product.
-
Regulatory Compliance: The decomposition of PFAS compounds is under intense scrutiny due to the environmental persistence and potential toxicity of certain degradation products.[3]
This guide will provide a foundational understanding of these aspects, grounded in established chemical principles and analytical techniques.
Physicochemical Properties and Inherent Stability
The stability of this compound is a direct consequence of its molecular structure. The high electronegativity of fluorine atoms creates strong carbon-fluorine (C-F) bonds, rendering the perfluoroalkyl chain exceptionally stable. However, the acyl chloride group (-COCl) is the molecule's reactive center.
| Property | Value | Source |
| Molecular Formula | C₉ClF₁₇O | [1][2][4] |
| Molecular Weight | 482.52 g/mol | [1][2] |
| Boiling Point | 69 °C | [1][4] |
| Density | 1.731 g/cm³ | [1] |
| Vapor Pressure | 3.12 mmHg at 25°C | [1] |
| Flash Point | 47.4°C | [1] |
Data compiled from various chemical suppliers and databases.
The molecule's primary vulnerability lies in the C-Cl and C-C bonds adjacent to the carbonyl group. The strong electron-withdrawing effect of the perfluoroalkyl chain enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack and influencing its thermal decomposition pathways.[5][6]
Mechanisms of Thermal and Chemical Decomposition
The decomposition of this compound can proceed through several pathways, heavily influenced by temperature, moisture, and the presence of catalysts.
Primary Thermal Decomposition: Decarbonylation
In anhydrous and inert conditions, the principal thermal decomposition pathway for acyl chlorides is decarbonylation—the loss of a carbon monoxide (CO) molecule. This process is typically initiated by the homolytic cleavage of the C-C bond between the perfluoroalkyl chain and the carbonyl group.
Caption: Primary thermal decomposition pathway via decarbonylation.
This radical-driven process can lead to a variety of secondary reactions, resulting in a complex mixture of shorter-chain perfluoroalkanes and other halogenated compounds.
Hydrolytic Decomposition: A Critical Consideration
This compound is highly sensitive to moisture.[1] It reacts readily, often violently, with water to hydrolyze back to its parent carboxylic acid, perfluorononanoic acid (PFNA), and hydrochloric acid (HCl).[5][7]
Reaction: C₈F₁₇COCl + H₂O → C₈F₁₇COOH + HCl
This reaction is of paramount importance for two reasons:
-
Safety Hazard: The generation of corrosive HCl gas can damage equipment and poses a significant inhalation hazard.[8][9]
-
Altered Thermal Profile: The resulting PFNA has a different and more complex thermal decomposition profile than the acyl chloride. Studies on similar perfluorinated carboxylic acids (PFCAs) show they decompose at elevated temperatures via HF elimination and decarboxylation, forming a series of shorter-chain perfluoroolefins and other fluorinated compounds.[10][11][12]
Due to its hygroscopic nature, even trace amounts of moisture in the reaction environment or storage container can initiate this process, compromising the integrity of the compound.
Experimental Analysis of Thermal Stability
To quantitatively assess the thermal stability of this compound, a combination of thermoanalytical techniques is employed. Evolved Gas Analysis (EGA), which couples Thermogravimetric Analysis (TGA) with Mass Spectrometry (MS) or Fourier-Transform Infrared Spectroscopy (FTIR), is the gold standard.[3][13]
Workflow for TGA-MS Analysis
The TGA-MS workflow provides quantitative data on mass loss as a function of temperature while simultaneously identifying the chemical nature of the evolved gases.[13]
Caption: Experimental workflow for TGA-MS analysis.
Detailed Experimental Protocol: TGA
-
Objective: To determine the onset temperature of decomposition and quantify mass loss during thermal degradation.
-
Methodology:
-
Instrument Calibration: Calibrate the TGA for mass and temperature using certified reference materials.
-
Sample Preparation: In an inert atmosphere (glovebox), accurately weigh 5-10 mg of this compound into a ceramic or platinum TGA pan.
-
Atmosphere: Purge the TGA furnace with high-purity nitrogen or argon at a flow rate of 50-100 mL/min to ensure an inert environment.
-
Thermal Program:
-
Equilibrate at 30 °C for 10 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a linear heating rate of 10 °C/min.
-
-
Data Acquisition: Record mass loss and temperature continuously throughout the experiment.
-
Expected Decomposition Products and Their Signatures
The TGA-MS analysis of this compound is expected to reveal a multi-step decomposition profile, particularly if trace moisture is present.
| Expected Product | Chemical Formula | Expected m/z (Mass Spec) | Notes |
| Carbon Monoxide | CO | 28 | Primary product of decarbonylation. |
| Hydrochloric Acid | HCl | 36, 38 | Indicates hydrolysis has occurred. |
| This compound | C₉ClF₁₇O | 482 (M+), fragments | Parent molecule evaporation. |
| Perfluorononanoic Acid | C₉F₁₇O₂H | 464 (M+), fragments | Product of hydrolysis. |
| Shorter Perfluoroalkyl Fragments | CₓFᵧ⁺ | Various | From C-C bond scission of the perfluoroalkyl chain.[14] |
Factors Influencing Stability and Safe Handling
The practical stability of this compound is not just an intrinsic property but is heavily influenced by its environment.
-
Temperature: Elevated temperatures are the primary driver of decomposition. Storage should be in a cool, well-ventilated area, away from heat sources.[8]
-
Moisture: As a highly moisture-sensitive compound, it must be handled under anhydrous conditions.[1] Use of a dry, inert atmosphere (e.g., nitrogen or argon) for transfers and reactions is mandatory.
-
Material Compatibility: Avoid storage in containers that can be corroded by HCl, which will form upon exposure to ambient moisture. Glass or compatible polymer-lined containers are recommended.
-
Personal Protective Equipment (PPE): Due to its corrosive and toxic nature, handling requires stringent safety protocols.[2][4] Always use chemical-resistant gloves, splash goggles, a face shield, and a lab coat in a well-ventilated fume hood.[9][15]
Conclusion
This compound is a compound of significant industrial value, whose utility is balanced by its thermal and hydrolytic lability. A thorough understanding of its decomposition mechanisms—primarily decarbonylation in anhydrous conditions and hydrolysis in the presence of moisture—is essential for its safe and effective application. The use of advanced analytical techniques like TGA-MS is crucial for characterizing its stability profile and identifying potential hazardous byproducts. By implementing rigorous handling procedures, maintaining anhydrous conditions, and controlling the thermal environment, researchers and professionals can mitigate the risks associated with its reactivity and harness its full potential in chemical synthesis and materials science.
References
-
LookChem. Cas 52447-23-1, this compound. Available at: [Link]
-
American Chemical Society. Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis. ACS Fall 2025. Available at: [Link]
-
Cheméo. Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). Available at: [Link]
-
PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. National Institutes of Health. Available at: [Link]
-
Wang, Y. et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available at: [Link]
-
Longendyke, G. et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Available at: [Link]
-
Xiao, F. et al. (2020). Thermal Decomposition of PFAS on GAC: Kinetics, Mass Balance, and Reuse of Reactivated Carbon. SERDP Project ER19-1229. Available at: [Link]
-
American Chemical Society. Thermal decomposition of short-chain perfluoroalkyl sulfonic acids. ACS Fall 2025. Available at: [Link]
-
Wang, Y. et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology. Available at: [Link]
-
The Organic Chemistry Tutor. (2020). Carboxylic Acid to Acyl Chloride & Back | SOCl₂ Mechanism Explained. YouTube. Available at: [Link]
-
Zhao, C. et al. (1982). Thermal decomposition of some perfluoro- and polyfluorodiacyl peroxides. The Journal of Organic Chemistry. Available at: [Link]
-
Eurofins EAG Laboratories. (2022). Evolved Gas Analysis with Thermogravimetric Analysis – Mass Spectroscopy (TGA-MS). Available at: [Link]
-
Wikipedia. Acyl chloride. Available at: [Link]
-
Clark, J. (2015). an introduction to acyl chlorides (acid chlorides). Chemguide. Available at: [Link]
-
Zhao, C. et al. (1982). Thermal decomposition of some perfluoro- and polyfluorodiacyl peroxides. The Journal of Organic Chemistry. Available at: [Link]
-
Jones, W. R. (1985). Determination of the Thermal Stability of Perfluoroalkylethers by Tensimetry: Instrumentation and Procedure. NASA Technical Memorandum 86918. Available at: [Link]
-
Xiao, F. et al. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. PFAS Central. Available at: [Link]
-
Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
Questron Technologies Corp. Top Precautions You Must Follow When Handling Corrosive Chemicals in the Lab. Available at: [Link]
-
Chemistry LibreTexts. Addition & Elimination Reactions in Acyl Chlorides. Available at: [Link]
-
Simmie, J. M. et al. (2018). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts. Available at: [Link]
-
Rakhmatullin, A. et al. (2021). Hydrolysis of FTOH precursors, a simple method to account for some of the unknown PFAS. Chemosphere. Available at: [Link]
-
Xiao, F. (2021). Response to Comment on “Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon”. ResearchGate. Available at: [Link]
-
NCBioNetwork. (2014). Safe Chemical Handling / Lab Safety Video Part 5. YouTube. Available at: [Link]
-
Aubert, J. et al. (1979). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. INIS-IAEA. Available at: [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding the degradation mechanisms of per- and poly-fluoroalkyl substances (PFAS) through TGA-MS and FT-IR analysis | Poster Board #755 - American Chemical Society [acs.digitellinc.com]
- 4. echemi.com [echemi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
- 13. eag.com [eag.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. questron.ca [questron.ca]
A Technical Guide to Perfluorononanoyl Chloride: Commercial Availability, Purity Grades, and Analytical Considerations for Researchers
Perfluorononanoyl chloride (PFNC), a key building block in fluorinated chemistry, is increasingly pivotal in the development of advanced materials and therapeutics. Its ability to introduce the perfluorononyl group imparts unique properties such as enhanced thermal stability, chemical resistance, and lipophobicity to target molecules. This guide provides an in-depth analysis of commercially available PFNC, focusing on purity grades, supplier specifications, and the critical analytical methodologies required for its quality assessment in research and drug development settings.
Introduction to this compound
This compound (CAS No. 52447-23-1), with the molecular formula C₉ClF₁₇O, is the acyl chloride derivative of perfluorononanoic acid.[1][2][3] Its high reactivity makes it a versatile reagent for introducing the heptadecafluorononyl moiety into a wide range of organic compounds. This functionalization is particularly valuable in the pharmaceutical industry, where it can enhance the metabolic stability, bioavailability, and binding affinity of drug candidates.[1] Beyond pharmaceuticals, PFNC finds applications in the synthesis of specialized surfactants, fire-fighting foams, and pesticides.[1]
Commercial Suppliers and Purity Grades
A variety of chemical suppliers offer this compound, typically with purity specifications suitable for laboratory research and further synthesis. The most commonly available purity grade is ≥98%. However, the nature and percentage of impurities can vary between suppliers and batches, a critical consideration for sensitive applications.
| Supplier | Reported Purity | CAS Number | Molecular Formula | Molecular Weight | Additional Information |
| LookChem | ≥98.0% | 52447-23-1 | C₉ClF₁₇O | 482.52 | Also lists synonyms such as Heptadecafluorononanoyl chloride.[1] |
| Oakwood Chemical | Not specified | 52447-23-1 | C₉ClF₁₇O | 482.53 | Provides basic product information.[4] |
| Fluoropharm | NLT 98% | 52447-23-1 | C₉ClF₁₇O | 482.522 | Specializes in fluorinated pharmaceutical intermediates.[2] |
| Matrix Scientific | Not specified | 52447-23-1 | C₉ClF₁₇O | 482.53 | Notes the material is corrosive.[5] |
| ECHEMI | Not specified | 52447-23-1 | C₉ClF₁₇O | - | Provides safety and hazard information.[3] |
| ChemicalBook | Not specified | 52447-23-1 | - | - | General chemical supplier listing.[6] |
Expert Insight: While a "≥98%" purity may seem sufficient for initial screening, for applications such as drug development, understanding the impurity profile is paramount. Residual starting materials from synthesis, such as thionyl chloride or phosgene, and shorter or longer-chain perfluoroalkyl substances can significantly impact downstream reactions and the toxicological profile of the final compound. It is imperative for researchers to request a Certificate of Analysis (CoA) for each batch to identify and quantify impurities.
The Critical Role of Purity in Research and Development
The selection of an appropriate purity grade of this compound is directly linked to the intended application. The rationale behind this selection is rooted in minimizing interference and ensuring the integrity of the final product.
Figure 1: This diagram illustrates the logical flow for selecting a this compound purity grade based on the specific requirements of the application, balancing cost, reliability, and risk.
Analytical Methodologies for Purity Determination
Ensuring the purity of this compound requires robust analytical techniques. Due to its classification as a per- and polyfluoroalkyl substance (PFAS), established methods for PFAS analysis can be adapted.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a primary technique for assessing the purity of volatile compounds like PFNC. It allows for the separation of PFNC from other volatile impurities and provides mass spectral data for identification.
Experimental Protocol: GC-MS Analysis of this compound
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable volatile solvent (e.g., ethyl acetate).
-
Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
-
Instrumentation:
-
Gas Chromatograph: Equipped with a capillary column suitable for acidic and fluorinated compounds (e.g., a low-polarity phenyl-arylene polymer).
-
Injector: Split/splitless injector, typically operated in split mode to prevent column overload.
-
Mass Spectrometer: Capable of electron ionization (EI).
-
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Oven Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230 °C
-
Scan Range: m/z 50-600
-
-
Data Analysis:
-
Integrate the peak corresponding to this compound and any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For the analysis of non-volatile impurities or degradation products (e.g., the corresponding carboxylic acid), LC-MS/MS is the method of choice. This technique offers high sensitivity and selectivity. Several EPA methods for PFAS analysis in environmental samples, such as EPA Method 537.1 and EPA Method 533, provide a strong foundation for developing a suitable LC-MS/MS protocol, though they are designed for water matrices.[7][8]
Expert Insight: The synthesis of acyl chlorides often involves reagents like thionyl chloride or phosgene, which can lead to the formation of colored impurities.[9] While distillation is a common purification method, it can cause decomposition of longer-chain acyl chlorides.[9] Therefore, analytical methods should also be capable of detecting potential thermal degradation products.
Conclusion and Future Outlook
This compound is an indispensable reagent for researchers in drug development and materials science. A thorough understanding of its commercial availability, purity grades, and the analytical methods for its characterization is crucial for ensuring the reliability and reproducibility of experimental results. As the applications of fluorinated compounds continue to expand, the demand for well-characterized, high-purity this compound is expected to grow, likely leading to a wider range of available grades and more sophisticated analytical standards.
References
-
Cas 52447-23-1, this compound - LookChem. [Link]
-
This compound - Oakwood Chemical. [Link]
-
52447-23-1 | this compound - Fluoropharm. [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride - PubChem. [Link]
-
11 Sampling and Analytical Methods – PFAS — Per- and Polyfluoroalkyl Substances. [Link]
-
Overcoming the limitations of current analytical methods - Haley Aldrich. [Link]
-
New Analysis Method Can Detect Forever Chemicals in Under Three Minutes. [Link]
-
2 Overview on PFAS analytical methods - Publications. [Link]
-
Method Guide for PFAS Analysis. [Link]
- US6727384B1 - Method for purifying acid chlorides - Google P
-
Continuous-flow synthesis of prenyl chloride on-demand through surface-mediated hydrochlorination - ResearchGate. [Link]
Sources
- 1. Cas 52447-23-1,this compound | lookchem [lookchem.com]
- 2. 52447-23-1 | this compound - Fluoropharm [fluoropharm.com]
- 3. echemi.com [echemi.com]
- 4. This compound | Oakwood Chemical [discoveroakwoodchemical.com]
- 5. 52447-23-1 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. This compound | 52447-23-1 [chemicalbook.com]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. haleyaldrich.com [haleyaldrich.com]
- 9. US6727384B1 - Method for purifying acid chlorides - Google Patents [patents.google.com]
Safety handling precautions for Perfluorononanoyl chloride
An In-Depth Technical Guide to the Safe Handling of Perfluorononanoyl Chloride
Introduction
This compound (C₉ClF₁₇O) is a highly fluorinated acyl chloride, a valuable intermediate in the synthesis of various fluorochemicals, including surfactants, fire-fighting agents, and pharmaceuticals.[1] Its unique properties, derived from the electron-withdrawing nature of its perfluoroalkyl chain, make it a potent reagent. However, this reactivity also presents significant hazards. As a corrosive, water-reactive, and toxic substance, the safe handling of this compound is not merely a matter of regulatory compliance but a fundamental prerequisite for ensuring personnel safety and experimental integrity.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the safe handling of this compound. It moves beyond a simple checklist of precautions to explain the scientific rationale behind each recommendation, empowering users to build a robust culture of safety. The protocols described herein are designed as self-validating systems, integrating engineering controls, personal protective equipment, and emergency preparedness into a cohesive safety strategy.
Section 1: Hazard Identification and Physicochemical Properties
A thorough understanding of a chemical's properties is the foundation of a risk assessment. This compound is classified as a per- and polyfluoroalkyl substance (PFAS), which necessitates careful handling to prevent environmental release.[2]
Chemical Identifiers
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | Heptadecafluorononanoyl chloride[3] |
| CAS Number | 52447-23-1[2][3] |
| Molecular Formula | C₉ClF₁₇O[2][3] |
| Molecular Weight | 482.52 g/mol [2] |
Physicochemical Data
The data below is critical for understanding the chemical's behavior under laboratory conditions, such as its volatility and potential for reaction.
| Property | Value | Source |
| Appearance | Colorless Liquid | [4] |
| Boiling Point | 69 °C | [1] |
| Density | 1.731 g/cm³ | [1] |
| Flash Point | 47.4 °C | [1] |
| Reactivity | Moisture sensitive[4] |
GHS Hazard Classification and Implications
This compound is designated with multiple hazard classifications. Understanding the implications of each is crucial for implementing appropriate safety measures.
| GHS Classification | Hazard Statement | Implications and Rationale |
| Skin Corrosion/Irritation, Category 1B | H314: Causes severe skin burns and eye damage[3][5] | The acyl chloride moiety reacts readily with nucleophiles, including water in skin tissue, to generate hydrochloric acid (HCl) and perfluorononanoic acid, causing immediate and severe chemical burns. |
| Serious Eye Damage, Category 1 | H318: Causes serious eye damage[3][5] | The cornea is exceptionally sensitive to corrosive agents. Splashes can cause irreversible damage and blindness. This is why high-level eye and face protection is mandatory. |
| Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed[3] | Ingestion can cause severe damage to the gastrointestinal tract due to its corrosive nature.[4][6] |
| STOT Single Exposure, Category 3 | H335: May cause respiratory irritation[2][3] | Vapors are corrosive to the mucous membranes and upper respiratory tract.[3] Inhalation can lead to coughing, shortness of breath, and inflammation. All handling must be performed in a certified chemical fume hood. |
| Other Hazards | Lachrymator | The substance can cause tearing and severe irritation upon exposure to its vapors.[3] |
Section 2: The Hierarchy of Controls - A Risk-Based Approach
Effective safety management relies on the hierarchy of controls, a system that prioritizes the most effective and reliable methods for risk reduction. Relying solely on Personal Protective Equipment (PPE) is insufficient; it should be the final element in a multi-layered safety strategy.
-
Elimination/Substitution: The most effective control is to remove the hazard. In research and development, this is often not feasible. However, one should always consider if a less hazardous reagent (e.g., a perfluoroalkyl anhydride or ester) could achieve the desired chemical transformation.
-
Engineering Controls: These involve physically isolating personnel from the hazard. For this compound, this is the most critical layer of protection. Use of a certified chemical fume hood is mandatory for all operations , including weighing, transferring, and in-reaction use.[4][6] The fume hood contains vapors and protects the user from splashes.
-
Administrative Controls: These are work practices and procedures that reduce exposure duration or frequency. Examples include developing detailed Standard Operating Procedures (SOPs), providing comprehensive training on the specific hazards of this chemical, and restricting access to authorized personnel only.
-
Personal Protective Equipment (PPE): PPE is the last line of defense. It does not eliminate the hazard but provides a physical barrier. The appropriate PPE must be selected, worn correctly, and maintained.
Caption: The Hierarchy of Controls prioritizes risk reduction strategies.
Section 3: Personal Protective Equipment (PPE) - The Last Line of Defense
The selection of PPE must be based on a thorough risk assessment of the planned procedure. Given the corrosive and toxic nature of this compound, a comprehensive PPE ensemble is required.
| Body Part | Required PPE | Rationale and Specifications |
| Eyes & Face | Chemical safety goggles and a full-face shield[5][7] | Goggles provide a seal against splashes and vapors. A face shield is required over the goggles to protect the rest of the face from splashes during transfers of larger volumes. |
| Hands | Chemical-resistant gloves (Nitrile or Butyl)[8] | Double-gloving is recommended. A lighter nitrile glove can be worn underneath a heavier, more resistant glove like butyl rubber or Viton®.[9] Always inspect gloves for tears or pinholes before use. Remove and replace gloves immediately if contamination is suspected. |
| Body | Flame-resistant lab coat; Chemical-resistant apron | A standard lab coat should be worn at a minimum. For procedures involving larger quantities (>50 mL) or a higher risk of splashing, a chemical-resistant apron or coverall should be worn over the lab coat.[7][10] |
| Respiratory | (As needed for emergencies) | Under normal operating conditions within a fume hood, respiratory protection is not required.[4] For spill cleanup or engineering control failure, a full-face respirator with a combination cartridge for organic vapors and acid gases (e.g., ABEK type) is necessary.[5][8] |
| Feet | Closed-toe, chemical-resistant shoes | Shoes must fully cover the feet to protect against spills. Leather or other absorbent materials are not recommended. |
Section 4: Standard Operating Procedures (SOPs) for Safe Handling
Adherence to established protocols is critical for minimizing risk. The following SOPs provide a framework for common laboratory operations.
SOP 1: General Handling and Use in a Fume Hood
This protocol outlines the essential steps for safely handling this compound during a typical experimental procedure.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Post a warning sign indicating the use of a highly hazardous substance.
-
Assemble all necessary glassware and equipment. Ensure it is dry, as the compound is moisture-sensitive.[4]
-
Locate the nearest emergency shower, eyewash station, and appropriate spill kit.
-
-
Donning PPE:
-
Put on all required PPE as specified in Section 3 before entering the work area.
-
-
Chemical Transfer:
-
Perform all transfers within the fume hood.
-
Use a syringe or cannula for liquid transfers to minimize exposure. If pouring, do so slowly and carefully to avoid splashing.
-
Keep the container tightly closed when not in use.[4]
-
-
Reaction:
-
Set up the reaction apparatus securely within the fume hood.
-
If the reaction is exothermic, have a cooling bath ready.
-
-
Decontamination and Cleanup:
-
Carefully quench any residual reagent with a suitable non-aqueous solvent (e.g., isopropanol) before disassembling the apparatus.
-
Rinse all contaminated glassware with an appropriate solvent inside the fume hood. Collect the rinsate as hazardous waste.
-
Wipe down the work surface in the fume hood with a suitable solvent and then with soap and water.
-
-
Doffing PPE:
-
Remove PPE in the correct order to avoid self-contamination (gloves first, then apron, face shield, and goggles).
-
Wash hands thoroughly with soap and water after removing PPE.[3]
-
Caption: A standard workflow for handling this compound.
SOP 2: Storage and Transport
-
Storage:
-
Store in a designated "Corrosives" or "Water-Reactive" cabinet.[4]
-
The storage area must be cool, dry, and well-ventilated.[4][5]
-
Store locked up to restrict access to authorized personnel.[3][5]
-
Ensure the container is tightly sealed to prevent moisture ingress and vapor escape.
-
Store away from incompatible materials such as strong bases, alcohols, and oxidizing agents.
-
-
Transport:
-
When moving the chemical outside of the laboratory, use a secondary, shatter-proof container to prevent spills in case the primary container breaks.
-
Section 5: Emergency Procedures - Preparedness and Response
Prompt and correct action during an emergency can significantly mitigate harm. All personnel working with this chemical must be trained on these procedures.
First-Aid Measures
Immediate medical attention is required for all exposures.
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (do not use mouth-to-mouth).[4][5] Call for emergency medical assistance immediately.[4]
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[3] Seek immediate medical attention.[4]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3][5] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[3][4] If the person is conscious, rinse their mouth with water. Never give anything by mouth to an unconscious person.[6] Seek immediate medical attention. Ingestion of a corrosive substance can cause perforation of the esophagus or stomach.[4][6]
Spill Response Protocol
The response to a spill depends on its size and location. Only trained personnel with the proper equipment should handle spills.
Caption: Decision tree for responding to a chemical spill.
Minor Spill Cleanup Protocol (Inside a Fume Hood)
-
Alert Personnel: Notify others in the immediate area.[11]
-
Don PPE: Ensure you are wearing the appropriate PPE, including respiratory protection if necessary.[11]
-
Containment: Confine the spill by applying an inert, non-combustible absorbent material like vermiculite, sand, or a commercial spill absorbent around the edges of the spill and then working inward.[12][13] Do NOT use paper towels or other combustible materials.
-
Absorption: Cover the spill completely with the absorbent material and allow it to be fully absorbed.
-
Collection: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[14]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water. Collect all cleaning materials as hazardous waste.[12]
-
Disposal: Dispose of all contaminated materials (absorbent, gloves, etc.) as hazardous waste.
-
Report and Restock: Report the incident to your supervisor and restock the spill kit.[11][14]
Section 6: Waste Disposal
Chemical waste from this compound must be handled as hazardous waste. Improper disposal can lead to environmental contamination and regulatory penalties.
-
Segregation: Do not mix this compound waste with other waste streams. Keep it in a dedicated, closed, and properly labeled hazardous waste container.
-
Containerization: Use a chemically compatible container (e.g., glass or Teflon-lined) that can be tightly sealed.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and a description of its hazards (Corrosive, Water-Reactive).
-
Disposal: All waste must be disposed of through a licensed hazardous waste management company, typically via high-temperature incineration with flue gas scrubbing capabilities.[3] Do not pour any amount of this chemical or its rinsate down the drain.[4][6]
Conclusion
This compound is a powerful chemical reagent that demands the highest level of respect and care. By integrating the principles of hazard identification, the hierarchy of controls, and rigorous adherence to established protocols, researchers can work with this compound safely and effectively. A proactive safety culture, grounded in a deep understanding of the chemical's properties and potential dangers, is the most vital tool in preventing accidents and ensuring the well-being of all laboratory personnel.
References
-
LookChem. Cas 52447-23-1, this compound. [Link]
-
RSG Safety. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE. [Link]
-
PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]
-
Cheméo. Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). [Link]
-
Great Plains Center for Agricultural Health. EQUIPMENT. [Link]
-
U.S. Environmental Protection Agency. Personal Protective Equipment. [Link]
-
International Enviroguard. PFAS Safety: PPE and Mitigation Efforts. [Link]
-
Clarkson University. CHEMICAL SPILL PROCEDURES. [Link]
-
Trimaco. Essential Chemical PPE. [Link]
-
J&K Scientific LLC. Chemical spill cleanup procedures. [Link]
-
SUNY College of Optometry. PROCEDURES TO BE FOLLOWED IN THE EVENT OF MINOR OR MAJOR SPILL. [Link]
-
Rowan University. Chemical Spill Cleanup Guidelines. [Link]
-
PubChem. Perfluorooctanoyl chloride. [Link]
-
National Institutes of Health. Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs) in Brine. [Link]
Sources
- 1. lookchem.com [lookchem.com]
- 2. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. synquestlabs.com [synquestlabs.com]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. echemi.com [echemi.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. trimaco.com [trimaco.com]
- 8. Working Safely with PFAS: A Practical Guide to Selecting the Right PPE - RSG Safety [rsgsafety.com]
- 9. gpcah.public-health.uiowa.edu [gpcah.public-health.uiowa.edu]
- 10. int-enviroguard.com [int-enviroguard.com]
- 11. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 12. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 13. sunyopt.edu [sunyopt.edu]
- 14. sites.rowan.edu [sites.rowan.edu]
An In-Depth Technical Guide to the Environmental Fate and Transport of Perfluorononanoyl Chloride
A Senior Application Scientist's Synthesis of Reactivity, Persistence, and Analytical Strategy
Introduction: The Dual Nature of Perfluorononanoyl Chloride
This compound (PFNC), a nine-carbon perfluorinated acyl chloride, represents a unique challenge in environmental science. With the chemical formula C₉ClF₁₇O, it serves as a reactive intermediate in various industrial applications, including the synthesis of specialized surfactants, pesticides, and pharmaceuticals.[1] Its utility lies in the highly fluorinated tail, which imparts desirable properties like thermal stability and oleophobicity, and the reactive acyl chloride head, which allows for its covalent linkage to other molecules.
However, this dual chemical nature dictates its environmental behavior. While the perfluorinated alkyl chain is notoriously persistent, the acyl chloride functional group is highly susceptible to reaction with water. This guide moves beyond a simple characterization of PFNC to provide a comprehensive analysis of its environmental lifecycle. The central thesis is that the environmental fate and transport of PFNC are overwhelmingly governed by its rapid transformation into Perfluorononanoic acid (PFNA), a highly persistent, mobile, and toxicologically significant per- and polyfluoroalkyl substance (PFAS). Understanding this immediate transformation is critical for accurately assessing the environmental risk, predicting transport, and developing effective analytical monitoring strategies.
This document provides researchers, scientists, and drug development professionals with a detailed examination of the processes governing PFNC's environmental journey, focusing on the properties and behavior of its persistent and more environmentally relevant terminal degradation product, PFNA.
Part 1: The Initial Transformation - Abiotic Degradation via Hydrolysis
The defining event in the environmental fate of this compound is its interaction with water. As an acyl chloride, PFNC is highly reactive and undergoes rapid and vigorous hydrolysis upon contact with aqueous media, a fundamental reaction in organic chemistry.[2][3][4]
The reaction is an exothermic nucleophilic addition-elimination process where water acts as the nucleophile, attacking the electrophilic carbonyl carbon.[1][5] This leads to the displacement of the chloride ion and the formation of two products: the stable Perfluorononanoic acid (PFNA) and hydrochloric acid (HCl). Given the ubiquity of water in the environment, from atmospheric moisture to surface and groundwater, the persistence of the parent PFNC molecule post-release is expected to be extremely short.
Therefore, any environmental release of PFNC should be considered an immediate release of PFNA. All subsequent considerations of transport, persistence, and toxicity must focus on the properties of PFNA.
Caption: Hydrolysis of PFNC to its stable products.
Part 2: The Persistent Successor - Environmental Fate and Transport of PFNA
Once formed, Perfluorononanoic acid (PFNA) embarks on its own environmental journey, characterized by extreme persistence and significant mobility. PFNA is a long-chain perfluoroalkyl carboxylic acid (PFCA) and is considered a persistent organic pollutant.[6] Its behavior is dictated by its physicochemical properties.
Physicochemical Properties
The properties of PFNA are crucial for modeling its distribution and partitioning in the environment. Long-chain PFCAs are known to be more bioaccumulative and toxic than their short-chain counterparts.[1]
| Property | Value | Source |
| Molecular Formula | C₉HF₁₇O₂ | [1] |
| Molar Mass | 464.08 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Water Solubility | 9.5 g/L | [1] |
| Melting Point | 59 to 62 °C | [1] |
| Boiling Point | 218 °C | [1] |
| pKa (Acidity) | ~0 | [1] |
| Log Koc (Calculated) | 5.92 | [7] |
Environmental Distribution and Transport
PFNA's high water solubility and low pKa (meaning it exists as an anion in environmental pH ranges) contribute to its mobility in aqueous systems. However, its long fluorinated chain provides a hydrophobic character that influences its partitioning behavior.
-
Soil and Sediment: The mobility of PFNA in soil is governed by interactions with soil components. The primary mechanism for retention is sorption to soil organic matter.[8] The organic carbon-water partition coefficient (Koc) is a key parameter for this process.[9][10] Long-chain PFCAs like PFNA generally exhibit higher sorption and thus lower mobility compared to short-chain PFCAs.[11][12] However, they are still considered mobile contaminants capable of leaching from soil into groundwater.[11]
-
Water: In aquatic environments, PFNA is highly mobile and can be transported over long distances by water currents.[10] Its surfactant properties cause it to accumulate at air-water and sediment-water interfaces.[13] Contamination of drinking water sources by PFNA is a significant public health concern.[5]
-
Atmosphere and Biota: While the anionic form of PFNA is not highly volatile, atmospheric transport can occur through association with airborne particles.[10] The global detection of PFNA in remote ecosystems and wildlife, such as polar bears and dolphins, confirms its capacity for long-range transport and its tendency to bioaccumulate in food webs.[1]
Caption: Key environmental transport pathways for PFNA.
Environmental Persistence and Degradation
PFNA is exceptionally resistant to environmental degradation. The carbon-fluorine bond is one of the strongest in organic chemistry, rendering the molecule highly resistant to biotic and abiotic degradation processes under typical environmental conditions.[1]
-
Biodegradation: PFNA is not known to biodegrade in the environment.[1] While some studies have shown limited transformation of other PFCAs like PFOA by specific microbial strains under laboratory conditions, these processes are slow and incomplete.[7][14] For practical purposes, PFNA is considered non-biodegradable.
-
Photolysis: Direct photolysis of PFNA in the environment is not a significant degradation pathway.[15] However, advanced oxidative and reductive processes, such as photocatalytic degradation using semiconductor materials like r-GO/WO₃ under UV light, have demonstrated the ability to completely degrade PFNA and achieve partial defluorination in controlled settings.[16] These studies show that degradation proceeds through chain-shortening via C-C bond cleavage and defluorination via C-F bond breaking, but such conditions are not present in the natural environment.[16]
Part 3: Analytical Methodologies
The effective monitoring of PFNC contamination relies on the robust analytical detection of its stable hydrolysis product, PFNA. Standardized methods developed by regulatory bodies like the U.S. Environmental Protection Agency (EPA) are widely employed.
Core Analytical Technique: SPE and LC-MS/MS
The gold standard for the quantification of PFNA and other PFAS in environmental matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Due to the typically low concentrations (parts-per-trillion range) in environmental samples, a sample preparation and pre-concentration step using Solid Phase Extraction (SPE) is required.[16]
EPA Method 537.1 is a validated procedure for the determination of PFNA and other PFAS in drinking water.[15] The general workflow involves extracting a known volume of water through an SPE cartridge, eluting the analytes with a solvent, concentrating the extract, and analyzing it via LC-MS/MS.[15]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. biotage.com [biotage.com]
- 7. files.nc.gov [files.nc.gov]
- 8. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 10. log KOC - ECETOC [ecetoc.org]
- 11. researchgate.net [researchgate.net]
- 12. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 13. phenomenex.com [phenomenex.com]
- 14. downloads.regulations.gov [downloads.regulations.gov]
- 15. mn-net.com [mn-net.com]
- 16. PFAS Analysis by U.S. EPA Method 537.1 for Drinking Water [discover.restek.com]
Introduction to perfluoroacylation reactions using Perfluorononanoyl chloride
An In-Depth Technical Guide to Perfluoroacylation Reactions Using Perfluorononanoyl Chloride
Abstract
This technical guide provides a comprehensive overview of perfluoroacylation reactions utilizing this compound (C₉ClF₁₇O). It is intended for researchers, scientists, and professionals in drug development and materials science. The document delves into the fundamental principles, reaction mechanisms, detailed experimental protocols, and significant applications of this powerful synthetic tool. By incorporating a highly fluorinated chain, this compound imparts unique physicochemical properties to target molecules, such as enhanced thermal stability, lipophilicity, and metabolic resistance, making it a valuable reagent in modern chemistry. This guide emphasizes the causality behind experimental choices, provides self-validating protocols, and is grounded in authoritative scientific literature.
Introduction to Perfluoroacylation
Perfluoroacylation is a chemical reaction that introduces a perfluoroacyl group (R₣-C(O)-) onto a substrate molecule. This transformation is a cornerstone of organofluorine chemistry, a field that has gained immense traction due to the profound impact of fluorine on molecular properties. The high electronegativity of fluorine atoms creates strong carbon-fluorine bonds, leading to compounds with remarkable chemical inertness, thermal stability, and unique electronic characteristics.[1]
This compound, also known as heptadecafluorononanoyl chloride, is a key acylating agent in this class.[2] It serves as a building block for installing the C₈F₁₇- moiety, a long-chain perfluoroalkyl group. The introduction of this "heavy fluorous" tag can dramatically alter the properties of a parent molecule, a strategy frequently exploited in:
-
Drug Development: To enhance drug potency, modulate bioavailability, and improve metabolic stability by blocking sites susceptible to oxidative metabolism.[3]
-
Materials Science: To create novel surfactants, polymers, and fire-control agents with superior performance characteristics.[3]
-
Pesticide Industry: To increase the efficacy and selectivity of agrochemicals.[3]
This guide will focus on the practical application of this compound, moving from its fundamental properties to detailed reaction protocols and mechanistic insights.
Physicochemical and Safety Profile of this compound
A thorough understanding of the reagent's properties is paramount for its safe and effective use. This compound is a combustible, corrosive liquid that is sensitive to moisture.[3][4] Its vapors can cause irritation to the eyes, skin, and respiratory tract.[3][5]
Physicochemical Data
The key physical and chemical properties of this compound are summarized below.
| Property | Value | Reference |
| Chemical Formula | C₉ClF₁₇O | [2][5] |
| Molecular Weight | 482.52 g/mol | [5] |
| CAS Number | 52447-23-1 | [2][5] |
| Appearance | Colorless Liquid | [6] |
| Boiling Point | 69 °C | [3] |
| Density | 1.731 g/cm³ | [3] |
| Refractive Index | 1.293 | [3] |
Safety and Handling
Due to its hazardous nature, strict safety protocols must be followed when handling this compound.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., Nitrile rubber), safety goggles with side-shields, and a lab coat.[6][7] Work should be conducted in a well-ventilated fume hood.[7]
-
In case of Contact:
-
Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek urgent medical attention.[6][7]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing.[6] It causes severe skin burns.[7][8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a physician immediately.[6] It is classified as toxic if swallowed.[4][5]
-
-
Storage: Store in a tightly closed container in a cool, dry place, away from moisture and incompatible materials like strong bases and oxidizing agents.
Core Reaction Mechanisms
The reactivity of this compound is dominated by the electrophilic nature of its carbonyl carbon. The primary mechanism for its reactions is nucleophilic acyl substitution .[9]
The Nucleophilic Acyl Substitution Pathway
This two-step mechanism is fundamental to all reactions discussed in this guide. The choice of nucleophile (e.g., an alcohol, amine, or aromatic ring) determines the final product.
-
Nucleophilic Attack: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond and forming a tetrahedral intermediate.
-
Leaving Group Elimination: The carbonyl π-bond reforms, expelling the chloride ion, which is an excellent leaving group.
Caption: Key stages of the Friedel-Crafts Acylation mechanism.
Unlike Friedel-Crafts alkylation, the acylation reaction does not suffer from carbocation rearrangements, and the resulting ketone product is deactivated, preventing further acylation of the same ring. [10][11]
Acylation of Alcohols and Amines
The acylation of alcohols and amines with this compound is a straightforward and highly efficient method to produce perfluoro-esters and perfluoro-amides, respectively. [12][13][14]These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) to neutralize the HCl byproduct.
-
Causality: The base is crucial. It prevents the protonation of the amine nucleophile, which would render it unreactive. For alcohols, the base can also act as an acyl-transfer catalyst, significantly accelerating the reaction. [12]
Experimental Protocols
The following protocols are generalized methodologies. Researchers must adapt them based on the specific reactivity of their substrate and perform appropriate small-scale trials.
Caption: A typical workflow for a perfluoroacylation reaction.
Protocol: Perfluoroacylation of an Aromatic Substrate (e.g., Anisole)
-
Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.2 equivalents).
-
Solvent: Add a suitable anhydrous solvent (e.g., dichloromethane (DCM) or carbon disulfide (CS₂)). Cool the suspension to 0 °C in an ice bath.
-
Substrate Addition: Add the aromatic substrate (e.g., anisole) (1.0 equivalent) to the stirred suspension.
-
Reagent Addition: Add this compound (1.1 equivalents) dropwise via a syringe over 15-20 minutes. Causality: Slow addition is critical to control the exothermic reaction and prevent side product formation.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the reaction is complete, carefully pour the mixture into a beaker of crushed ice and concentrated HCl. Causality: This step quenches the reaction and hydrolyzes the aluminum chloride complexes.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol: Perfluoroacylation of an Amine (e.g., Benzylamine)
-
Setup: To a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add the amine substrate (e.g., benzylamine) (1.0 equivalent) and an anhydrous solvent like DCM.
-
Base: Add a non-nucleophilic base such as triethylamine (Et₃N) or pyridine (1.5 equivalents). Cool the solution to 0 °C.
-
Reagent Addition: Add this compound (1.1 equivalents) dropwise to the stirred solution. A precipitate (triethylammonium chloride) will likely form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor progress by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine. Causality: The acid wash removes excess amine and base, while the bicarbonate wash removes any unreacted acyl chloride.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: The resulting perfluoroamide is often pure enough for subsequent use. If necessary, it can be recrystallized or purified by column chromatography.
Applications in Drug Discovery
The incorporation of a perfluorononyl group can profoundly influence the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate.
-
Enhanced Lipophilicity: The large, hydrophobic C₈F₁₇ tail can significantly increase a molecule's lipophilicity, which can improve its ability to cross cell membranes.
-
Metabolic Shielding: C-F bonds are exceptionally strong and not susceptible to cleavage by metabolic enzymes like Cytochrome P450s. Placing the perfluoroalkyl chain at a metabolically vulnerable position can block this pathway, thereby increasing the drug's half-life. [1]* Modified Conformation: The rigid nature of the perfluoroalkyl chain can lock the drug molecule into a specific conformation, potentially increasing its binding affinity for a biological target.
-
Prodrug Strategies: The reactivity of acyl groups is relevant in prodrug design, where acyl glucuronides can form in vivo. Understanding the stability and reactivity of such conjugates is crucial for assessing potential toxicity. [15][16]
Analytical Characterization of Products
Confirming the identity and purity of the perfluoroacylated product is a critical final step. A combination of orthogonal analytical techniques is recommended. [17][18][19]
| Technique | Information Provided |
|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹H NMR: Confirms the disappearance of the starting material proton (e.g., -OH or -NH) and shifts in adjacent protons. ¹⁹F NMR: Provides a clear signature for the C₈F₁₇ chain, confirming its incorporation. ¹³C NMR: Shows the characteristic carbonyl signal and signals for the perfluorinated carbons. |
| Mass Spectrometry (MS) | Determines the exact molecular weight of the product, confirming the addition of the C₈F₁₇CO- group. Fragmentation patterns can further validate the structure. |
| Infrared (IR) Spectroscopy | Shows a strong carbonyl (C=O) stretching band for the newly formed ketone, ester, or amide. |
| Chromatography (TLC, GC, HPLC) | Assesses the purity of the final product and separates it from starting materials and byproducts. [20]|
Conclusion
This compound is a highly effective and versatile reagent for introducing the perfluorononyl moiety into a wide range of organic molecules. Through well-understood mechanisms like nucleophilic acyl substitution and Friedel-Crafts acylation, it enables the synthesis of novel compounds with tailored properties for applications spanning from pharmaceuticals to advanced materials. While its reactivity demands careful handling and adherence to strict safety protocols, the transformative potential of the resulting perfluoroacylated products makes it an indispensable tool for the modern research scientist.
References
-
LookChem. "Cas 52447-23-1, this compound." Available at: [Link]
-
PubChem. "2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride." National Center for Biotechnology Information. Available at: [Link]
-
Organic Syntheses. "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation." Available at: [Link]
- Google Patents. "WO2005092820A2 - Synthesis of carbon-labeled perfluoroalkyl compounds.
-
ScienceDirect. "Recent advances in the synthesis of fluoroalkylated compounds using fluoroalkyl anhydrides." Tetrahedron, 2022. Available at: [Link]
-
Cheméo. "Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8)." Available at: [Link]
-
National Institute of Standards and Technology. "SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF)." Available at: [Link]
-
Organic Chemistry Portal. "Fluoroalkane and perfluoroalkane synthesis." Available at: [Link]
-
PubChem. "Perfluorooctanoyl chloride." National Center for Biotechnology Information. Available at: [Link]
-
National Institutes of Health. "Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents." Beilstein Journal of Organic Chemistry, 2024. Available at: [Link]
-
National Institutes of Health. "Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment." Angewandte Chemie, 2023. Available at: [Link]
-
Royal Society of Chemistry. "Acylation of aroyl chlorides via a template Friedel–Crafts process: synthesis of indan-1,3-diones." Organic & Biomolecular Chemistry, 2005. Available at: [Link]
-
Organic Chemistry Portal. "Friedel-Crafts Acylation." Available at: [Link]
-
Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Available at: [Link]
-
YouTube. "Friedel-Crafts acylation." The Organic Chemistry Tutor. Available at: [Link]
-
National Institutes of Health. "Synthesis of Trifluoroacetamidoketones by Acylation of Ferrocene with In Situ Protected Amino Acids." Molecules, 2022. Available at: [Link]
-
ResearchGate. "Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis." Progress in Chemistry, 2019. Available at: [Link]
-
Progress in Chemistry. "Acylation Using Carboxylic Acids as Acylating Agents: Applications in Organic Synthesis." Available at: [Link]
-
Southwest Research Institute. "Product Characterization Methods." Available at: [Link]
-
Organic Chemistry Portal. "Ester synthesis by acylation." Available at: [Link]
-
ResearchGate. "Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions." Green Chemistry, 2003. Available at: [Link]
-
LCGC North America. "Analytical Characterization of Biotherapeutic Products, Part II: The Analytical Toolbox." LCGC North America, 2015. Available at: [Link]
-
Chemistry LibreTexts. "11.1: Acylation of Alcohols and Amines." Available at: [Link]
-
MDPI. "Development of Fluorous Lewis Acid-Catalyzed Reactions." Molecules, 2005. Available at: [Link]
-
BioPharm International. "Analytical Tools for Process and Product Characterization." Available at: [Link]
-
YouTube. "Alcohols to Alkyl Fluorides, Part 3: Fluoroalkylamines." Available at: [Link]
-
American Pharmaceutical Review. "Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals." Available at: [Link]
-
Study.com. "Acylation: Mechanism & Reaction." Available at: [Link]
-
National Institutes of Health. "Analytical tools for characterizing biopharmaceuticals and the implications for biosimilars." Nature Reviews Drug Discovery, 2011. Available at: [Link]
-
Chemistry LibreTexts. "21.2: Nucleophilic Acyl Substitution Reactions." Available at: [Link]
-
National Institutes of Health. "New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation." Metabolites, 2020. Available at: [Link]
-
Blumberg Institute. "A Synopsis of the Applications of Prodrugs in Drug Discovery & Development." Available at: [Link]
-
PubMed. "Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design." Journal of Pharmaceutical Sciences, 2012. Available at: [Link]
Sources
- 1. Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synquestlabs.com [synquestlabs.com]
- 3. lookchem.com [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. echemi.com [echemi.com]
- 8. Perfluorooctanoyl chloride | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Friedel-Crafts Acylation [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. jk-sci.com [jk-sci.com]
- 15. New Perspectives on Acyl Glucuronide Risk Assessment in Drug Discovery: Investigation of In vitro Stability, In situ Reactivity, and Bioactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Transacylation and hydrolysis of the acyl glucuronides of ibuprofen and its α-methyl-substituted analogues investigated by 1H NMR spectroscopy and computational chemistry: Implications for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Product Characterization Methods | SwRI [swri.org]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Methodological & Application
Application Notes & Protocols: Derivatization of Amines and Alcohols with Perfluorononanoyl Chloride
Abstract
This document provides a comprehensive guide to the derivatization of primary/secondary amines and alcohols using Perfluorononanoyl Chloride (PFNC). Derivatization is a critical sample preparation step, particularly for gas chromatography (GC) analysis, as it converts polar, non-volatile analytes into more volatile and thermally stable derivatives.[1][2] The introduction of a polyfluorinated tag via PFNC significantly enhances detection sensitivity, especially when using electron capture detectors (ECD) or mass spectrometry (MS) in negative chemical ionization mode. This guide details the underlying reaction mechanisms, optimized protocols, safety considerations, and analytical parameters to ensure reliable and reproducible results in your laboratory workflows.
Introduction: The Rationale for PFNC Derivatization
Many biologically and environmentally significant molecules, including neurotransmitters, pharmaceuticals, and alcohols, contain polar functional groups (-NH₂, -NHR, -OH). These groups can lead to poor chromatographic peak shape and low volatility, making direct analysis by GC challenging.[1] Derivatization with this compound (PFNC), also known as Heptadecafluorononanoyl chloride, addresses these issues by replacing active hydrogens with a large, nonpolar, and highly fluorinated acyl group.[3][4]
Key Advantages of PFNC Derivatization:
-
Increased Volatility: Masks polar functional groups, lowering the boiling point of the analyte for improved GC elution.[1]
-
Enhanced Sensitivity: The polyfluorinated chain makes the derivative highly responsive to electron capture detectors (ECD) and enhances signal in mass spectrometry.
-
Improved Chromatography: Reduces peak tailing and improves resolution by minimizing interactions between the analyte and the stationary phase.
-
Structural Confirmation: The significant mass shift upon derivatization aids in structural elucidation and confirmation by MS.
This technique is particularly valuable in trace analysis for environmental monitoring, metabolomics, and pharmaceutical impurity profiling.[4][5]
Mechanism of Derivatization: Nucleophilic Acyl Substitution
The reaction of PFNC with both amines and alcohols proceeds via a well-established nucleophilic addition-elimination mechanism at the electrophilic carbonyl carbon.[6][7][8]
-
Step 1 (Addition): The nucleophile (the lone pair of electrons on the nitrogen of an amine or the oxygen of an alcohol) attacks the electron-deficient carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen, forming a tetrahedral intermediate.[9][10][11]
-
Step 2 (Elimination): The tetrahedral intermediate is unstable. The lone pair on the oxygen reforms the C=O double bond, and simultaneously, the chloride ion (a good leaving group) is eliminated.[9][12][13]
-
Step 3 (Deprotonation): The resulting intermediate is positively charged. A base in the reaction mixture (such as an excess of the amine analyte, or an added non-nucleophilic base like pyridine) removes a proton from the nitrogen/oxygen to yield the final, neutral amide or ester derivative and a hydrochloride salt.[9][12]
The overall reaction results in the formation of a stable N-perfluorononanoyl amide or a perfluorononanoic acid ester.
Caption: Nucleophilic addition-elimination mechanism for derivatization.
Safety and Handling of this compound
This compound (CAS No: 52447-23-1) is a corrosive and toxic substance that requires careful handling.[4][14]
-
Hazard Summary: Causes severe skin burns and eye damage.[15] Toxic if swallowed and may cause respiratory irritation.[14] Reacts with water and moisture.
-
Personal Protective Equipment (PPE): Always work in a certified chemical fume hood. Wear nitrile gloves, a lab coat, and chemical safety goggles.[15]
-
Handling: Use only in an inert atmosphere (e.g., under nitrogen or argon) to prevent hydrolysis. Dispense with gastight syringes.
-
Storage: Store in a cool, dry, well-ventilated area, away from moisture and incompatible substances.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
The following protocols provide a starting point for the derivatization of amines and alcohols. Optimization may be required depending on the specific analyte and sample matrix.
Protocol 1: Derivatization of Primary and Secondary Amines
This protocol is designed for the formation of stable N-perfluorononanoyl amides. A base is used to neutralize the HCl byproduct, driving the reaction to completion.[9]
Materials:
-
This compound (PFNC)
-
Analyte containing primary or secondary amine functional group
-
Anhydrous Pyridine or Triethylamine (TEA)
-
Anhydrous solvent (e.g., Acetonitrile, Ethyl Acetate, or Toluene)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Accurately transfer the sample (typically 1-100 µg of amine) into a reaction vial. If the sample is in solution, evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 100 µL of anhydrous solvent to dissolve the residue. Add 20 µL of anhydrous pyridine (or TEA) to act as an acid scavenger.
-
Derivatizing Agent: Add 20 µL of this compound to the vial.
-
Scientist's Note: PFNC is highly reactive. Adding it last ensures the base is present to immediately neutralize the generated HCl, preventing potential side reactions.[16]
-
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block set to 65°C for 30 minutes .
-
Cooling & Quenching: After incubation, allow the vial to cool to room temperature. Optional: Add 50 µL of methanol to quench any remaining unreacted PFNC.
-
Workup & Extraction:
-
Add 500 µL of 5% sodium bicarbonate solution to neutralize the reaction mixture.
-
Add 500 µL of an extraction solvent (e.g., Hexane or Methyl tert-butyl ether (MTBE)).
-
Vortex vigorously for 1 minute and centrifuge to separate the layers.
-
-
Analysis: Carefully transfer the upper organic layer to a new GC vial. The sample is now ready for GC-MS analysis.
Protocol 2: Derivatization of Alcohols
This protocol is optimized for the esterification of primary and secondary alcohols. The reaction is often vigorous and may not require heating for highly reactive alcohols.[17]
Materials:
-
This compound (PFNC)
-
Analyte containing hydroxyl functional group
-
Anhydrous Pyridine (optional, but recommended)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)
-
Reaction vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
Procedure:
-
Sample Preparation: Transfer the alcohol sample (1-100 µg) to a reaction vial. Evaporate to dryness under a nitrogen stream if necessary. It is crucial to remove all traces of water, which would otherwise hydrolyze the reagent.
-
Reagent Addition: Reconstitute the dried sample in 100 µL of anhydrous solvent. Add 10 µL of anhydrous pyridine to catalyze the reaction and scavenge HCl.[12]
-
Derivatizing Agent: Add 20 µL of this compound.
-
Reaction: Cap the vial and vortex. For many primary and secondary alcohols, the reaction proceeds rapidly at room temperature within 15-20 minutes. For more sterically hindered or less reactive alcohols, heat at 60°C for 45 minutes .[18][19]
-
Cooling: Allow the vial to cool to room temperature.
-
Workup & Extraction:
-
Add 500 µL of deionized water to the vial.
-
Add 500 µL of Hexane or DCM to extract the ester derivative.
-
Vortex for 1 minute, then centrifuge.
-
-
Analysis: Transfer the organic layer to a GC vial for analysis.
Caption: General experimental workflow for PFNC derivatization.
Data and Analytical Considerations
The choice of reaction conditions and analytical parameters is crucial for successful derivatization and quantification.
Table 1: Summary of Recommended Derivatization Conditions
| Parameter | Amine Derivatization | Alcohol Derivatization | Rationale |
| Solvent | Acetonitrile, Ethyl Acetate | DCM, Acetonitrile | Must be anhydrous and inert to the reagents. |
| Base/Catalyst | Pyridine, Triethylamine | Pyridine | Neutralizes HCl byproduct, driving the reaction forward.[12] |
| Temperature | 60-70°C | Room Temp to 60°C | Heating increases reaction rate, especially for less reactive analytes.[19] |
| Time | 15-60 min | 15-45 min | Must be optimized to ensure complete reaction without derivative degradation. |
| Reagent Ratio | Large molar excess of PFNC | Large molar excess of PFNC | Ensures the reaction proceeds to completion. |
GC-MS Parameters:
A typical starting point for the analysis of PFNC derivatives is as follows. These should be optimized for your specific instrument and analytes.
-
GC Column: A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, HP-5ms), is generally effective.
-
Injector Temperature: 250-280°C.
-
Oven Program: Start at a low temperature (e.g., 50-70°C) to resolve solvent and light contaminants, then ramp at 10-20°C/min to a final temperature of 280-300°C.[1]
-
MS Detection: Electron Ionization (EI) is common. For enhanced sensitivity, Electron Capture Negative Ionization (ECNI) can be used, which is highly selective for electrophoric compounds like polyfluorinated derivatives.[18][19]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Derivative Peak | Incomplete reaction; presence of water; analyte degradation. | Ensure reagents are anhydrous; increase reaction time/temperature; check sample stability. |
| Multiple Peaks for One Analyte | Incomplete derivatization; side reactions; presence of isomers. | Optimize reaction conditions for completion; check purity of standards; verify derivatization site. |
| Large Reagent/Byproduct Peaks | Excess PFNC or byproducts co-eluting with analytes. | Perform a post-derivatization cleanup/extraction step; optimize the GC temperature program. |
| Poor Peak Shape (Tailing) | Active sites in the GC system; analyte adsorption. | Use a GC liner with glass wool; ensure proper column installation and conditioning. |
References
-
Save My Exams. (2025). Acylation Mechanism - A Level Chemistry Revision Notes. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis. Retrieved from
-
Save My Exams. (2025). Acyl Chlorides & Esters | Edexcel A Level Chemistry Revision Notes 2015. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and alcohols - addition / elimination. Chemguide. Retrieved from [Link]
-
JoVE. (2025). Video: Acid Halides to Esters: Alcoholysis. Retrieved from [Link]
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemistNate. (2022). Acid Chloride + Alcohol = Ester (Mechanism). YouTube. Retrieved from [Link]
-
Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]
-
Durden, D. A., et al. (2023). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. PubMed. Retrieved from [Link]
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). Retrieved from [Link]
-
Organic Chemistry Portal. (2021). Acylation of Amines, Part 1: with Acyl Halides. YouTube. Retrieved from [Link]
-
Geological Society of America. (2024). Optimization of GC-MS derivatization for PFAS detection in water: enhancing sustainability with cost-effective technology. GSA Abstracts. Retrieved from [Link]
-
LookChem. (n.d.). Cas 52447-23-1, this compound. Retrieved from [Link]
-
Wang, Y., et al. (2019). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2010). (PDF) An Examination of Pentafluorobenzoyl Derivatization Strategies for the Analysis of Fatty Alcohols using Gas Chromatography/Electron Capture Negative Ion Chemical Ionization-Mass Spectrometry. Retrieved from [Link]
-
Proceedings of Student Research and Creative Inquiry Day. (2022). Derivatization Methods for Perfluoroalkyl Substances (PFAS) by Gas Chromatography/Tandem Mass Spectrometry. Retrieved from [Link]
-
ResearchGate. (n.d.). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. Retrieved from [Link]
-
ResearchGate. (2020). Extraction and derivatization for perfluorocarboxylic acids in liquid and solid matrices: A review. Retrieved from [Link]
-
ScienceOpen. (2019). Review Article The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Be. Retrieved from [Link]
-
Parshintsev, E., et al. (2015). Determination of atmospheric amines by on-fiber derivatization solid-phase microextraction with 2,3,4,5,6-pentafluorobenzyl chloroformate and 9-fluorenylmethoxycarbonyl chloride. PubMed. Retrieved from [Link]
Sources
- 1. Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. lookchem.com [lookchem.com]
- 5. Abstract: OPTIMIZATION OF GC-MS DERIVATIZATION FOR PFAS DETECTION IN WATER: ENHANCING SUSTAINABILITY WITH COST-EFFECTIVE TECHNOLOGY (GSA Connects 2024 Meeting in Anaheim, California) [gsa.confex.com]
- 6. savemyexams.com [savemyexams.com]
- 7. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution mechanism to form amides reagents reaction conditions organic synthesis [docbrown.info]
- 8. savemyexams.com [savemyexams.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. youtube.com [youtube.com]
- 12. Video: Acid Halides to Esters: Alcoholysis [jove.com]
- 13. chemistrystudent.com [chemistrystudent.com]
- 14. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. youtube.com [youtube.com]
- 17. chemguide.co.uk [chemguide.co.uk]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of Amino Acids with Perfluorononanoyl Chloride (PFNC) for GC-MS Analysis
Introduction: The Rationale for Derivatization in Amino Acid Analysis
Amino acids, the fundamental building blocks of proteins, are inherently polar and non-volatile molecules. These properties make their direct analysis by gas chromatography (GC) challenging, as GC requires analytes to be thermally stable and readily enter the gas phase.[1][2] To overcome this limitation, a chemical modification process known as derivatization is employed. This process transforms the polar functional groups of amino acids—primarily the carboxyl (-COOH) and amino (-NH2) groups, as well as any side-chain functionalities (e.g., -OH, -SH)—into less polar, more volatile, and thermally stable derivatives.[1]
Perfluorononanoyl chloride (PFNC), a member of the perfluoroacyl chloride family, is a highly effective derivatizing agent for several reasons. The long, fluorinated carbon chain significantly increases the volatility and thermal stability of the resulting amino acid derivatives. Furthermore, the high electronegativity of the fluorine atoms enhances the sensitivity of detection by electron capture detection (ECD) and provides characteristic fragmentation patterns in mass spectrometry (MS), aiding in compound identification.[1] This guide provides a comprehensive, field-proven protocol for the derivatization of amino acids using PFNC, tailored for researchers, scientists, and drug development professionals engaged in quantitative and qualitative amino acid analysis.
The Chemistry of Derivatization: A Two-Step Pathway
The derivatization of amino acids with PFNC is a robust two-step process designed to comprehensively modify all active hydrogen sites, ensuring volatility and chromatographic stability.[1][3]
-
Esterification of the Carboxyl Group: The first step targets the acidic carboxyl group. In an acidic alcoholic solution (e.g., methanolic HCl), the carboxyl group is converted into its corresponding methyl ester. This reaction neutralizes the high polarity of the carboxylic acid and is a prerequisite for the subsequent acylation step.
-
Acylation of Amino and Other Functional Groups: Following esterification, this compound is introduced to acylate the amino group, as well as any other protic side-chain groups (e.g., the hydroxyl group of serine or the thiol group of cysteine). This reaction forms a stable amide linkage and further reduces the polarity of the molecule.
The overall reaction can be visualized as follows:
Caption: Chemical workflow for the two-step derivatization of amino acids.
Materials and Reagents
Reagents
-
Amino Acid Standard Mixture (e.g., 2.5 µmol/mL in 0.1 M HCl)
-
This compound (PFNC), ≥97% purity
-
Methanol, anhydrous
-
Acetyl chloride, reagent grade
-
Ethyl acetate, anhydrous
-
Hexane, anhydrous
-
Sodium bicarbonate (NaHCO3), saturated solution
-
Anhydrous sodium sulfate (Na2SO4)
-
High-purity nitrogen gas
Equipment
-
Reaction vials (2 mL) with PTFE-lined screw caps
-
Heating block or oven capable of maintaining 100°C ± 2°C
-
Centrifuge
-
Vortex mixer
-
Pipettes and tips
-
GC-MS system with a suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
Experimental Protocol: A Step-by-Step Guide
This protocol is a robust starting point and may require optimization depending on the specific amino acids of interest and the sample matrix.
Step 1: Sample Preparation
For accurate quantification, it is crucial to start with a well-prepared sample.
-
For Protein/Peptide Samples: Perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to release individual amino acids. The hydrolysate must be dried completely, typically under a stream of nitrogen or using a vacuum centrifuge, to remove residual acid and water.
-
For Free Amino Acid Samples: If the sample is in a liquid matrix, it must be dried completely. For complex matrices like plasma or urine, a deproteinization step (e.g., with acetonitrile or ultrafiltration) is recommended.[4][5]
Scientist's Note: Complete dryness is critical. The presence of water will hydrolyze the PFNC reagent, leading to incomplete derivatization and inaccurate results.
Step 2: Esterification
-
Prepare the Esterification Reagent: In a fume hood, slowly add 1 mL of acetyl chloride to 9 mL of anhydrous methanol. This creates a ~1.25 M solution of HCl in methanol. This reagent should be prepared fresh daily.
-
Reaction: To the dried sample or standard in a reaction vial, add 200 µL of the methanolic HCl reagent.
-
Incubation: Securely cap the vial and heat at 100°C for 1 hour in a heating block.
-
Drying: After incubation, cool the vial to room temperature and evaporate the reagent to dryness under a gentle stream of nitrogen.
Scientist's Note: This esterification step is crucial for protecting the carboxyl group and preventing unwanted side reactions during acylation. The use of methanolic HCl is a well-established method for this conversion.[1][3]
Step 3: Acylation
-
Prepare the Acylation Reagent: In a fume hood, prepare a solution of PFNC in anhydrous ethyl acetate (e.g., 1:4 v/v).
-
Reaction: To the dried amino acid methyl esters, add 100 µL of the PFNC/ethyl acetate solution.
-
Incubation: Securely cap the vial and heat at 100°C for 1 hour.
-
Work-up and Extraction: a. Cool the vial to room temperature. b. Add 500 µL of saturated sodium bicarbonate solution to neutralize any unreacted PFNC and HCl. c. Add 500 µL of hexane and vortex vigorously for 1 minute to extract the derivatized amino acids into the organic layer. d. Centrifuge for 5 minutes at 2000 x g to separate the layers. e. Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water. f. The sample is now ready for GC-MS analysis.
Scientist's Note: The acylation reaction is driven by the high reactivity of the acyl chloride. The work-up step is essential for removing excess reagent and byproducts, which could otherwise interfere with the chromatographic analysis.
Workflow Visualization
Caption: Overall workflow for PFNC derivatization and analysis.
Analytical Methodology: GC-MS Parameters
The following are typical starting parameters for the analysis of PFNC-derivatized amino acids. Optimization will be required for your specific instrument and column.
| Parameter | Value |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Initial 80°C, hold 2 min, ramp to 280°C at 5°C/min, hold 5 min |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 50 - 750 m/z |
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following quality control measures:
-
Method Blank: A reagent blank (containing all reagents but no sample) should be run with each batch to check for contamination.
-
Calibration Standards: Prepare a series of calibration standards of known amino acid concentrations and derivatize them alongside the samples to generate a calibration curve for quantification.
-
Internal Standards: For the most accurate quantification, especially with complex matrices, the use of stable isotope-labeled amino acids as internal standards is highly recommended.[1][3]
-
Mass Spectral Verification: The obtained mass spectra should be compared to known spectra of N-perfluoroacyl amino acid esters if available, or the fragmentation patterns should be carefully interpreted to confirm the identity of the derivatives.[6]
Safety Precautions
This compound is a corrosive and toxic substance.[3] Always handle this reagent in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention. Review the Safety Data Sheet (SDS) for PFNC before use.
Troubleshooting
| Problem | Potential Cause | Solution |
| Low or no derivative peaks | Incomplete drying of sample/reagents | Ensure complete dryness before each step. Use anhydrous solvents. |
| Inactive PFNC reagent | Use fresh or properly stored PFNC. Avoid exposure to moisture. | |
| Multiple peaks for a single amino acid | Incomplete derivatization | Optimize reaction time and temperature. Ensure sufficient reagent excess. |
| Poor peak shape (tailing) | Active sites in the GC system | Use a deactivated liner and column. Check for system leaks. |
| High background noise | Contamination from reagents or glassware | Use high-purity reagents and thoroughly clean all glassware. Run a method blank. |
References
-
Tsikas, D. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts. Molecules. Available at: [Link]
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. PubChem Compound Summary for CID 95489. Available at: [Link]
-
Molnár-Perl, I. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography B. Available at: [Link]
-
Molnár-Perl, I. (2009). Quantitation of amino acids in plasma by high performance liquid chromatography: Simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride. Journal of Chromatography B. Available at: [Link]
-
Karasek, F. W., & Smythe, R. J. (2016). Mass spectrometry of analytical derivatives. 1. Cyanide cations in the spectra of N-alkyl-N-perfluoroacyl-.alpha.-amino acids and their methyl esters. ResearchGate. Available at: [Link]
-
Culea, M. et al. (n.d.). GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. Studia Universitatis Babes-Bolyai, Physica. Available at: [Link]
-
Zambonin, C. G., & Palmisano, F. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters. Chirality. Available at: [Link]
-
IntechOpen. (2019). Derivatization Methods in GC and GC/MS. Available at: [Link]
Sources
- 1. Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts [mdpi.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitation of amino acids in plasma by high performance liquid chromatography: simultaneous deproteinization and derivatization with 9-fluorenylmethyloxycarbonyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Redirecting [linkinghub.elsevier.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Fluorinated Surfactants Using Perfluorononanoyl Chloride
Introduction: The Strategic Role of Perfluorononanoyl Chloride in Advanced Surfactant Synthesis
This compound (PFNC), a C9 perfluorinated acyl chloride, stands as a critical building block in the synthesis of high-performance fluorinated surfactants. Its highly fluorinated tail imparts unique oleophobic and hydrophobic properties to the resulting surfactant molecules, leading to exceptionally low surface tensions in aqueous solutions and superior chemical and thermal stability. These characteristics make PFNC-derived surfactants indispensable in a variety of demanding applications, from specialized coatings and firefighting foams to advanced materials and microfluidics.[1][2]
This guide provides an in-depth exploration of the synthetic routes leveraging this compound to create a range of non-ionic and anionic fluorinated surfactants. We will delve into the mechanistic underpinnings of these reactions, providing detailed, field-proven protocols for their execution. The focus will be on equipping researchers, scientists, and drug development professionals with the practical knowledge to not only replicate these syntheses but also to innovate upon them.
Chemical and Physical Properties of this compound
A thorough understanding of the reactant's properties is paramount for successful and safe synthesis.
| Property | Value | Reference |
| Chemical Formula | C₉ClF₁₇O | [3] |
| Molecular Weight | 482.52 g/mol | [3] |
| Boiling Point | 69 °C | [4] |
| Density | 1.731 g/cm³ | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Reacts with water and alcohols | [4][5] |
Safety and Handling of this compound
This compound is a corrosive and moisture-sensitive compound that requires careful handling in a well-ventilated fume hood.[3][6]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical safety goggles and a face shield are mandatory.[7][8]
-
Skin Protection: Impervious gloves (e.g., nitrile or neoprene), a lab coat, and closed-toe shoes are required.[7][8]
-
Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for acid gases and organic vapors if ventilation is inadequate.[6][9]
Handling Procedures:
-
Work in a fume hood to avoid inhalation of corrosive vapors.[6][9]
-
Keep the container tightly closed when not in use to prevent hydrolysis from atmospheric moisture.[6]
-
Ground and bond containers when transferring material to prevent static discharge.[9]
In Case of Exposure:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7][8]
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, holding the eyelids open.[7][8]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[7] In all cases of exposure, seek immediate medical attention.[7][8]
Synthesis of Non-Ionic Fluorinated Surfactants
Non-ionic fluorinated surfactants are prized for their stability across a wide pH range and their compatibility with other surfactant types. A common strategy for their synthesis involves the esterification of this compound with a hydrophilic polyethylene glycol (PEG) derivative.
Protocol 1: Synthesis of a Perfluorononanoate-PEG Ester Surfactant
This protocol details the synthesis of a non-ionic surfactant via the esterification of this compound with a monomethyl ether of polyethylene glycol (mPEG-OH). The reaction proceeds through a nucleophilic acyl substitution mechanism.
Figure 1: Synthesis of a Perfluorononanoate-PEG Ester Surfactant.
Materials:
-
This compound (PFNC)
-
Monofunctional Polyethylene Glycol (e.g., mPEG-OH, MW 750 g/mol )
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Condenser
-
Nitrogen inlet
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve mPEG-OH (1.0 eq.) and anhydrous pyridine (1.2 eq.) in anhydrous DCM.
-
Addition of PFNC: Cool the solution to 0 °C using an ice bath. Slowly add this compound (1.1 eq.) dissolved in anhydrous DCM to the flask via an addition funnel over 30 minutes with vigorous stirring.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Infrared (IR) spectroscopy (disappearance of the -OH stretch of the PEG).
-
Workup:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, deionized water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Characterization: The final product should be characterized by ¹H NMR, ¹⁹F NMR, and FT-IR spectroscopy to confirm the structure and purity. The surface activity of the synthesized surfactant can be evaluated by measuring the surface tension of its aqueous solutions at various concentrations to determine the Critical Micelle Concentration (CMC).
| Surfactant Type | Hydrophilic Group | Typical CMC (mM) | Surface Tension at CMC (mN/m) |
| Perfluorononanoate-PEG Ester | Polyethylene Glycol | 0.1 - 1.0 (estimated) | 18 - 25 (estimated) |
Note: The CMC and surface tension values are estimates based on similar fluorinated surfactants. Actual values will depend on the specific PEG chain length.
Synthesis of Anionic Fluorinated Surfactants
Anionic fluorinated surfactants, particularly those based on amino acids, are of interest due to their potential for enhanced biodegradability and biocompatibility. The Schotten-Baumann reaction is a robust method for synthesizing these surfactants.[10]
Protocol 2: Synthesis of an N-Perfluorononanoyl Amino Acid Surfactant
This protocol describes the synthesis of an anionic surfactant by reacting this compound with an amino acid, such as glycine, under Schotten-Baumann conditions. This reaction involves the acylation of the amine group of the amino acid.[11]
Figure 2: Synthesis of an N-Perfluorononanoyl Amino Acid Surfactant.
Materials:
-
This compound (PFNC)
-
Glycine
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane
-
Deionized Water
-
Hydrochloric Acid (HCl)
-
Ethyl Acetate
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Two addition funnels
-
pH meter or pH paper
-
Ice bath
-
Büchner funnel and filter flask
Procedure:
-
Preparation of Amino Acid Solution: In a round-bottom flask, dissolve glycine (1.0 eq.) in a 1M aqueous solution of NaOH (2.2 eq.).
-
Reaction Setup: Cool the solution to 0-5 °C in an ice bath.
-
Simultaneous Addition: Using two separate addition funnels, slowly and simultaneously add this compound (1.0 eq.) dissolved in 1,4-dioxane and a 2M aqueous NaOH solution to the glycine solution over a period of 1-2 hours. Maintain the temperature below 10 °C and the pH between 10 and 11 throughout the addition.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Workup:
-
Cool the reaction mixture in an ice bath and acidify to pH 1-2 with concentrated HCl. A white precipitate should form.
-
Collect the precipitate by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Characterization: The structure and purity of the N-Perfluorononanoyl amino acid should be confirmed using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and FT-IR spectroscopy. The surface-active properties, including CMC and surface tension, should be determined.
| Surfactant Type | Hydrophilic Group | Typical CMC (mM) | Surface Tension at CMC (mN/m) |
| N-Perfluorononanoyl Glycine | Carboxylate | 0.5 - 5.0 (estimated) | 20 - 30 (estimated) |
Note: The CMC and surface tension values are estimates based on similar N-acyl amino acid surfactants.
Conclusion: A Versatile Precursor for High-Performance Surfactants
This compound is a highly effective precursor for the synthesis of a diverse range of fluorinated surfactants. The protocols detailed in this guide for the preparation of non-ionic PEGylated surfactants and anionic N-acyl amino acid surfactants provide a solid foundation for researchers to develop novel amphiphilic molecules with tailored properties. The exceptional surface activity and stability of these compounds will continue to drive innovation in numerous scientific and industrial fields. Further research into the environmental fate and biodegradability of these novel surfactants is crucial for their responsible development and application.[6][12]
References
- Synquest Labs.
-
LookChem. This compound. Available from: [Link]
- Wang, Y., et al. Non‐Ionic Fluorosurfactants for Droplet‐Based in vivo Applications.
- SAFETY D
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496.
- ResearchGate.
- Sparrow Chemical. (2026-01-11).
- MDPI.
- ResearchGate. (2025-08-08).
- ResearchGate.
- ECHEMI. 52447-23-1, this compound Formula.
- National Center for Biotechnology Information.
- Cheméo. Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8).
- National Center for Biotechnology Information. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. PubChem.
- Google Patents. Agentes tensioactivos fluorados. - ES2341356T3.
- ResearchGate.
- Chalmers University of Technology. (2018).
- National Center for Biotechnology Inform
- ResearchGate. Cationic–anionic fluorinated surfactant mixtures based on short fluorocarbon chains as potential aqueous film-forming foam.
- Labor
- Chemical Journal of Kazakhstan. (2025-09-30).
-
Schotten-Baumann Reaction - Organic Chemistry Portal. Available from: [Link]
Sources
- 1. Occurrence and Toxicity Mechanisms of Perfluorononanoic Acid, Perfluorodecanoic Acid, and Perfluoroundecanoic Acid in Fish: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. PFAS - Wikipedia [en.wikipedia.org]
- 5. broadpharm.com [broadpharm.com]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Perfluorooctanoate in Aqueous Urea Solutions: Micelle Formation, Structure, and Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Epidemiologic Evidence on the Health Effects of Perfluorooctanoic Acid (PFOA) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. US3985801A - Process for recovering glycine from sodium chloride solutions - Google Patents [patents.google.com]
- 11. youtube.com [youtube.com]
- 12. mdpi.com [mdpi.com]
Mastering Surface Hydrophobicity: An Application and Protocol Guide to Perfluorononanoyl Chloride Modification
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of Perfluorononanoyl Chloride for the creation of stable and highly hydrophobic surfaces. We will delve into the underlying chemical principles, provide detailed, field-tested protocols for various substrates, and outline robust methods for surface characterization. Our focus is on ensuring reproducible and reliable outcomes through a deep understanding of the procedural causality.
Introduction: The Imperative of Hydrophobicity
The control of surface wettability is a cornerstone of advancements in a multitude of scientific and technological domains. From the prevention of biofouling on medical implants to the development of self-cleaning coatings and the fabrication of microfluidic devices, the ability to render a surface water-repellent is of paramount importance.[1] Superhydrophobic surfaces, characterized by water contact angles exceeding 150°, are often achieved by combining low surface energy materials with specific surface roughness.[1]
This compound (PFNC) is a potent reagent for achieving low surface energy. Its long perfluorinated carbon chain is inherently hydrophobic, while the terminal acyl chloride group provides a reactive handle for covalent attachment to a variety of surfaces. This guide will focus on the practical application of PFNC for creating durable and effective hydrophobic modifications.
Chemical & Safety Profile of this compound
Before commencing any experimental work, a thorough understanding of the reagent's properties and associated hazards is critical.
2.1 Chemical Properties
| Property | Value |
| Chemical Formula | C₉ClF₁₇O |
| Molecular Weight | 498.5 g/mol |
| Appearance | Colorless to light yellow liquid |
| Boiling Point | ~160 °C |
| Key Reactivity | The acyl chloride group readily reacts with nucleophiles such as hydroxyl (-OH) and amine (-NH₂) groups present on substrate surfaces. |
2.2 Safety and Handling
This compound is a corrosive and hazardous substance that requires strict adherence to safety protocols.
-
Hazard Statements: Causes severe skin burns and eye damage.[2] Harmful if swallowed or inhaled.[3]
-
Precautionary Measures:
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), splash goggles, and a lab coat.[2][5]
-
In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[2][5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]
The Chemistry of Surface Modification
The efficacy of PFNC in creating hydrophobic surfaces lies in its ability to form a dense, covalently bonded monolayer of perfluorinated molecules. The primary reaction mechanism involves the nucleophilic attack of surface hydroxyl groups on the electrophilic carbonyl carbon of the acyl chloride.
This reaction results in the formation of a stable ester linkage, anchoring the hydrophobic perfluoroalkyl chain to the surface. The liberated hydrogen chloride (HCl) is typically removed by a non-nucleophilic base or by performing the reaction under vacuum.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the surface modification of common laboratory substrates. The success of these procedures hinges on meticulous substrate preparation and the maintenance of anhydrous conditions to prevent hydrolysis of the acyl chloride.
4.1 General Workflow
4.2 Protocol 1: Modification of Silicon or Glass Surfaces
This protocol is suitable for substrates such as silicon wafers, glass slides, and quartz. The key is the generation of a high density of surface hydroxyl groups.
Materials:
-
Silicon or glass substrate
-
Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Anhydrous toluene or hexane
-
This compound (PFNC)
-
Anhydrous triethylamine (optional, as an acid scavenger)
-
Deionized water
-
Ethanol
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Activation:
-
Immerse the substrate in Piranha solution for 15-30 minutes. (CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood and wear appropriate PPE).
-
Rinse the substrate thoroughly with copious amounts of deionized water.
-
Rinse with ethanol.
-
Dry the substrate under a stream of nitrogen gas and then bake in an oven at 120 °C for at least 1 hour to ensure complete removal of water.
-
-
Surface Modification:
-
Prepare a 1-5 mM solution of PFNC in anhydrous toluene or hexane in a glovebox or under an inert atmosphere. If using an acid scavenger, add an equimolar amount of anhydrous triethylamine.
-
Place the cleaned and dried substrate in the PFNC solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature. For a denser coating, the reaction can be performed at a slightly elevated temperature (e.g., 40-60 °C).
-
-
Post-Reaction Cleaning:
-
Remove the substrate from the reaction solution.
-
Rinse with fresh anhydrous toluene or hexane to remove any unreacted PFNC.
-
Rinse with ethanol.
-
Dry the modified substrate under a stream of nitrogen gas.
-
4.3 Protocol 2: Modification of Metal Surfaces (e.g., Aluminum, Titanium)
Metal surfaces often have a native oxide layer that can be hydroxylated for reaction with PFNC.
Materials:
-
Metal substrate
-
Acetone
-
Isopropanol
-
Deionized water
-
Plasma cleaner or UV-Ozone cleaner
-
Anhydrous solvent (e.g., toluene)
-
This compound (PFNC)
-
Nitrogen gas stream
Procedure:
-
Substrate Cleaning and Activation:
-
Sonciate the metal substrate in acetone for 15 minutes, followed by isopropanol for 15 minutes.
-
Rinse thoroughly with deionized water.
-
Dry under a nitrogen stream.
-
Treat the substrate with a plasma cleaner or UV-Ozone cleaner for 5-10 minutes to remove organic contaminants and generate a hydroxylated oxide layer.
-
-
Surface Modification:
-
Follow the same procedure as described in Protocol 1, step 2.
-
-
Post-Reaction Cleaning:
-
Follow the same procedure as described in Protocol 1, step 3.
-
Characterization of Modified Surfaces
The success of the surface modification should be validated through appropriate characterization techniques.
5.1 Contact Angle Goniometry
This is the most direct method for assessing the hydrophobicity of a surface.[7][8][9] A droplet of deionized water is placed on the surface, and the angle it makes with the surface is measured.
| Surface | Expected Water Contact Angle |
| Clean, Unmodified Glass/Silicon | < 20° |
| PFNC-Modified Glass/Silicon | > 110° |
| Superhydrophobic Surface | > 150°[1] |
5.2 X-ray Photoelectron Spectroscopy (XPS)
XPS can confirm the presence of the perfluoroalkyl layer on the surface. The high-resolution C 1s spectrum will show a characteristic peak at a high binding energy (~292 eV) corresponding to the -CF₂- and -CF₃ groups.
5.3 Atomic Force Microscopy (AFM)
AFM can be used to assess the surface topography and roughness. While PFNC modification primarily alters surface chemistry, significant changes in roughness could indicate polymerization or aggregation of the reagent.
Troubleshooting and Expert Insights
-
Low Contact Angles: This is often due to incomplete substrate cleaning, the presence of water in the reaction solvent, or insufficient reaction time. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Inconsistent Coatings: This can result from uneven cleaning or activation of the substrate. Plasma or UV-Ozone treatment can often provide more uniform surface activation than wet chemical methods.
-
Choice of Solvent: The choice of an anhydrous, non-polar solvent is crucial to prevent both the hydrolysis of PFNC and its aggregation. Toluene and hexane are common choices.
Conclusion
The use of this compound offers a robust and reliable method for creating highly hydrophobic surfaces on a variety of substrates. By carefully controlling the reaction conditions, particularly substrate cleanliness and the exclusion of water, researchers can achieve reproducible and durable surface modifications. The protocols and characterization techniques outlined in this guide provide a solid foundation for the successful implementation of this powerful surface modification chemistry.
References
- Synquest Labs.
- ECHEMI.
- SAFETY D
- Sigma-Aldrich.
- Thermo Fisher Scientific.
- ResearchGate.
- ResearchGate.
- ResearchGate.
- Kyowa Interface Science. Evaluation of the cleanliness of the surface by contact angle measurements.
- National Institutes of Health.
- PubMed.
- Revista Mexicana de Física.
- ResearchGate. Static contact angle measurements of modified silicon wafers taken with...
- MDPI.
- MDPI. The Preparation of a Superhydrophobic Fluorine Rubber Surface.
Sources
- 1. The Preparation of a Superhydrophobic Fluorine Rubber Surface [mdpi.com]
- 2. echemi.com [echemi.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. synquestlabs.com [synquestlabs.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. tsapps.nist.gov [tsapps.nist.gov]
- 7. Evaluation of the cleanliness of the surface by contact angle measurements:Kyowa Interface Science [face-kyowa.co.jp]
- 8. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new approach to contact angle measurement and effects of evaporation on the contact angle | Revista Mexicana de Física [rmf.smf.mx]
Acylation of nanoparticles with Perfluorononanoyl chloride for improved dispersion
Application Note & Protocol
Enhanced Dispersibility of Nanoparticles in Fluorinated Solvents via Surface Acylation with Perfluorononanoyl Chloride
Introduction: The Challenge of Nanoparticle Dispersion and a Fluorinated Solution
Nanoparticles, with their high surface-area-to-volume ratio, exhibit unique properties that are harnessed in fields ranging from drug delivery to advanced materials.[1][2][3] However, their tendency to agglomerate in liquid media often hampers their practical application, as the desired nanoscale effects are diminished.[4][5] Surface functionalization is a key strategy to overcome this challenge by altering the surface chemistry of nanoparticles to enhance their interaction with the surrounding solvent.[6][7]
This application note details a robust protocol for the surface acylation of amine-functionalized nanoparticles with this compound. The covalent attachment of the highly fluorinated perfluorononanoyl group creates a fluorous shell around the nanoparticle core. This modification drastically alters the surface energy, imparting a unique "fluorous" character that is both hydrophobic and lipophobic. The primary advantage of this "fluorous" surface is the significantly improved dispersion of the nanoparticles in fluorinated solvents, which are often used in specialized applications such as medical imaging and advanced materials fabrication.[8][9] Furthermore, the introduction of fluorine atoms can be leveraged for 19F NMR-based detection and quantification.[10][11]
The underlying principle of this protocol is the nucleophilic acyl substitution reaction between the primary amine groups on the nanoparticle surface and the highly reactive acyl chloride of this compound, forming a stable amide bond.[12][13] This guide provides a step-by-step methodology, explains the rationale behind each step, and outlines the necessary characterization techniques to validate the successful surface modification.
Experimental Overview & Rationale
The overall experimental workflow is designed to be straightforward and reproducible. It begins with the preparation of amine-functionalized nanoparticles, followed by the acylation reaction, and concludes with purification and characterization.
Figure 1: A schematic representation of the experimental workflow for the acylation of nanoparticles.
The choice of an anhydrous solvent is critical to prevent the hydrolysis of the highly reactive this compound. A non-nucleophilic base, such as triethylamine, is added to act as an acid scavenger, neutralizing the hydrochloric acid byproduct of the reaction and driving the reaction to completion. The purification process involves sequential washing steps with an anhydrous organic solvent to remove excess reactants and byproducts, followed by a wash with a fluorinated solvent to confirm the successful surface modification and prepare the nanoparticles for their intended application.
Detailed Protocol
Materials and Reagents
-
Amine-functionalized nanoparticles (e.g., silica, iron oxide, quantum dots)
-
This compound (≥97%)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
Triethylamine (≥99.5%, anhydrous)
-
Anhydrous ethanol
-
Fluorinated solvent (e.g., hexafluoroisopropanol (HFIP), perfluorohexane)
-
Deionized water (18.2 MΩ·cm)
-
Argon or Nitrogen gas supply
Step-by-Step Procedure
-
Nanoparticle Dispersion:
-
Weigh out 100 mg of amine-functionalized nanoparticles and place them in a dry, round-bottom flask equipped with a magnetic stir bar.
-
Add 20 mL of anhydrous DCM to the flask.
-
Sonicate the mixture for 15 minutes to ensure a homogenous dispersion of the nanoparticles.
-
-
Addition of Base:
-
Under a gentle stream of argon or nitrogen, add a 2-fold molar excess of triethylamine relative to the estimated number of amine groups on the nanoparticle surface. Rationale: This ensures that the HCl byproduct is effectively neutralized, preventing protonation of the surface amines and promoting the forward reaction.
-
-
Acylation Reaction:
-
In a separate, dry vial, prepare a solution of this compound in anhydrous DCM (e.g., 1.5-fold molar excess relative to surface amine groups in 5 mL of DCM).
-
Using a syringe, add the this compound solution dropwise to the stirring nanoparticle dispersion over 10 minutes. Rationale: Dropwise addition prevents localized high concentrations of the acyl chloride, which could lead to nanoparticle aggregation.
-
Allow the reaction to proceed at room temperature for 12 hours under an inert atmosphere with continuous stirring.
-
-
Quenching and Purification:
-
Add 1 mL of anhydrous ethanol to the reaction mixture and stir for 30 minutes to quench any unreacted this compound.
-
Transfer the mixture to centrifuge tubes.
-
Centrifuge the dispersion at a speed sufficient to pellet the nanoparticles (e.g., 10,000 x g for 20 minutes).
-
Carefully decant the supernatant.
-
Re-disperse the nanoparticle pellet in 20 mL of anhydrous DCM and sonicate for 10 minutes.
-
Repeat the centrifugation and washing steps two more times with anhydrous DCM.
-
Perform a final wash with a fluorinated solvent (e.g., HFIP) to remove any remaining organic solvent and confirm the dispersibility of the functionalized nanoparticles.
-
-
Drying:
-
After the final wash, decant the supernatant and dry the nanoparticle pellet under high vacuum overnight to remove all traces of solvent.
-
The resulting product is a free-flowing powder of perfluoroacylated nanoparticles.
-
Characterization of Functionalized Nanoparticles
Thorough characterization is essential to confirm the successful covalent attachment of the perfluorononanoyl groups and to assess the properties of the modified nanoparticles.[14][15][16]
Chemical Reaction at the Nanoparticle Surface
Figure 2: The acylation reaction between an amine-functionalized nanoparticle and this compound.
Expected Analytical Data
The successful functionalization can be confirmed by a suite of analytical techniques.[17][18][19] The table below summarizes the expected outcomes.
| Analytical Technique | Purpose | Expected Result for Successful Acylation |
| Fourier-Transform Infrared Spectroscopy (FTIR) | To identify functional groups. | Appearance of a new amide I band (approx. 1650-1700 cm⁻¹) and strong C-F stretching vibrations (approx. 1100-1300 cm⁻¹).[14][20] |
| X-ray Photoelectron Spectroscopy (XPS) | To determine surface elemental composition. | Presence of a strong Fluorine (F 1s) peak and a change in the Nitrogen (N 1s) binding energy, consistent with amide bond formation.[17][19] |
| Thermogravimetric Analysis (TGA) | To quantify the amount of organic coating. | A distinct weight loss step at a higher temperature compared to the initial amine linker, corresponding to the decomposition of the perfluorononanoyl groups.[15] |
| Dynamic Light Scattering (DLS) | To measure hydrodynamic diameter and polydispersity. | An increase in the hydrodynamic diameter after functionalization. A low polydispersity index (PDI) in a fluorinated solvent indicates good dispersion.[21][22] |
| Transmission Electron Microscopy (TEM) | To visualize nanoparticle size and morphology. | No significant change in the core nanoparticle size and morphology. Good dispersion should be observable in the prepared TEM grids.[15] |
| Contact Angle Measurement | To assess surface hydrophobicity/oleophobicity. | A significant increase in the water and oil contact angle on a film of the dried nanoparticles, indicating a highly non-wetting surface.[23][24] |
Applications and Future Directions
Perfluoroacylated nanoparticles are promising candidates for a variety of advanced applications. Their enhanced dispersibility in fluorinated media makes them suitable for use as contrast agents in 19F Magnetic Resonance Imaging (MRI), where the high density of fluorine atoms provides a strong signal.[8] In the realm of drug delivery, these nanoparticles can be designed to carry hydrophobic or fluorinated drugs, potentially improving their solubility and bioavailability.[10][25][26] The unique surface properties can also be exploited in the development of superhydrophobic and oleophobic coatings.[27][28]
Future research may focus on tailoring the length of the perfluoroalkyl chain to fine-tune the surface properties and exploring the use of these functionalized nanoparticles in biphasic catalysis and as building blocks for self-assembled nanomaterials.
References
- Analytical Methods for Characterization of Nanomaterial Surfaces. (n.d.). National Institutes of Health.
- Analytical Strategies for Characterizing Nanoparticle's Surface Chemistry. (n.d.). National Institutes of Health.
- In vitro evaluation of polymeric nanoparticles with a fluorine core for drug delivery triggered by focused ultrasound. (2021). PubMed.
- Application Notes and Protocols for the Surface Functionalization of Nanoparticles with 7-Bromoheptanoyl Chloride. (n.d.). Benchchem.
- Nanoparticles Analytical Techniques. (n.d.). CD Bioparticles.
- Analytical Strategies for Characterizing Nanoparticle's Surface Chemistry. (n.d.). ResearchGate.
- Improving nanoparticle dispersion and polymer crystallinity in polyvinylidene fluoride/POSS coatings. (2020). Progress in Organic Coatings.
- Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties. (2018). Nanoscale.
- Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials. (n.d.). National Institutes of Health.
- Fluorinated PLGA Nanoparticles for Enhanced Drug Encapsulation and 19 F NMR Detection. (2020). Chemistry.
- Selected applications of fluorinated MR contrast agents and fluorine-containing drugs in medicine. (n.d.). ResearchGate.
- Improving nanoparticle dispersion and polymer crystallinity in polyvinylidene fluoride/POSS coatings using tetrahydrofuran as co-solvent. (n.d.). ResearchGate.
- Influence of Preparation Methods and Nanomaterials on Hydrophobicity and Anti-Icing Performance of Nanoparticle/Epoxy Coatings. (n.d.). MDPI.
- Nanotechnology as a Versatile Tool for 19F-MRI Agent's Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles. (n.d.). MDPI.
- Effectiveness of Mesoporous Silica Nanoparticles Functionalized with Benzoyl Chloride in pH-Responsive Anticorrosion Polymer Coatings. (2023). ACS Publications.
- Shaping Nanoparticles with Hydrophilic Compositions and Hydrophobic Properties as Nanocarriers for Antibiotic Delivery. (2015). ACS Publications.
- Fluorinated PLGA Nanoparticles for Enhanced Drug Encapsulation and 19F NMR Detection. (n.d.). SciSpace.
- Fluorine Based Superhydrophobic Coatings. (n.d.). MDPI.
- Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization. (n.d.). National Institutes of Health.
- Recent advances in surface decoration of nanoparticles in drug delivery. (n.d.). Frontiers.
- (PDF) Fluorine Based Superhydrophobic Coatings. (n.d.). ResearchGate.
- Research on Fluorine-Free Oleophobic Co
- Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry. (n.d.). National Institutes of Health.
- Characterization of nanoparticles – Knowledge and References. (n.d.). Taylor & Francis.
- Nanoparticle characterization: an overview of key physicochemical parameters. (2018). No source found.
- Catalytic Nanoparticles: An Introduction. (n.d.). arXiv.
- Surface and Interface Control in Nanoparticle Catalysis. (n.d.). eScholarship.org.
- Rapid Characterization of Synthesized Nanoparticles' Liquid Dispersions Using Nanoparticle Tracking Analysis. (2023). MDPI.
Sources
- 1. biolinscientific.com [biolinscientific.com]
- 2. Catalytic Nanoparticles: An Introduction [arxiv.org]
- 3. escholarship.org [escholarship.org]
- 4. Improving nanoparticle dispersion and polymer crystallinity in polyvinylidene fluoride/POSS coatings - European Coatings [european-coatings.com]
- 5. researchgate.net [researchgate.net]
- 6. Nanoparticle Surface Functionalization: How to Improve Biocompatibility and Cellular Internalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Recent advances in surface decoration of nanoparticles in drug delivery [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Nanotechnology as a Versatile Tool for 19F-MRI Agent’s Formulation: A Glimpse into the Use of Perfluorinated and Fluorinated Compounds in Nanoparticles [mdpi.com]
- 10. Fluorinated PLGA Nanoparticles for Enhanced Drug Encapsulation and 19 F NMR Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Analytical Methods for Characterization of Nanomaterial Surfaces - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Nanoparticles Analytical Techniques - CD Bioparticles [cd-bioparticles.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. Analytical Strategies for Characterizing Nanoparticle’s Surface Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Characterization techniques for nanoparticles: comparison and complementarity upon studying nanoparticle properties - Nanoscale (RSC Publishing) DOI:10.1039/C8NR02278J [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
- 21. Physical characterization of nanoparticle size and surface modification using particle scattering diffusometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Rapid Characterization of Synthesized Nanoparticles’ Liquid Dispersions Using Nanoparticle Tracking Analysis | MDPI [mdpi.com]
- 23. mdpi.com [mdpi.com]
- 24. pubs.acs.org [pubs.acs.org]
- 25. In vitro evaluation of polymeric nanoparticles with a fluorine core for drug delivery triggered by focused ultrasound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Recent Advances in the Development of Drug Delivery Applications of Magnetic Nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 27. mdpi.com [mdpi.com]
- 28. Research on Fluorine-Free Oleophobic Coatings [eureka.patsnap.com]
Application Notes & Protocols: The Strategic Use of Perfluorononanoyl Chloride in the Synthesis of Advanced Perfluorinated Esters and Amides
Preamble: The Role of Perfluorononanoyl Chloride as a Strategic Building Block
In the landscape of modern medicinal chemistry and materials science, the incorporation of fluorine is a cornerstone strategy for fine-tuning molecular properties.[1][2] Perfluorinated moieties can dramatically alter lipophilicity, metabolic stability, binding affinity, and bioavailability.[1][2][3] this compound (C₉ClF₁₇O), a highly reactive acyl chloride, serves as a critical and efficient reagent for introducing the perfluorononyl (C₈F₁₇CO-) group into a diverse range of molecules.
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the synthesis of perfluorinated esters and amides using this compound. It moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring protocols are robust, reproducible, and grounded in established chemical principles.
Reagent Profile: this compound
Understanding the chemical nature of this compound is paramount for its successful application and safe handling. The molecule's reactivity is dominated by the electrophilic carbonyl carbon, made highly susceptible to nucleophilic attack by the strong electron-withdrawing effects of the perfluorinated chain.
| Property | Value | Source |
| CAS Number | 52447-23-1 | [4][5] |
| Molecular Formula | C₉ClF₁₇O | [4][5] |
| Molecular Weight | 482.52 g/mol | [5] |
| Boiling Point | 69 °C | [4] |
| Density | 1.731 g/cm³ | [4] |
| Appearance | Colorless to light-colored liquid | |
| Key Reactivities | Highly reactive with nucleophiles (alcohols, amines, water). Moisture-sensitive.[4][6] | [4][6] |
Causality of Reactivity: The C-F bond is the strongest single bond in organic chemistry, rendering the perfluoroalkyl chain exceptionally stable and chemically inert.[7] This stability, coupled with the high electronegativity of fluorine, creates a powerful inductive effect that polarizes the carbonyl group of the acyl chloride, making it an exceptionally potent acylating agent.
Mandatory Safety & Handling Protocols
This compound is a hazardous substance that demands strict adherence to safety protocols. Its high reactivity with water means it can release corrosive hydrogen chloride (HCl) gas upon contact with moisture in the air or on surfaces.[6]
Hazard Profile:
-
Corrosive: Causes severe skin burns and eye damage.[6][8][9]
-
Respiratory Irritant: Vapors can cause irritation to the respiratory tract.[4][6]
Handling Procedures:
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of vapors.[11]
-
Inert Atmosphere: Due to its moisture sensitivity, handle and store the reagent under an inert atmosphere (e.g., nitrogen or argon).[6][11] Keep containers tightly closed when not in use.[6][11]
-
Personal Protective Equipment (PPE):
-
Spill & Emergency Response:
Synthesis of Perfluorinated Esters via Acylation
The reaction of this compound with an alcohol is a classic nucleophilic acyl substitution. The alcohol's oxygen atom attacks the electrophilic carbonyl carbon, leading to the displacement of the chloride leaving group and formation of the ester.
Mechanism Rationale: To drive the reaction to completion and prevent the buildup of corrosive HCl, a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically added. The base acts as a scavenger for the HCl produced, forming a stable ammonium salt and preventing side reactions.
Protocol 4.1: General Synthesis of a Perfluorinated Ester
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the desired alcohol (1.0 eq.).
-
Solvent & Base Addition: Dissolve the alcohol in a suitable anhydrous solvent (e.g., dichloromethane, THF, or diethyl ether) to a concentration of 0.1-0.5 M. Add a non-nucleophilic base, such as triethylamine (1.2 eq.), to the solution.
-
Inert Atmosphere: Purge the flask with an inert gas (N₂ or Ar) and maintain a positive pressure throughout the reaction.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is crucial to control the initial exothermic reaction.
-
Reagent Addition: Add this compound (1.1 eq.) dropwise to the stirred solution over 10-15 minutes using a syringe.
-
Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Quench the reaction by adding water or a saturated aqueous solution of NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure perfluorinated ester.
Synthesis of Perfluorinated Amides via Acylation
The synthesis of perfluorinated amides follows a similar nucleophilic acyl substitution pathway. Primary or secondary amines are generally more nucleophilic than alcohols, often leading to faster and more efficient reactions.
Mechanism Rationale: As with ester synthesis, a base is used to neutralize the HCl byproduct. If the starting amine is inexpensive, two equivalents can be used—one to act as the nucleophile and the second to act as the base. Alternatively, an external non-nucleophilic base like triethylamine can be used (1.2 equivalents) to conserve the primary amine.
Protocol 5.1: General Synthesis of a Perfluorinated Amide
-
Reactor Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar, add the primary or secondary amine (1.0 eq.).
-
Solvent & Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM) or a similar non-protic solvent. Add triethylamine (1.2 eq.) or use a second equivalent of the starting amine as the base.
-
Inert Atmosphere: Purge the flask with N₂ or Ar and maintain a positive pressure.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add this compound (1.1 eq.) to the stirred solution. An immediate white precipitate (triethylammonium chloride) may form.
-
Reaction: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 1-3 hours. Monitor reaction completion by TLC or LC-MS.
-
Work-up:
-
Dilute the reaction mixture with the organic solvent and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. Note: If the product is basic, the acid wash may be omitted to prevent extraction into the aqueous layer.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
-
Purification: The crude amide can be purified by flash chromatography or, if solid, by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
Applications in Research & Drug Development
The synthesis of perfluorinated esters and amides is not merely an academic exercise; it is a strategic tool for optimizing lead compounds in drug discovery.
-
Metabolic Blocking: The robust C-F bond is resistant to oxidative metabolism by cytochrome P450 enzymes.[2] Introducing a perfluorononyl group can block metabolically liable sites, increasing the half-life and bioavailability of a drug candidate.
-
Modulating Lipophilicity: While highly fluorinated chains are both hydrophobic and lipophobic, their incorporation can fine-tune a molecule's overall lipophilicity (LogP) to enhance membrane permeability and optimize pharmacokinetic profiles.[1][2]
-
Bioisosterism: The perfluoroalkyl group can serve as a bioisostere for alkyl or aryl groups, altering electronic properties and conformational preferences to improve target binding and selectivity.[3][12] The replacement of an amide with a more stable trifluoroethylamine has been shown to yield compounds with high potency and metabolic stability.[3]
-
Advanced Materials: These compounds are also precursors for surfactants, fire-fighting foams, and functional polymers, where the unique properties of the perfluorinated tail provide exceptional stability and surface activity.[4]
Conclusion
This compound is a powerful and versatile reagent for the synthesis of perfluorinated esters and amides. The protocols detailed herein, when combined with a rigorous adherence to safety procedures, provide a reliable framework for accessing these valuable compounds. The ability to strategically introduce the perfluorononyl moiety allows researchers to rationally design molecules with enhanced stability, optimized physicochemical properties, and improved biological performance, underscoring the indispensable role of fluorination in modern chemical sciences.
References
-
LookChem. Cas 52447-23-1, this compound. [Link]
-
National Institute of Standards and Technology. SAFETY DATA SHEET: Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). (2023-05-16). [Link]
-
Cheméo. Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). [Link]
-
Tota, A., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters, 22(8), 3094–3098. [Link]
- Grot, W. G. (1995). Process for converting perfluorinated esters to perfluorinated acyl fluorides and/or ketones.
-
Meanwell, N. A. (2012). Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 55(14), 6392-6433. [Link]
-
Tota, A., et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. ResearchGate. [Link]
-
Sal-Sancuez, L. M., et al. (2023). Fluorine in drug discovery: Role, design and case studies. World Journal of Advanced Research and Reviews, 19(3), 1148-1158. [Link]
-
Interstate Technology & Regulatory Council (ITRC). (2022). Physical and Chemical Properties – PFAS. [Link]
-
Gillis, E. P., et al. (2015). Tactical Applications of Fluorine in Drug Design and Development. ResearchGate. [Link]
-
Meanwell, N. A. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. ResearchGate. [Link]
-
PubChem. Perfluorooctanoyl chloride | C8ClF15O | CID 78978. [Link]
Sources
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. researchgate.net [researchgate.net]
- 3. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 4. lookchem.com [lookchem.com]
- 5. echemi.com [echemi.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. pfas-1.itrcweb.org [pfas-1.itrcweb.org]
- 8. echemi.com [echemi.com]
- 9. Perfluorooctanoyl chloride | C8ClF15O | CID 78978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. tsapps.nist.gov [tsapps.nist.gov]
- 11. synquestlabs.com [synquestlabs.com]
- 12. researchgate.net [researchgate.net]
Application Notes & Protocols for Friedel-Crafts Acylation with Perfluorononanoyl Chloride
Introduction: The Challenge and Opportunity of Perfluoroacylation
The incorporation of perfluoroalkyl chains into aromatic systems is a cornerstone of modern materials science and medicinal chemistry. These moieties impart unique properties, including enhanced thermal stability, lipophilicity, and metabolic resistance. The Friedel-Crafts acylation, a classic and powerful tool for forming carbon-carbon bonds, provides a direct route to aryl ketones.[1] When applied to perfluorinated acylating agents like perfluorononanoyl chloride (C₈F₁₇COCl), this reaction enables the synthesis of valuable perfluoroalkylated aromatic ketones.
However, the reaction is not without its challenges. The intense electron-withdrawing nature of the perfluorononanoyl group significantly alters the reactivity of the acyl chloride compared to its hydrocarbon analogs. This guide provides a comprehensive overview of the reaction conditions, mechanistic considerations, and practical protocols for successfully performing Friedel-Crafts acylation with this compound. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology for researchers in synthetic chemistry and drug development.
Mechanistic Insights & Critical Considerations
The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism.[2] The key electrophile, an acylium ion, is generated by the reaction of the acyl chloride with a Lewis acid, typically aluminum chloride (AlCl₃).[3]
RCOCl + AlCl₃ → RCO⁺ [Acylium Ion] + AlCl₄⁻
The highly electronegative fluorine atoms in the perfluorononanoyl group create a strong inductive effect, making the carbonyl carbon exceptionally electrophilic. While this enhances its reactivity towards the aromatic ring, it also presents two primary challenges:
-
Acylium Ion Formation: The electron-deficient nature of the perfluorinated chain can make the initial complexation with the Lewis acid and subsequent formation of the acylium ion more demanding than with standard acyl chlorides.
-
Product-Catalyst Complexation: In a typical Friedel-Crafts acylation, the product ketone, a Lewis base, forms a stable complex with the Lewis acid catalyst.[4][5] This complexation deactivates the catalyst, necessitating the use of stoichiometric or even excess amounts of the Lewis acid.[4] While the perfluoroalkyl chain reduces the basicity of the product ketone's carbonyl oxygen, stoichiometric quantities of the catalyst are still generally required to drive the reaction to completion.
Aromatic substrates for this reaction must not contain strongly deactivating groups (e.g., -NO₂, -CN), as these groups reduce the nucleophilicity of the aromatic ring to a point where the reaction is unlikely to proceed.[6][7]
Experimental Protocol: Synthesis of 4'-Methoxy-perfluorononanophenone
This protocol details the acylation of anisole, an activated aromatic ether, with this compound.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥97% | Major Supplier | Handle in a fume hood. Corrosive. |
| Anhydrous Aluminum Chloride (AlCl₃) | ≥99.99% | Major Supplier | Highly hygroscopic. Handle under inert gas.[7] |
| Anisole | Anhydrous, ≥99% | Major Supplier | Store over molecular sieves. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Supplier | Use a dry, inert solvent.[8] |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Major Supplier | Corrosive. |
| Sodium Bicarbonate (NaHCO₃) | Saturated Solution | In-house prep | Used for neutralization. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Major Supplier | For drying the organic phase. |
| Round-bottom flask, dropping funnel, condenser | - | Standard Glassware | Must be oven or flame-dried before use. |
| Magnetic stirrer and stir bar | - | Standard Equipment | - |
| Inert gas supply (Argon or Nitrogen) | High Purity | - | For maintaining anhydrous conditions. |
Step-by-Step Procedure
-
Reaction Setup:
-
Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, a reflux condenser, and an inert gas inlet (Argon or Nitrogen).
-
Ensure all glassware is thoroughly oven-dried to remove any trace moisture.[9]
-
In a fume hood, charge the flask with anhydrous aluminum chloride (1.2 equivalents).
-
Add 50 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.
-
-
Reagent Addition (Temperature Control is Critical):
-
Cool the AlCl₃ suspension to 0 °C using an ice-water bath.[2]
-
In a separate, dry flask, dissolve this compound (1.0 equivalent) in 25 mL of anhydrous DCM.
-
Transfer the this compound solution to the dropping funnel.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes. The reaction is exothermic; maintain the temperature at 0 °C.[10]
-
After the addition is complete, allow the mixture to stir for an additional 15 minutes at 0 °C.
-
-
Aromatic Substrate Addition:
-
Dissolve anisole (1.05 equivalents) in 25 mL of anhydrous DCM and add this solution to the dropping funnel.
-
Add the anisole solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0 °C.
-
Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.
-
-
Reaction Monitoring and Completion:
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC). The product, being more polar, will have a lower Rf value than the starting anisole.
-
The reaction is complete when the starting material is no longer visible by TLC.
-
-
Work-up and Quenching:
-
Prepare a beaker with a vigorously stirred mixture of 100 g of crushed ice and 20 mL of concentrated hydrochloric acid.
-
CAUTION: Carefully and slowly pour the reaction mixture into the ice/HCl slurry. This process is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.[9]
-
The purpose of this step is to decompose the aluminum chloride-ketone complex and quench any unreacted reagents.[10][11]
-
Continue stirring until all the ice has melted and the mixture separates into two layers.
-
-
Extraction and Purification:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic (bottom, DCM) layer.[10]
-
Extract the aqueous layer twice with 30 mL portions of DCM.
-
Combine all organic layers.
-
Wash the combined organic phase sequentially with 50 mL of 1M HCl, 50 mL of water, and 50 mL of saturated sodium bicarbonate solution (to neutralize residual acid), followed by 50 mL of brine.[9]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.
-
Visualization of the Experimental Workflow
Caption: Experimental workflow for perfluoroacylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Inactive catalyst due to moisture contamination.[7] 2. Insufficient catalyst activity for the perfluorinated acyl chloride. 3. Aromatic substrate is too deactivated. | 1. Ensure all glassware is rigorously dried and use fresh, anhydrous reagents and solvents. 2. Consider a stronger Lewis acid (e.g., triflic acid) or increasing the stoichiometry of AlCl₃ to 1.5-2.0 equivalents.[6] 3. This method is unsuitable for strongly deactivated rings (e.g., nitrobenzene). Consider alternative synthetic routes like nucleophilic aromatic substitution.[6][12] |
| Reaction is Sluggish or Stalls | 1. Reaction temperature is too low. 2. Insufficient mixing of the heterogeneous AlCl₃ suspension. | 1. After initial addition at 0 °C, consider gently heating the reaction to 40 °C (DCM reflux) to increase the rate. Monitor carefully for side product formation. 2. Ensure vigorous stirring throughout the reaction. |
| Formation of Dark/Polymeric Byproducts | 1. Reaction temperature is too high or increased too quickly. 2. High concentration of reactants leading to uncontrolled exotherm. | 1. Maintain strict temperature control, especially during the addition of reagents.[9] 2. Ensure adequate dilution with the solvent. Consider slower, more controlled addition of reagents. |
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting common issues.
References
-
Wikipedia. Friedel–Crafts reaction. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
-
Baranau, P., et al. (2021). Visible-Light Photoredox Catalysis for the Synthesis of Fluorinated Aromatic Compounds. Molecules, 26(16), 4743. Available at: [Link]
-
Mohammadkhani, E., & Ghasemzadeh, M. A. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC advances, 8(52), 29846-29873. Available at: [Link]
-
University of California, Irvine. 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Available at: [Link]
-
LibreTexts Chemistry. 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]
-
NROChemistry. Friedel-Crafts Reactions. Available at: [Link]
-
Guchhait, S. K., & Chaudhary, P. (2014). Friedel-Crafts Acylation with Amides. The Journal of organic chemistry, 79(14), 6784–6789. Available at: [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. (2015). Available at: [Link]
-
University of Calgary. Ch12: Friedel-Crafts limitations. Available at: [Link]
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at: [Link]
-
The Organic Chemistry Tutor. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube, 2016. Available at: [Link]
-
ResearchGate. SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Available at: [Link]
-
ResearchGate. Modern methods for the synthesis of perfluoroalkylated aromatics. Available at: [Link]
-
Matsugi, M., & Curran, D. P. (2006). Development of Fluorous Lewis Acid-Catalyzed Reactions. Molecules, 11(2), 129-141. Available at: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
Semantic Scholar. Friedel-Crafts and related reactions. Available at: [Link]
-
That Chemist. Are These 'Inert' Solvents Actually Reactive?. YouTube, 2022. Available at: [Link]
-
Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Available at: [Link]
-
Brandon Findlay. Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. YouTube, 2020. Available at: [Link]
-
Tlili, A., et al. (2016). Trifluoromethylthiolation of Arenes Using Lewis Acid and Lewis Base Dual Catalysis. Organic letters, 18(15), 3858–3861. Available at: [Link]
-
Asian Journal of Organic Chemistry. Solvent Dictated Organic Transformations. (2024). Available at: [Link]
-
ChemRxiv. Perfluorocycloparaphenylenes: Fully fluorinated carbon nanorings by Ni-mediated one-pot synthesis. (2021). Available at: [Link]
-
Wang, X., et al. (2011). Palladium-Catalyzed C–H Perfluoroalkylation of Arenes. Organic letters, 13(16), 4204–4207. Available at: [Link]
- Sharp, S. P., & Steitz, A. (1958). U.S. Patent No. 2,826,537. Washington, DC: U.S. Patent and Trademark Office.
-
Parsons, A. T., et al. (2012). A General Strategy for the Perfluoroalkylation of Arenes and Arylbromides by Using Arylboronate Esters and [(phen)CuRF]. Angewandte Chemie (International ed. in English), 51(11), 2665–2668. Available at: [Link]
-
Chem JEE. Friedel Crafts acylation; EAS; electrophilic reaction to make C-C to benzene with RCOX & Lewis Acid. YouTube, 2021. Available at: [Link]
-
Floris, T., et al. (2021). A Stoichiometric Solvent-Free Protocol for Acetylation Reactions. Frontiers in Chemistry, 9, 735286. Available at: [Link]
- Gard, G. L., & Thrasher, J. S. (2011). U.S. Patent Application No. 12/986,227.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. Available at: [Link]
- Arlt, D., et al. (2011). CN Patent No. 102026955A.
Sources
- 1. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. websites.umich.edu [websites.umich.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
Application of Perfluorononanoyl Chloride in Polymer Chemistry: A Technical Guide for Researchers
This guide provides a detailed overview of the applications of Perfluorononanoyl chloride (PFNC) in polymer chemistry, designed for researchers, scientists, and professionals in drug development. It delves into the synthesis of novel fluorinated polymers and the surface modification of existing materials, offering both theoretical insights and practical, step-by-step protocols. The unique properties conferred by the perfluorononyl group—such as hydrophobicity, oleophobicity, chemical inertness, and low surface energy—make PFNC a valuable reagent for creating advanced polymeric materials.[1][2]
Introduction to this compound and Fluoropolymers
This compound (C9ClF17O) is a highly reactive organofluorine compound, characterized by a nine-carbon perfluorinated chain attached to an acyl chloride functional group.[3][4] This structure allows for its facile incorporation into various polymer architectures through reactions typical of acyl chlorides, such as esterification and amidation. The resulting polymers are endowed with the distinct characteristics of fluoropolymers.
Fluoropolymers, a class of polymers containing carbon-fluorine bonds, are renowned for their exceptional properties, including:
-
High thermal stability [1]
-
Excellent chemical resistance to acids, bases, and solvents[1][5]
-
Low surface energy , leading to hydrophobic and oleophobic surfaces[1][2]
-
Low coefficient of friction and non-stick properties[5]
-
Biocompatibility in many applications[6]
These attributes make them indispensable in a wide range of industries, from aerospace and electronics to biomedical devices and performance textiles.[6][7] The introduction of perfluoroalkyl chains via reagents like PFNC is a key strategy for imparting these desirable properties to various polymeric materials.[1]
Core Applications in Polymer Chemistry
The primary applications of this compound in polymer chemistry can be broadly categorized into two main areas:
-
Synthesis of Fluorinated Polymers: PFNC can be used as a monomer or a modifying agent in polymerization reactions to create polymers with perfluoroalkyl side chains.
-
Surface Modification of Polymers: Existing polymer surfaces can be functionalized with PFNC to alter their surface properties without changing the bulk characteristics of the material.[8][9]
Synthesis of Fluorinated Polymers
The incorporation of the perfluorononyl moiety from PFNC into a polymer backbone can be achieved through several polymerization techniques. The choice of method depends on the desired polymer architecture and properties.
A common and versatile approach is the post-polymerization modification of a pre-existing polymer containing reactive functional groups. This method allows for precise control over the degree of fluorination.
Causality of Experimental Choices:
-
Choice of Base: A non-nucleophilic base like triethylamine or pyridine is crucial to neutralize the HCl byproduct of the acylation reaction without competing with the polymer's reactive sites.
-
Anhydrous Conditions: The high reactivity of acyl chlorides with water necessitates the use of anhydrous solvents and an inert atmosphere to prevent hydrolysis of the PFNC.
-
Reaction Temperature: The reaction is often carried out at low temperatures (e.g., 0 °C) initially to control the exothermic reaction between the acyl chloride and the nucleophilic polymer, followed by warming to room temperature to ensure complete reaction.
Experimental Workflow: Post-Polymerization Modification
Caption: Workflow for post-polymerization modification using PFNC.
PFNC can be used to terminate the chain growth in step-growth polymerization, thereby introducing a perfluoroalkyl end-group. This is particularly useful for creating functionalized oligomers or polymers where surface properties are critical.[10]
Causality of Experimental Choices:
-
Stoichiometry: Precise control over the molar ratio of PFNC to the other monomers is essential to control the molecular weight of the resulting polymer.
-
Reaction Conditions: As with other acyl chloride reactions, anhydrous conditions and often a base to scavenge HCl are necessary.
Surface Modification of Polymers
Directly modifying the surface of a polymer article is an efficient way to impart desired fluoropolymer properties without altering the bulk material.[8][9][11] This is particularly advantageous for applications where surface interactions are paramount, such as in biomedical devices, non-stick coatings, and protective films.
While not directly using PFNC, it's important to understand the context of surface modification. Direct fluorination involves treating a polymer surface with a dilute mixture of fluorine gas.[9][11][12] This process creates a thin, cross-linked, and highly fluorinated surface layer.
A more controlled method for surface modification involves chemically grafting PFNC onto a polymer surface that has been pre-functionalized with reactive groups like hydroxyls or amines. This can be achieved through plasma treatment followed by reaction with a suitable bifunctional linker, or by using polymers that inherently possess such groups.
Experimental Workflow: Surface Modification
Caption: General workflow for surface modification with PFNC.
Detailed Experimental Protocols
Protocol 1: Synthesis of a Perfluoro-functionalized Polyacrylate via Post-Polymerization Modification
This protocol describes the modification of a poly(hydroxyethyl acrylate) (PHEA) with this compound.
Materials:
-
Poly(hydroxyethyl acrylate) (PHEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA), distilled
-
Methanol
-
Round-bottom flask with a magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
-
Ice bath
Procedure:
-
Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere, dissolve 1.0 g of PHEA in 20 mL of anhydrous DMF. Stir until the polymer is fully dissolved.
-
Base Addition: Add a 1.5 molar excess of triethylamine (relative to the hydroxyl groups of PHEA) to the polymer solution.
-
Cooling: Cool the flask to 0 °C in an ice bath.
-
PFNC Addition: In a separate vial, dissolve a 1.2 molar excess of this compound (relative to the hydroxyl groups) in 5 mL of anhydrous DMF. Add this solution dropwise to the stirring polymer solution over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 24 hours.
-
Purification:
-
Precipitate the polymer by slowly adding the reaction mixture to 200 mL of methanol with vigorous stirring.
-
Collect the precipitate by filtration.
-
Redissolve the polymer in a minimal amount of a suitable solvent (e.g., acetone) and re-precipitate in methanol. Repeat this step twice to ensure the removal of impurities.
-
Dry the final product under vacuum at 40 °C for 48 hours.
-
Characterization:
-
FTIR Spectroscopy: To confirm the esterification, look for the appearance of a new carbonyl stretching peak around 1740 cm⁻¹ and the disappearance of the broad hydroxyl peak from PHEA.
-
¹H and ¹⁹F NMR Spectroscopy: To quantify the degree of functionalization.
-
Contact Angle Measurement: To assess the change in surface hydrophobicity.
Protocol 2: Surface Modification of a Hydroxyl-Functionalized Substrate
This protocol outlines the surface modification of a glass slide functionalized with hydroxyl groups.
Materials:
-
Hydroxyl-functionalized glass slide
-
This compound (PFNC)
-
Anhydrous Toluene
-
Anhydrous Triethylamine (TEA)
-
Reaction vessel
-
Ultrasonic bath
Procedure:
-
Substrate Cleaning: Clean the hydroxyl-functionalized glass slide by sonicating in acetone and then deionized water for 15 minutes each. Dry the slide under a stream of nitrogen.
-
Reaction Setup: Place the cleaned and dried slide in a reaction vessel.
-
Reaction Solution: Prepare a solution of 1% (v/v) this compound and 1.5% (v/v) triethylamine in anhydrous toluene.
-
Grafting: Immerse the glass slide in the reaction solution. Seal the vessel and allow the reaction to proceed at room temperature for 12 hours.
-
Cleaning: After the reaction, remove the slide and sonicate it in fresh toluene for 10 minutes to remove any physisorbed material.
-
Drying: Dry the slide under a stream of nitrogen.
Characterization:
-
Contact Angle Goniometry: Measure the static water contact angle. A significant increase in the contact angle indicates successful surface fluorination.
-
X-ray Photoelectron Spectroscopy (XPS): To confirm the presence of fluorine on the surface and to determine the chemical composition of the modified layer.
Safety and Handling
This compound is a corrosive and toxic substance.[13][14] It is sensitive to moisture and light.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15]
-
Handling: Handle in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.[15][16]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Many per- and polyfluoroalkyl substances (PFAS) are under scrutiny for their environmental persistence and potential health effects.[17] It is crucial to handle PFNC and related compounds with care and to minimize environmental release.
Quantitative Data Summary
| Property | This compound | Typical Fluorinated Polymer |
| Molecular Formula | C9ClF17O[4] | Varies |
| Molecular Weight | 482.52 g/mol [4] | Varies |
| Boiling Point | ~69 °C[13] | N/A |
| Density | ~1.731 g/cm³[13] | Varies |
| Water Contact Angle | N/A | >110° (on modified surfaces) |
Conclusion
This compound is a versatile and powerful reagent for the synthesis and modification of fluorinated polymers. Its high reactivity allows for the efficient introduction of perfluoroalkyl chains, leading to materials with exceptional properties. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of PFNC in developing advanced materials for a wide array of applications. Adherence to safety protocols and an understanding of the chemical principles behind the experimental procedures are paramount for successful and safe research in this area.
References
-
Fluorinated polymers: Liquid crystalline properties and applications in lithography. Wiley Online Library. [Link]
-
Advances in Fluorine-Containing Polymers: The State of Fluoropolymers. ACS Publications. [Link]
-
Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. National Institutes of Health. [Link]
-
Synthesis, Structure, Properties, and Applications of Fluorinated Polyurethane. MDPI. [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. PubChem. [Link]
-
SAFETY DATA SHEET - Per- and Polyfluoroalkyl Substances (PFAS) in Aqueous Film-Forming Foams (AFFF). National Institute of Standards and Technology. [Link]
-
Surface modification of polymers treated by various fluorinating media. PubMed. [Link]
-
Synthesis of fluoropolymer containing tunable unsaturation by a controlled dehydrochlorination of P(VDF-co-CTFE) and its curing for high performance rubber applications. Royal Society of Chemistry. [Link]
-
This compound. LookChem. [Link]
-
Synthesis of fluorochemicals from PFAS Building block synthesis of... ResearchGate. [Link]
-
Fluoropolymer. Wikipedia. [Link]
- Process for preparing fluoropolymers and fluoroelastomers in presence of a non fluorinated sulfonate type hydrocarbon containing surfactant thereof.
- Method for producing fluoropolymer.
-
Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. ACS Publications. [Link]
-
Protocol for the electrochemical polymerization of polyhydrocarbons from chlorinated methanes and an analysis of its polymerization reaction pathway. National Institutes of Health. [Link]
-
Surface modification of polymers by direct fluorination: A convenient approach to improve commercial properties of polymeric articles. ResearchGate. [Link]
-
Fluoropolymers and PFAS: New Study Calls for Science-Based Regulation. American Chemistry Council. [Link]
-
Synthesis of New Fluoroboronated Materials by Chemical Modification of Fluorinated Functional Polymers. National Institutes of Health. [Link]
-
Functionalized Biodegradable Polymers via Termination of Ring-Opening Polymerization by Acyl Chlorides. National Institutes of Health. [Link]
-
Biostable Fluorine-Containing Coatings on the Surface of Polymers. MDPI. [Link]
-
Surface Modification of Polymers Treated by Various Fluorinating Media. ResearchGate. [Link]
-
A Critical Review of the Application of Polymer of Low Concern and Regulatory Criteria to Fluoropolymers. ResearchGate. [Link]
-
Recent Progress in Surface Modification of Polyvinyl Chloride. MDPI. [Link]
-
Reconsidering terms for mechanisms of polymer growth: The “Step-Growth” and “Chain-Growth” Dilemma. ACS Publications. [Link]
-
Fluorinated Block Copolymer: An Important Sorbent Design Criteria for Effective PFOA Removal from Its Aqueous Solution. National Institutes of Health. [Link]
-
Step-growth polymerization. Wikipedia. [Link]
-
Reconsidering terms for mechanisms of polymer growth: the “step-growth” and “chain-growth” dilemma. Royal Society of Chemistry. [Link]
-
Design of Block Copolymer with Tunable Hydrophobic/Hydrophilic/Fluorophilic Interactions. Montclair State University Digital Commons. [Link]
-
Radical Polymerization; Radical Reactions in Synthesis. YouTube. [Link]
-
Step Growth and Chain Growth. Chemistry LibreTexts. [Link]
-
Synthesis of fluorinated block copolymer nanoparticles with controlled shell charge density. ResearchGate. [Link]
-
Novel Fluorinated Nitrogen-Rich Porous Organic Polymer for Efficient Removal of Perfluorooctanoic Acid from Water. MDPI. [Link]
-
“Click Handle”-Modified 2'-Deoxy-2'-Fluoroarabino Nucleic Acid as A Synthetic Genetic Polymer Capable of Post-Polymerization Functionalization. ResearchGate. [Link]
Sources
- 1. experts.umn.edu [experts.umn.edu]
- 2. researchgate.net [researchgate.net]
- 3. synquestlabs.com [synquestlabs.com]
- 4. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fluoropolymer - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Surface modification of polymers treated by various fluorinating media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Step-growth polymerization - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. lookchem.com [lookchem.com]
- 14. echemi.com [echemi.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. tsapps.nist.gov [tsapps.nist.gov]
- 17. Fluoropolymers and PFAS: New Study Calls for Science-Based Regulation [americanchemistry.com]
Troubleshooting & Optimization
Technical Support Center: Perfluorononanoyl Chloride (PFNC) Handling and Reaction Guide
Welcome to the technical support guide for Perfluorononanoyl Chloride (PFNC). This document is designed for researchers, chemists, and drug development professionals who utilize this highly reactive reagent. The focus of this guide is to provide in-depth, practical solutions to the most common challenge encountered when working with PFNC: preventing its hydrolysis during storage and reactions. Adherence to these protocols will enhance reaction reproducibility, improve yields, and ensure the integrity of your experimental outcomes.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the nature of this compound and its sensitivity to moisture.
Q1: Why is this compound (PFNC) so susceptible to hydrolysis?
A1: The high reactivity of this compound, like other acyl chlorides, stems from the significant partial positive charge on the carbonyl carbon. This electrophilicity is dramatically amplified by the powerful electron-withdrawing effects of both the adjacent chlorine atom and the long C8F17 perfluoroalkyl chain.[1][2] This intense electron deficiency makes the carbonyl carbon an exceptionally attractive target for nucleophiles, with water being a common and potent one. The reaction is a vigorous, often exothermic, nucleophilic acyl substitution that rapidly yields the corresponding perfluorononanoic acid and hydrogen chloride (HCl) gas.[1][3]
Q2: What are the immediate signs of PFNC hydrolysis in my reaction or during storage?
A2: There are several key indicators of hydrolysis:
-
Fuming: When exposed to atmospheric moisture, PFNC will appear to "fume."[1] This is the visual manifestation of the reaction with water, which liberates HCl gas that becomes aerosolized with ambient moisture.[1]
-
Precipitate Formation: The hydrolysis product, perfluorononanoic acid, is a solid at room temperature and may have low solubility in non-polar aprotic solvents commonly used for these reactions. Its formation can be observed as a white precipitate.[1]
-
Poor Reaction Yield: If your PFNC has been compromised by moisture, its effective concentration is reduced, leading to incomplete reactions and lower yields of your desired product.
-
Inconsistent Results: Uncontrolled hydrolysis introduces water and perfluorononanoic acid as reactive impurities, which can lead to unpredictable side reactions and poor reproducibility.[4]
Q3: How must I store and handle PFNC to ensure its long-term stability?
A3: Rigorous exclusion of moisture is paramount. PFNC should be stored in a tightly sealed container, preferably with a PTFE-lined cap to prevent degradation of the cap material by the corrosive vapor. The container should be flushed with an inert gas (argon or dry nitrogen) before sealing. For long-term storage, it is recommended to place this primary container inside a secondary container, such as a desiccator containing a drying agent like Drierite or phosphorus pentoxide.[5] Store in a cool, dry, and well-ventilated area away from heat and incompatible substances like alcohols, strong bases, and oxidizing agents.[5]
Q4: What is the difference between using a nitrogen and an argon atmosphere, and does it matter for PFNC reactions?
A4: Both nitrogen (N₂) and argon (Ar) are used to create an inert atmosphere, displacing the reactive oxygen and moisture from the air.[4][6] For most applications involving PFNC, high-purity, dry nitrogen is perfectly sufficient and more economical. Argon is denser than air, which can be advantageous when performing manipulations in an open (but purged) vessel, as it forms a heavier "blanket" over the reaction. For extremely sensitive reactions, argon is sometimes preferred, but the most critical factor for PFNC is the dryness of the inert gas, not the specific gas itself.
Section 2: Troubleshooting Guide for PFNC Reactions
This guide provides a systematic approach to diagnosing and solving common issues encountered during reactions with PFNC.
| Problem Encountered | Plausible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | PFNC Degradation: The primary cause is the hydrolysis of the starting material due to trace moisture. | 1. Verify Reagent Integrity: Test a small amount of PFNC with a drop of water (in a controlled setting) to ensure it is still reactive (fuming). 2. Implement Rigorous Anhydrous Technique: Re-evaluate your entire experimental setup for sources of moisture. Follow the detailed protocols in Section 3 for drying glassware, solvents, and reagents.[4][6] |
| Formation of a White Precipitate | Active Hydrolysis: Perfluorononanoic acid, the hydrolysis byproduct, is precipitating from the reaction solvent. | 1. Identify Moisture Source: The moisture source is significant. Check for leaks in the inert gas line, improperly dried solvent, or contaminated starting materials. 2. Solvent Purity: Ensure solvents are freshly dried and tested for water content, for instance, using a Karl Fischer titrator.[7] 3. Substrate Purity: Ensure your other reactants are scrupulously dry. Some substrates can be dried by azeotropic distillation with toluene.[8] |
| Inconsistent Reaction Outcomes | Variable Moisture Contamination: The level of ambient humidity or variations in experimental setup are introducing different amounts of water each time. | 1. Standardize Procedures: Strictly adhere to a standardized protocol for all anhydrous reactions.[9] 2. Use a Glovebox: For maximum reproducibility with highly sensitive reactions, perform the entire experiment inside a glovebox with a controlled, anhydrous atmosphere.[4][6] 3. Document Conditions: Record ambient temperature and humidity for each experiment to help identify patterns in reaction outcomes. |
Section 3: Detailed Experimental Protocols
Success with PFNC is contingent on meticulous preparation. The following protocols provide a self-validating system for establishing and maintaining anhydrous reaction conditions.
Protocol 1: Rigorous Preparation of Anhydrous Glassware & Solvents
Objective: To remove all adsorbed and dissolved water from glassware and solvents, which are the most common sources of contamination.
A. Glassware Preparation:
-
Cleaning: Thoroughly wash all glassware (reaction flasks, dropping funnels, condensers, stir bars) with soap and water, followed by rinsing with deionized water and then acetone to expedite drying.
-
Oven Drying: Place the clean glassware in a laboratory oven at a minimum of 125 °C for at least 12 hours (or overnight) to remove physically adsorbed water from the glass surface.[4]
-
Assembly & Cooling: Immediately assemble the hot glassware (e.g., flask with condenser) and clamp it for the reaction setup. Fit the assembly with a rubber septum or gas inlet adapter.
-
Inert Gas Purge: Immediately flush the hot, assembled glassware with a steady stream of dry nitrogen or argon while it cools to room temperature. This "flame drying" or "oven drying under vacuum" followed by cooling under an inert atmosphere prevents moist lab air from being drawn back into the flask and re-contaminating the surface.[10]
B. Solvent Drying: The choice of drying method depends on the solvent. Below are validated methods for common aprotic solvents.
| Solvent | Drying Method | Typical Residual Water Content | Reference |
| Tetrahydrofuran (THF) | Storage over activated 3 Å molecular sieves (20% m/v) for 48-72h. | <10 ppm | [11] |
| Dichloromethane (DCM) | Passage through a column of activated neutral alumina or storage over activated 3 Å molecular sieves. | <10 ppm | [11][12] |
| Acetonitrile (MeCN) | Distillation from calcium hydride (CaH₂), followed by storage over 3 Å or 4 Å molecular sieves. | <10 ppm | [13] |
| Toluene | Distillation from sodium-benzophenone ketyl indicator or storage over activated 3 Å molecular sieves. | <10 ppm | [4] |
Note on Molecular Sieves: Use freshly activated 3 Å molecular sieves. To activate, heat the sieves in a flask under high vacuum with a heat gun or in a muffle furnace at >300 °C for several hours.[14] Cool under an inert atmosphere and store in a desiccator.
Protocol 2: General Procedure for Acylation using PFNC under Anhydrous Conditions
Objective: To perform a nucleophilic acyl substitution reaction using PFNC while rigorously excluding atmospheric moisture.
-
Setup: Assemble oven-dried glassware while hot and cool under a positive pressure of dry nitrogen or argon as described in Protocol 1. A bubbler filled with mineral oil should be attached to the outlet (e.g., top of the condenser) to monitor gas flow.
-
Solvent Addition: Transfer the required volume of anhydrous solvent to the reaction flask via a cannula or a dry syringe.[10]
-
Reagent Addition (Substrate): If the substrate is a stable solid, it can be added to the flask before the initial purge. If it is a liquid, add it via a dry syringe. If the substrate is also moisture-sensitive, it must be handled under inert gas.
-
Cooling: If the reaction is exothermic, cool the reaction flask to the desired temperature (e.g., 0 °C in an ice-water bath) before adding the PFNC.
-
PFNC Addition: this compound is a liquid and should be transferred via a dry, inert-gas-flushed syringe. Withdraw the required volume from the reagent bottle (which should have a septum-sealed cap) and add it dropwise to the stirred reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at the appropriate temperature for the required time. Monitor progress using a suitable technique (e.g., TLC, GC-MS, NMR) by withdrawing aliquots with a dry syringe.
-
Quenching & Workup: Once the reaction is complete, cautiously quench the reaction by slowly adding a proton source (e.g., saturated ammonium chloride solution or water) while the flask is still cool. Proceed with the standard aqueous workup and extraction.
Section 4: Visual Guides & Diagrams
Visual aids can clarify complex chemical processes and workflows. The following diagrams, rendered in DOT language, illustrate the hydrolysis pathway and the ideal experimental setup.
Diagram 1: The Hydrolysis of this compound
This diagram shows the nucleophilic attack of water on the electrophilic carbonyl carbon of PFNC, leading to the formation of perfluorononanoic acid and HCl.
Caption: Hydrolysis pathway of this compound.
Diagram 2: Workflow for a Moisture-Free Reaction Setup
This flowchart outlines the critical steps for preparing and executing a reaction under strictly anhydrous conditions to prevent PFNC hydrolysis.
Caption: Recommended workflow for anhydrous reactions with PFNC.
References
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]
-
Frontier, A. J. (2026). Tips & Tricks: Drying Methods. University of Rochester Department of Chemistry. [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. [Link]
-
Various Authors. (2018). How to stop hydrolysis of an acyl chloride in aquous solution? ResearchGate. [Link]
-
Moodle@Units. (n.d.). Preparing Anhydrous Reagents and Equipment. [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. ACS Publications. [Link]
-
The Schlenk Line Survival Guide. (n.d.). Drying Solvents. [Link]
-
LookChem. (n.d.). Cas 52447-23-1, this compound. [Link]
-
Various Authors. (2018). How can the final traces of water be removed from your samples to ensure that they are totally dry? Quora. [Link]
-
Sparkl. (n.d.). Revision Notes - Production of Acyl Chlorides from Carboxylic Acids. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Drying Organic Solutions. [Link]
-
Beck, T., & Arney, L. (2015). Video: Preparing Anhydrous Reagents and Equipment. Journal of Visualized Experiments (JoVE). [Link]
-
Queen's University Belfast. (n.d.). Controlled chemistry of Moisture Sensitive Reagents in Ionic Liquids. [Link]
-
Davis, J. (2018). Why and How Do We Dry Organic Solvents with Molecular Sieves? YouTube. [Link]
-
Chemistry LibreTexts. (2024). Chemistry of Acid Halides. [Link]
-
Nockemann, P. et al. (2013). (Invited) Controlled Chemistry of Moisture Sensitive Reagents in Ionic Liquids. ECS Transactions, 50(11), 305-316. [Link]
-
Chemistry LibreTexts. (2024). Performing Sensitive Reactions without a Schlenk Line. [Link]
-
Various Authors. (2018). Acid chlorides are easily hydrolysed. Why? Quora. [Link]
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: General. [Link]
-
PubChem. (n.d.). 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]
-
PubChem. (n.d.). Perfluorooctanoyl chloride. [Link]
-
Aubert, J., Bougon, R., & Carles, M. (1989). Hydrolysis of chlorine trifluoride, chlorine monofluoride and chloride fluoride. Study of the formation of perchloryl fluoride. INIS-IAEA. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. moodle2.units.it [moodle2.units.it]
- 5. synquestlabs.com [synquestlabs.com]
- 6. Video: Preparing Anhydrous Reagents and Equipment [jove.com]
- 7. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 8. Tips & Tricks [chem.rochester.edu]
- 9. rsc.org [rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. m.youtube.com [m.youtube.com]
Side reactions in Perfluorononanoyl chloride acylation and how to minimize them
Welcome to the technical support resource for Perfluorononanoyl chloride acylation. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this specific type of Friedel-Crafts acylation. This center moves beyond simple protocols to explain the causality behind experimental choices, ensuring you can not only solve current issues but also proactively prevent future side reactions.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries and problems encountered during this compound acylation.
Q1: My acylation reaction is giving a very low yield, or it's not starting at all. What are the most likely causes?
A: This is a classic issue in Friedel-Crafts acylation, often boiling down to two main factors: catalyst activity and substrate reactivity.
-
Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is the engine of this reaction. It is extremely sensitive to moisture.[1] Any trace of water in your reagents or glassware will hydrolyze the catalyst, rendering it inactive. The ketone product also forms a stable complex with the catalyst, which means you often need stoichiometric amounts, not catalytic ones.[1] If you use less than a full equivalent, the reaction will stall after the product forms and sequesters the catalyst.
-
Substrate Reactivity: Friedel-Crafts reactions, including perfluoroacylation, are electrophilic aromatic substitutions. They work well on electron-rich (activated) aromatic rings but fail on strongly electron-poor (deactivated) rings.[2][3] If your aromatic substrate has strongly deactivating groups (like -NO₂, -CN, -SO₃H, or another acyl group), the reaction is unlikely to proceed under standard conditions.
Q2: I'm seeing a significant amount of Perfluorononanoic acid as a byproduct. Where is it coming from and how do I stop it?
A: The presence of Perfluorononanoic acid is a direct result of the hydrolysis of your starting material, this compound. Acyl chlorides are highly reactive and will readily react with any available water.[4]
To prevent this, you must maintain strictly anhydrous (dry) conditions throughout your entire process. This includes:
-
Glassware: Flame-dry or oven-dry all glassware immediately before use.
-
Solvents & Reagents: Use freshly distilled or commercially available anhydrous solvents. Ensure your aromatic substrate is free of water.
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[5]
Q3: My reaction is producing a mixture of ortho and para isomers. How can I improve the selectivity for just one?
A: Regioselectivity is a common challenge when acylating substituted aromatic rings. The ratio of isomers is primarily governed by temperature and, to a lesser extent, the solvent and catalyst.
-
Temperature Control: This is the most critical factor. Often, one isomer is the kinetic product (formed faster at lower temperatures), while the other is the thermodynamic product (more stable, favored at higher temperatures).[1] For example, in the acylation of 2-methoxynaphthalene, lower temperatures favor the 1-isomer, while higher temperatures promote rearrangement to the more stable 6-isomer.[1] You must experimentally determine the optimal temperature for your specific substrate to favor the desired isomer.
-
Solvent Choice: Non-polar solvents can influence the steric hindrance around the reaction site, sometimes favoring the less hindered para-isomer.[6] The choice of solvent can also affect the solubility and activity of the catalyst-acyl chloride complex.[7]
Q4: Can I perform this acylation on a substrate that contains a phenol (-OH) or an amine (-NH₂) group?
A: Directly acylating substrates with these functional groups is problematic. The lone pairs on the oxygen or nitrogen atoms are highly nucleophilic and will be acylated much faster than the aromatic ring (O-acylation or N-acylation). This is a significant competing side reaction.[6]
The most effective solution is to protect the hydroxyl or amine group before the Friedel-Crafts reaction. Common protecting groups include silyl ethers for phenols, which can often be easily removed during the aqueous workup.[6] After the C-acylation is complete, the protecting group can be removed to yield the desired product.
Part 2: In-Depth Troubleshooting Guide
This guide provides a systematic approach to diagnosing and solving specific problems.
| Problem | Possible Cause | Underlying Rationale | Recommended Solution |
| Low to No Conversion | 1. Inactive Lewis Acid Catalyst | The catalyst (e.g., AlCl₃) has been hydrolyzed by moisture, preventing the formation of the reactive acylium ion electrophile.[1] | Ensure all glassware is rigorously dried. Use anhydrous solvents and reagents. Run the reaction under an inert atmosphere (N₂ or Ar).[2] |
| 2. Insufficient Catalyst | The ketone product forms a 1:1 complex with the Lewis acid, effectively removing it from the catalytic cycle.[8] | Use at least a stoichiometric amount (1.0 to 1.2 equivalents) of the Lewis acid relative to the this compound. | |
| 3. Deactivated Aromatic Substrate | The aromatic ring is too electron-poor to attack the electrophilic acylium ion.[3] | If possible, switch to a more activated substrate. Alternatively, consider alternative synthetic routes that do not rely on Friedel-Crafts acylation. | |
| Major Byproduct: Perfluorononanoic Acid | 1. Hydrolysis of Acyl Chloride | This compound is highly electrophilic and reacts readily with water from the atmosphere, solvent, or glassware.[4] | Handle this compound under an inert atmosphere. Use anhydrous solvents and flame-dried glassware. Add the acyl chloride slowly to the reaction mixture. |
| Poor Regioselectivity (Mixture of Isomers) | 1. Suboptimal Temperature | Kinetic vs. thermodynamic control. Lower temperatures often favor the ortho or kinetically preferred product, while higher temperatures allow for equilibrium to the more stable para isomer.[1] | Screen a range of temperatures (e.g., 0 °C, room temperature, 60 °C) to find the optimal condition for your desired isomer. Monitor by TLC or GC/LC-MS. |
| 2. Solvent Effects | The polarity and coordinating ability of the solvent can alter the steric bulk and reactivity of the electrophile complex, influencing isomer ratios.[7] | Test different anhydrous, non-reactive solvents. Non-polar solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common starting points.[7] | |
| O- or N-Acylation Instead of C-Acylation | 1. Competing Nucleophiles | Functional groups like -OH and -NH₂ are stronger nucleophiles than the aromatic ring and will react preferentially with the acyl chloride.[6] | Protect the functional group before acylation (e.g., as a silyl ether or a carbamate). Perform the Friedel-Crafts reaction, then deprotect in a subsequent step. |
Part 3: Mechanistic Insights & Key Pathways
Understanding the underlying mechanisms is crucial for rational troubleshooting. The primary reaction is a Friedel-Crafts Acylation, but the key side reaction is hydrolysis.
Primary Reaction Pathway: Friedel-Crafts Acylation
The reaction proceeds in three main steps:
-
Formation of the Acylium Ion: The Lewis acid (e.g., AlCl₃) coordinates to the chlorine atom of this compound. This polarizes the C-Cl bond, leading to its cleavage and the formation of a resonance-stabilized acylium ion. This highly electrophilic species is the key reactant.[9][10]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the electrophilic acylium ion to form a resonance-stabilized carbocation known as a sigma complex or arenium ion.[10]
-
Deprotonation: A weak base (like the AlCl₄⁻ complex) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and yielding the final perfluoroacylated ketone product.
Caption: The core mechanism of Friedel-Crafts Acylation.
Competing Side Reaction: Hydrolysis
This is the most common and detrimental side reaction. It is a simple nucleophilic acyl substitution where water acts as the nucleophile.
Caption: The hydrolysis pathway leading to an undesired acid byproduct.
Part 4: Optimized Protocols & Best Practices
Adhering to a validated protocol is the best way to ensure reproducibility and minimize side reactions.
Protocol 1: General Procedure for this compound Acylation
This protocol emphasizes the critical steps for achieving high yield and purity.
1. Preparation (Day Before):
- Place all required glassware (round-bottom flask, addition funnel, condenser) in an oven at >120 °C overnight to ensure it is completely dry.
- If not using a commercial anhydrous solvent, distill the chosen solvent (e.g., Dichloromethane, 1,2-Dichloroethane) over a suitable drying agent (e.g., CaH₂).
2. Reaction Setup:
- Assemble the glassware hot from the oven under a positive pressure of dry nitrogen or argon. Allow to cool to room temperature under the inert atmosphere.
- Equip the flask with a magnetic stirrer and a thermocouple for accurate temperature monitoring.
- Charge the reaction flask with the anhydrous solvent (e.g., 5 mL per mmol of substrate) and the aromatic substrate (1.0 eq).
- In a separate, dry, inert-atmosphere flask, prepare a solution of this compound (1.1 eq) in a small amount of anhydrous solvent.
3. Reaction Execution:
- Cool the substrate solution to 0 °C using an ice-water bath.[11]
- Carefully and portion-wise, add the Lewis acid catalyst (e.g., AlCl₃, 1.2 eq) to the stirred solution. The addition may be exothermic.
- Stir the mixture for 15-30 minutes at 0 °C to allow for complexation.
- Using the addition funnel, add the this compound solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not rise significantly.
- Once the addition is complete, allow the reaction to stir at 0 °C or let it warm to room temperature. Monitor the reaction progress by TLC or LC-MS. Typical reaction times can range from 2 to 24 hours.[12]
4. Workup and Purification:
- Once the reaction is complete, cool the mixture back to 0 °C.
- Very slowly and carefully quench the reaction by adding crushed ice, followed by cold water and/or dilute HCl to hydrolyze the aluminum complexes. This is a highly exothermic process.[2]
- Transfer the mixture to a separatory funnel. Separate the organic layer.
- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to remove any acid byproduct), and brine.[2]
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
- Purify the crude product by recrystallization or column chromatography.[5]
Troubleshooting Workflow Diagram
Use this flowchart to logically diagnose experimental issues.
Caption: A logical workflow for troubleshooting acylation reactions.
References
-
Eaton, P. E., & Mueller, R. H. (2011). "Greener" Friedel−Crafts Acylations: A Metal- and Halogen-Free Methodology. Organic Letters. Retrieved from [Link]
-
Kelly, B. D., et al. (2021). Deoxyfluorination of Carboxylic Acids with CpFluor: Access to Acyl Fluorides and Amides. Organic Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Retrieved from [Link]
-
Reddit. (2022). under what conditions do friedel crafts acylation of benzene occur? Retrieved from [Link]
-
StudySmarter. (2023). Friedel Crafts Acylation: Mechanism & Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
ResearchGate. (2025). Acid Chloride/ chloroformate purification? Retrieved from [Link]
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]
-
YouTube. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Retrieved from [Link]
-
ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed? Retrieved from [Link]
-
Anderson, K. W., & Tepe, J. J. (2002). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. PMC - NIH. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Friedel–Crafts Acylation [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. reddit.com [reddit.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Purification of Perfluorononanoyl Chloride Derivatives
Welcome to the technical support center for the purification of products synthesized using perfluorononanoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and detailed protocols for handling these unique fluorinated compounds.
Introduction: The Unique Challenge of Purifying Fluorous Compounds
This compound is a valuable reagent for introducing a C9F19 "fluorous" tag onto molecules, drastically altering their physical properties. While this tag is instrumental in many applications, it also introduces significant challenges in purification. Unlike traditional organic molecules, highly fluorinated compounds exhibit unique solubility profiles, often being soluble in neither organic solvents nor water, but rather in specialized fluorous solvents. This property, while challenging, is also the key to their successful purification. This guide will walk you through the most effective techniques to isolate your perfluorononanoyl-derivatized product with high purity.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My perfluorononanoyl-derivatized product seems insoluble in all my standard organic solvents. How can I purify it?
This is the most common challenge faced when working with highly fluorinated compounds. The high fluorine content makes them "lipophobic" and "hydrophobic," leading to poor solubility in common organic solvents and water.
Answer: The key is to leverage the unique property of "fluorophilicity."
-
Fluorous Solid-Phase Extraction (F-SPE): This is often the most effective method. Your crude reaction mixture is loaded onto a silica gel column with a bonded fluorous phase (e.g., silica gel with a perfluoroalkylsilane).
-
Principle: The fluorous-tagged product will be strongly retained on the column, while non-fluorinated starting materials, reagents, and byproducts can be washed away with a non-fluorous organic solvent (e.g., methanol, acetonitrile).
-
Elution: Your purified product is then eluted with a fluorous solvent (e.g., perfluorohexane, HFE-7100).
-
-
Fluorous Liquid-Liquid Extraction (F-LLE): This technique uses a three-phase system: an aqueous phase, a standard organic phase, and a fluorous phase.
-
Principle: Your fluorous-tagged product will selectively partition into the fluorous solvent layer, separating it from non-fluorinated impurities in the organic layer and water-soluble impurities in the aqueous layer.
-
Troubleshooting:
-
My product is still not dissolving: Consider using a co-solvent system. Small amounts of a standard organic solvent like THF or acetone can sometimes improve the solubility of fluorous compounds in fluorous solvents without significantly affecting the partitioning behavior.
-
Low recovery from F-SPE:
-
Incomplete elution: Ensure you are using a sufficiently strong fluorous solvent for elution. You may need to use a gradient of a fluorous solvent mixed with a more polar organic solvent.
-
Irreversible binding: In rare cases, highly polar functional groups on your molecule can interact strongly with the silica backbone of the F-SPE cartridge. Consider using a different stationary phase or a different purification technique.
-
Q2: I am trying to purify my perfluorononanoyl amide using standard silica gel column chromatography, but I am getting very poor separation. What am I doing wrong?
Answer: Standard silica gel chromatography is often challenging for highly fluorinated compounds due to their unique polarity. The strong electron-withdrawing nature of the perfluoroalkyl chain can lead to unexpected interactions with the silica gel, and the compound may not behave according to traditional polarity rules.
Recommendations:
-
Reverse-Phase Chromatography: This is often more successful than normal-phase chromatography. The non-polar nature of the fluorous tag will cause it to be strongly retained on a C18 or C8 column, allowing for separation from less non-polar impurities.
-
Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used.
-
-
Fluorous Chromatography: If you have access to a fluorous stationary phase (e.g., fluorous-modified silica), this will provide the best separation. The separation is based on the degree of fluorination, providing excellent resolution between your desired product and non-fluorinated impurities.
Troubleshooting Silica Gel Chromatography:
-
Tailing peaks: This is common and can be due to strong interactions with the silica. Try adding a small amount of a polar modifier like trifluoroacetic acid (TFA) to your mobile phase to improve peak shape.
-
Co-elution of impurities: If your impurities have similar polarities to your product, consider using a different solvent system or switching to reverse-phase or fluorous chromatography.
Q3: After my reaction with this compound, I have a significant amount of perfluorononanoic acid as a byproduct. How can I remove it?
Answer: Perfluorononanoic acid is a common byproduct, especially if your reaction conditions are not strictly anhydrous. Fortunately, its acidic nature makes it relatively easy to remove.
-
Aqueous Base Wash: During your workup, wash your organic layer with a dilute aqueous base such as sodium bicarbonate (NaHCO3) or sodium carbonate (Na2CO3) solution. The perfluorononanoic acid will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer.
-
Solid-Phase Extraction (SPE): If the aqueous wash is not sufficient, you can use a basic SPE cartridge (e.g., an amine-functionalized silica). The acidic byproduct will be retained on the cartridge, while your neutral product will pass through.
Workflow for Perfluorononanoic Acid Removal:
Caption: Workflow for removing perfluorononanoic acid byproduct.
Detailed Experimental Protocols
Protocol 1: Purification of a Perfluorononanoyl-Tagged Compound using Fluorous Solid-Phase Extraction (F-SPE)
Objective: To isolate a perfluorononanoyl-derivatized product from non-fluorinated starting materials and reagents.
Materials:
-
Crude reaction mixture
-
Fluorous SPE cartridge (e.g., FluoroFlash®)
-
Methanol (or other suitable organic solvent for wash)
-
Perfluorohexane (or other suitable fluorous solvent for elution)
-
Collection vials
-
Vacuum manifold (optional, for faster flow)
Procedure:
-
Condition the Cartridge: Pass 5-10 column volumes of the fluorous elution solvent (e.g., perfluorohexane) through the F-SPE cartridge. This activates the fluorous stationary phase.
-
Equilibrate the Cartridge: Pass 5-10 column volumes of the non-fluorous wash solvent (e.g., methanol) through the cartridge.
-
Load the Sample: Dissolve your crude reaction mixture in a minimal amount of the wash solvent or a suitable loading solvent. Apply the sample to the top of the cartridge.
-
Wash Step: Wash the cartridge with 5-10 column volumes of the non-fluorous wash solvent (e.g., methanol). This will elute the non-fluorinated impurities. Collect these fractions and analyze by TLC or LC-MS to ensure no product is lost.
-
Elution Step: Elute the desired perfluorononanoyl-tagged product with 5-10 column volumes of the fluorous solvent (e.g., perfluorohexane). Collect the fractions.
-
Analysis: Analyze the eluted fractions by TLC, LC-MS, or another appropriate method to confirm the purity of your product.
-
Solvent Removal: Remove the fluorous solvent under reduced pressure to obtain the purified product. Note that fluorous solvents often have low boiling points and may require gentle heating.
Quantitative Data Summary for F-SPE:
| Parameter | Typical Value/Range | Notes |
| Sample Loading | 1-5% of sorbent mass | Overloading can lead to poor separation. |
| Wash Solvent Volume | 5-10 column volumes | Ensure all non-fluorous impurities are removed. |
| Elution Solvent Volume | 5-10 column volumes | Collect in fractions to isolate the purest product. |
Protocol 2: Purification using Reverse-Phase Flash Chromatography
Objective: To purify a perfluorononanoyl-derivatized product using a C18 reverse-phase column.
Materials:
-
Crude reaction mixture
-
C18 reverse-phase flash column
-
Acetonitrile (ACN)
-
Deionized water
-
Trifluoroacetic acid (TFA, optional)
-
Flash chromatography system
-
Collection tubes
Procedure:
-
Sample Preparation: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., acetonitrile, methanol, or DMSO). If the sample is not fully soluble, it can be adsorbed onto a small amount of C18 silica.
-
Column Equilibration: Equilibrate the C18 column with your starting mobile phase conditions (e.g., 95:5 Water:ACN).
-
Loading: Load the prepared sample onto the column.
-
Gradient Elution: Run a linear gradient from your starting conditions to a higher concentration of the organic solvent (e.g., from 5% ACN to 100% ACN over 20-30 column volumes). The highly fluorinated compound will elute at a high organic concentration.
-
Optional Modifier: If peak tailing is observed, add 0.1% TFA to both the water and acetonitrile mobile phases.
-
-
Fraction Collection: Collect fractions throughout the gradient elution.
-
Analysis: Analyze the collected fractions by TLC (on a C18 plate) or LC-MS to identify the fractions containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure. If TFA was used, it may need to be removed by co-evaporation with a non-acidic solvent or by a subsequent workup step.
Logical Flow for Purification Method Selection:
Caption: Decision tree for selecting a purification method.
References
-
Fluorous Solid-Phase Extraction.
-
An Overview of Fluorous C18 Reverse Phase Liquid Chromatography.
-
Fluorous Techniques for the Synthesis and Purification of Biomolecules.
Technical Support Center: Optimizing Reaction Yield for Perfluorononanoyl Chloride-Mediated Acylations
Welcome to the technical support center for optimizing acylation reactions using Perfluorononanoyl Chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for this versatile reagent. The highly reactive nature of this compound, while beneficial for synthesis, presents unique challenges that require careful consideration of reaction parameters.
This resource is structured in a question-and-answer format to directly address common issues encountered in the laboratory. Our goal is to equip you with the knowledge to not only solve immediate experimental hurdles but also to proactively design robust and high-yielding acylation protocols.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of a this compound-mediated acylation, and how does it influence reaction setup?
A1: this compound is primarily used in acylation reactions, which involve the introduction of an acyl group (RCO-) into a molecule.[1] The most common application is in Friedel-Crafts acylation of aromatic compounds.[2] The reaction proceeds via an electrophilic aromatic substitution mechanism.[3] A Lewis acid catalyst, typically aluminum chloride (AlCl₃), activates the this compound by coordinating to the chlorine atom, which facilitates the formation of a highly reactive acylium ion.[3][4] This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of the corresponding aryl ketone.[3]
Understanding this mechanism is crucial for experimental design. The generation of the acylium ion is the rate-determining step, and its efficiency is highly dependent on the catalyst's activity and the absence of inhibitors like water.
// Nodes AcylChloride [label="Perfluorononanoyl\nChloride", fillcolor="#F1F3F4", fontcolor="#202124"]; LewisAcid [label="Lewis Acid\n(e.g., AlCl₃)", fillcolor="#F1F3F4", fontcolor="#202124"]; AcyliumIon [label="Acylium Ion\n(Electrophile)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; AromaticRing [label="Aromatic\nSubstrate", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="Sigma Complex\n(Carbocation Intermediate)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="Acylated Product\n(Aryl Ketone)", fillcolor="#34A853", fontcolor="#FFFFFF"]; CatalystComplex [label="Catalyst-Product\nComplex", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges AcylChloride -> AcyliumIon [label="Activation"]; LewisAcid -> AcyliumIon; AromaticRing -> Intermediate [label="Nucleophilic Attack"]; AcyliumIon -> Intermediate; Intermediate -> Product [label="Deprotonation"]; Product -> CatalystComplex; LewisAcid -> CatalystComplex;
}
Figure 1: Simplified workflow of a Friedel-Crafts acylation reaction.
Q2: My reaction with this compound is sluggish or not proceeding to completion. What are the likely causes?
A2: Several factors can contribute to low or no product yield in acylation reactions. A systematic approach to troubleshooting is recommended.
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly AlCl₃, is extremely sensitive to moisture.[5][6] Any water present in the reaction system will hydrolyze the catalyst, rendering it inactive. It is imperative to use anhydrous solvents and reagents and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[7]
-
Insufficient Catalyst: In many Friedel-Crafts acylations, a stoichiometric amount of the Lewis acid is required, not a catalytic amount.[8] This is because the ketone product can form a stable complex with the catalyst, effectively sequestering it from the reaction cycle.[5][6][8]
-
Deactivated Aromatic Substrate: The aromatic ring must be sufficiently electron-rich to attack the acylium ion. If your aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the ring will be deactivated towards electrophilic aromatic substitution, resulting in a poor yield or no reaction at all.[5][6][9]
-
Sub-optimal Temperature: Temperature plays a critical role. Some reactions proceed efficiently at room temperature, while others may require heating to overcome the activation energy.[5] Conversely, excessively high temperatures can lead to side reactions and decomposition of starting materials.[10]
// Nodes Start [label="Low or No Product Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckCatalyst [label="Is the Catalyst Active?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckStoichiometry [label="Is Catalyst Stoichiometry Sufficient?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSubstrate [label="Is the Aromatic Substrate Activated?", fillcolor="#FBBC05", fontcolor="#202124"]; CheckTemp [label="Is the Reaction Temperature Optimized?", fillcolor="#FBBC05", fontcolor="#202124"]; SolutionCatalyst [label="Use fresh, anhydrous catalyst under inert conditions.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionStoichiometry [label="Increase catalyst loading to stoichiometric amounts.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionSubstrate [label="Consider alternative synthetic routes for deactivated rings.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"]; SolutionTemp [label="Optimize temperature; start low and gradually increase.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckCatalyst; CheckCatalyst -> SolutionCatalyst [label="No"]; CheckCatalyst -> CheckStoichiometry [label="Yes"]; CheckStoichiometry -> SolutionStoichiometry [label="No"]; CheckStoichiometry -> CheckSubstrate [label="Yes"]; CheckSubstrate -> SolutionSubstrate [label="No"]; CheckSubstrate -> CheckTemp [label="Yes"]; CheckTemp -> SolutionTemp [label="No"]; }
Figure 2: Decision tree for troubleshooting low acylation yield.
Q3: I am observing the formation of multiple products. How can I improve the selectivity of my reaction?
A3: The formation of multiple products can stem from a lack of regioselectivity or from polysubstitution.
-
Regioselectivity: The position of acylation on the aromatic ring is influenced by the directing effects of existing substituents. The choice of solvent can also play a role. For instance, in some cases, non-polar solvents like dichloromethane and 1,2-dichloroethane are preferred.[11][12] The polarity of the solvent can affect the reactivity of the acylium ion and the stability of the intermediate carbocation, thereby influencing the product distribution.[11]
-
Polysubstitution: While Friedel-Crafts acylation is generally less prone to multiple substitutions compared to alkylation because the introduced acyl group deactivates the aromatic ring to further electrophilic attack, it can still occur with highly activated substrates.[5][13] To minimize this, careful control of the stoichiometry of the this compound is essential. A slow, dropwise addition of the acylating agent at a controlled low temperature can also help improve selectivity by maintaining a low concentration of the reactive electrophile.[10]
Q4: My reaction mixture is turning dark and forming a tar-like substance. What is causing this and how can I prevent it?
A4: The formation of dark, tarry byproducts is often an indication of decomposition or polymerization, which can be caused by excessively high reaction temperatures.[10] It is advisable to start the reaction at a lower temperature (e.g., 0 °C) and gradually warm it to room temperature or higher while monitoring the progress by a suitable technique like Thin Layer Chromatography (TLC). Maintaining a consistent and controlled temperature throughout the reaction is crucial.
Troubleshooting Guide
This table provides a quick reference for common issues and their potential solutions when using this compound for acylations.
| Issue | Potential Cause | Recommended Solution(s) |
| Low or No Yield | Inactive catalyst due to moisture.[5][6] | Use freshly opened, anhydrous Lewis acid. Handle in a dry environment (e.g., glove box or under an inert atmosphere).[14] |
| Insufficient catalyst.[5][6][8] | Ensure at least a 1:1 molar ratio of Lewis acid to the limiting reagent. An excess (1.1 to 2.0 equivalents) is often beneficial.[14] | |
| Deactivated aromatic substrate.[5][6][9] | This method is not suitable for strongly deactivated rings. Consider alternative synthetic routes.[14] | |
| Sub-optimal reaction temperature.[5][10] | Start at a low temperature (e.g., 0 °C) and gradually increase while monitoring the reaction.[6] | |
| Formation of Multiple Products | Lack of regioselectivity. | Optimize the solvent system. Non-polar solvents like dichloromethane are often a good starting point.[11][12] |
| Polysubstitution on a highly activated ring.[5] | Use a stoichiometric amount of this compound. Employ slow, dropwise addition at a low temperature.[10] | |
| Dark, Tarry Byproducts | Excessively high reaction temperature leading to decomposition.[10] | Maintain a consistent and lower reaction temperature. Start cold and warm up slowly. |
| Difficulty in Product Purification | Unreacted starting materials or byproducts. | Optimize reaction conditions to drive the reaction to completion. Consider quenching the reaction carefully and performing an appropriate aqueous workup to remove the catalyst and unreacted acyl chloride. |
| Complexation of the product with the Lewis acid. | Ensure complete quenching of the reaction mixture to break up the catalyst-product complex before extraction. |
Experimental Protocols
General Protocol for Friedel-Crafts Acylation using this compound
Safety Precaution: this compound is corrosive and reacts violently with water.[15][16][17] It is toxic if swallowed and may cause respiratory irritation.[18] Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[15][16][17][19]
-
Preparation: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 to 2.0 equivalents) in an anhydrous solvent (e.g., dichloromethane).[6]
-
Addition of Substrate: To this suspension, add the aromatic substrate (1.0 equivalent).
-
Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of this compound (1.0 equivalent) in the same anhydrous solvent via the dropping funnel.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes and then warm to room temperature. Monitor the reaction progress by TLC.[6] The reaction time may vary from a few hours to overnight.[6][20]
-
Quenching: Upon completion, carefully and slowly quench the reaction by pouring it onto crushed ice with vigorous stirring. This will hydrolyze the aluminum chloride and any remaining acyl chloride.
-
Workup: Separate the organic layer. Extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with a dilute acid solution (e.g., 10% HCl), followed by water and brine.[6]
-
Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.[6] The crude product can then be purified by recrystallization or column chromatography.
References
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018, May 17). Master Organic Chemistry. [Link]
-
Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. (n.d.). PubMed Central. [Link]
- Method for production of chlorides of carboxylic acids. (n.d.).
-
Acyl Chlorides - formation and hydrolysis mechanism. (2025, March 16). YouTube. [Link]
-
Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. (n.d.). PubMed Central. [Link]
-
Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems. (2017, July 5). YouTube. [Link]
-
Visible Light-Mediated Monofluoromethylation/Acylation of Olefins by Dual Organo-Catalysis. (2024, February 8). ACS Publications. [Link]
-
Removing oxalyl chloride from acid chloride intermediate in ester formation. (2024, May 23). Reddit. [Link]
-
Catalytic Friedel–Crafts Acylation of Heteroaromatics. (2025, August 7). ResearchGate. [Link]
-
AS/A-level - Acylation (Acyl Chlorides). (2021, June 27). Tuttee Academy. [Link]
-
Acylation Mechanism - A Level Chemistry Revision Notes. (2025, June 23). Save My Exams. [Link]
-
Acylation: Mechanism & Reaction - Video. (n.d.). Study.com. [Link]
-
Direct Acylation of 2-Methylfuran with Carboxylic Acids Over Zeolite Catalysts. (n.d.). ShareOK. [Link]
-
Friedel-Crafts Acylation with Practice Problems. (n.d.). Chemistry Steps. [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. (n.d.). PubChem. [Link]
-
What should i reconsider in my experiment for acyl chloride to be formed? (2019, March 4). ResearchGate. [Link]
-
Acid–Solvent Cluster-Promoted General and Regioselective Friedel–Crafts Acylation with Carboxylic Acids. (2024, November 10). ResearchGate. [Link]
Sources
- 1. AS/A-level - Acylation (Acyl Chlorides) - AS Chemistry... [tuttee.co]
- 2. Acylation: Mechanism & Reaction - Video | Study.com [study.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. Friedel-Crafts Acylation with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. youtube.com [youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.co.uk [fishersci.co.uk]
- 16. assets.thermofisher.cn [assets.thermofisher.cn]
- 17. echemi.com [echemi.com]
- 18. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing the Corrosivity of Perfluorononanoyl Chloride in the Laboratory
Welcome to the technical support guide for handling Perfluorononanoyl chloride (PFNC). This document provides researchers, scientists, and drug development professionals with a centralized resource for mitigating the corrosive effects of this highly reactive reagent on laboratory equipment. Our goal is to ensure the integrity of your experiments, prolong the life of your valuable equipment, and maintain a safe laboratory environment.
Frequently Asked Questions (FAQs)
This section addresses the common challenges and questions that arise when working with this compound.
Understanding the Hazard
Q1: What makes this compound (PFNC) so corrosive?
A1: The corrosivity of this compound stems from its high reactivity, particularly its sensitivity to moisture.[1][2] Like other acyl chlorides, PFNC readily hydrolyzes upon contact with water—even trace amounts of moisture in the air or on the surface of equipment. This hydrolysis reaction produces two corrosive byproducts: Heptadecafluorononanoic acid (PFNA) and hydrochloric acid (HCl).
-
Hydrochloric Acid (HCl): A strong mineral acid that is highly corrosive to many metals, including stainless steel, leading to pitting and stress cracking.
-
Heptadecafluorononanoic Acid (PFNA): A perfluorinated carboxylic acid that is also corrosive, particularly at elevated temperatures.
The combination of these two acids creates a highly aggressive environment that can rapidly degrade incompatible materials.
Q2: What are the initial signs of corrosion on my equipment?
A2: Early detection is key to preventing significant damage. Be vigilant for the following signs:
-
On Metal Surfaces (e.g., Stainless Steel Reactors, Needles, Spatulas):
-
Discoloration or Staining: A rainbow sheen, darkening, or rust-colored spots.
-
Pitting: Small, localized cavities or pits on the surface.
-
Etching: A frosted or dull appearance on previously polished surfaces.
-
-
On Glassware:
-
While high-quality borosilicate glass is generally resistant, prolonged exposure to the hydrolysis byproducts, especially under heat and pressure, can lead to slight etching. You might observe a loss of transparency or a frosted appearance.
-
-
On Elastomers and Plastics (e.g., Seals, Gaskets, Tubing):
-
Swelling or Brittleness: The material may become swollen and soft, or hard and brittle.
-
Discoloration: A noticeable change in the material's color.
-
Cracking: The appearance of small cracks, especially at points of stress.
-
Material Compatibility and Selection
Q3: Which materials are compatible with this compound?
A3: Careful material selection is the most critical step in preventing corrosion. The best choices are highly inert materials.
-
Fluoropolymers: Materials like Polytetrafluoroethylene (PTFE), Perfluoroalkoxy (PFA)[3], and Polyvinylidene Fluoride (PVDF)[4] offer excellent chemical resistance to PFNC and its byproducts. These are ideal for reaction vessel liners, seals, tubing, and magnetic stir bars.
-
Glass: High-quality borosilicate glass (e.g., Pyrex®) is suitable for most benchtop applications at ambient temperature and pressure.
-
Metals: For high-pressure or high-temperature applications requiring metal reactors, highly corrosion-resistant alloys like Hastelloy C-276 are recommended.[5] Standard stainless steel (e.g., 304 or 316) is generally not recommended due to its susceptibility to chloride-induced corrosion.
Q4: Are there any materials I should absolutely avoid?
A4: Yes. Avoid materials that are known to react with or be degraded by strong acids and chlorinated compounds.
-
Metals: Standard stainless steel (304, 316), aluminum, and zinc are highly susceptible to corrosion.
-
Plastics: Polypropylene (PP)[6], Polyvinyl Chloride (PVC)[6], and nylon are not suitable as they can be attacked by PFNC or its byproducts.
-
Elastomers: Natural rubber, nitrile[6], and EPDM seals will degrade rapidly. Use PTFE or perfluoroelastomer (FFKM) seals instead.
Below is a summary of material compatibility for easy reference.
| Material Category | Recommended Materials | Materials to Avoid |
| Plastics/Polymers | PTFE, PFA, PVDF, ECTFE[6] | Polypropylene (PP), PVC, Nylon, Polycarbonate |
| Metals | Hastelloy C-276, Tantalum | Stainless Steel (304, 316), Aluminum, Copper, Zinc |
| Glass | Borosilicate Glass 3.3 | Soda-lime glass (less resistant to thermal shock and chemical attack) |
| Elastomers (Seals) | Perfluoroelastomers (FFKM), PTFE-encapsulated O-rings | Nitrile (Buna-N), EPDM, Natural Rubber, Silicone |
Q5: Can I use my standard stainless steel reactor or fittings?
A5: It is strongly advised not to use standard 304 or 316 stainless steel with PFNC, especially in the presence of moisture. The hydrochloric acid generated upon hydrolysis will aggressively attack the passive layer of the stainless steel, leading to rapid pitting corrosion. If a metal reactor is necessary and Hastelloy is not available, the experiment must be conducted under strictly anhydrous conditions, and the equipment must be thoroughly cleaned and inspected immediately after use.
Troubleshooting and Best Practices
Q6: I've noticed discoloration in my reaction. Could this be due to corrosion?
A6: Yes, a change in color, especially a yellow or brownish tint, can be an indicator of corrosion. This often results from the formation of metal chlorides as the acidic byproducts react with the metallic components of your experimental setup (e.g., reactor walls, stirrer, thermocouple sheath). If you observe this, it is crucial to stop the reaction, safely quench the reagents, and thoroughly inspect your equipment for signs of corrosion.
Q7: What is the best way to clean my equipment after an experiment with PFNC?
A7: A multi-step cleaning and decontamination process is essential to neutralize reactive residues and prevent ongoing corrosion.[7]
-
Quenching: The first step is to safely quench any unreacted PFNC. This is typically done by slowly adding a base, such as a dilute sodium bicarbonate or sodium hydroxide solution, to the reaction mixture under controlled conditions.
-
Initial Rinse: After quenching, rinse the equipment with a suitable organic solvent (e.g., acetone or isopropanol) to remove the bulk of the organic residues.
-
Detergent Wash: Wash the equipment thoroughly with a laboratory detergent and warm water.[8]
-
Final Rinse: Rinse multiple times with deionized water to remove all traces of detergent and salts.
-
Drying: Dry the equipment completely, preferably in an oven, to remove all moisture before storage.
Q8: How should I store this compound to minimize moisture exposure?
A8: Proper storage is critical. PFNC is moisture-sensitive and should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon).[1][9] Store in a cool, dry, and well-ventilated area away from incompatible materials.
Diagrams and Workflows
To further assist in your experimental planning and execution, we have developed the following visual guides.
Corrosion Mechanism of this compound
Caption: A guide to selecting appropriate materials for PFNC experiments.
In-Depth Protocols
For critical operations, the following detailed protocols are provided to ensure safety and experimental success.
Protocol 1: Post-Experiment Equipment Decontamination
This protocol outlines the steps for safely cleaning and decontaminating equipment after use with this compound.
Materials:
-
Personal Protective Equipment (PPE): Chemical-resistant gloves (nitrile is acceptable for cleaning but check for breakthrough times), safety goggles, lab coat. [10]* Quenching solution: 5% Sodium Bicarbonate (NaHCO₃) in deionized water.
-
Organic solvent: Acetone or Isopropanol.
-
Laboratory detergent.
-
Deionized water.
-
Clean, lint-free cloths or wipes.
Procedure:
-
Pre-Cleaning (in fume hood): a. Ensure all residual PFNC is removed from the vessel. b. Slowly and carefully add the 5% sodium bicarbonate solution to the vessel to neutralize any remaining acidic residues. Be aware of potential gas evolution (CO₂). c. Allow the neutralization to proceed for at least 30 minutes.
-
Solvent Rinse: a. Decant the bicarbonate solution to an appropriate waste container. b. Rinse the equipment twice with acetone or isopropanol to remove organic residues. Collect the solvent rinses for proper chemical waste disposal.
-
Aqueous Wash: a. Wash the equipment with a laboratory-grade detergent and warm water. Use brushes to scrub all surfaces that were in contact with PFNC. b. Rinse thoroughly with tap water to remove all detergent.
-
Final Deionized Water Rinse: a. Rinse the equipment a minimum of three times with deionized water.
-
Drying and Storage: a. Dry the equipment completely. For glassware, an oven set to 100-120°C is recommended. Ensure plastic components are dried at an appropriate temperature. b. Store the clean, dry equipment in a dust-free environment.
References
-
PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]
-
LookChem. Cas 52447-23-1, this compound. [Link]
-
Cheméo. Chemical Properties of Perfluorooctanoyl chloride (CAS 335-64-8). [Link]
-
U.S. Environmental Protection Agency. Field Equipment Cleaning and Decontamination at the FEC. [Link]
-
Stanford University. Decontamination - Biosafety Manual. [Link]
-
Harrogate and District NHS Foundation Trust. Decontamination, cleaning and disinfection. [Link]
-
Oakwood Chemical. This compound. [Link]
-
Aesculap. Decontamination (Cleaning, Disinfection and Sterilisation). [Link]
-
Walchem. Chemical Compatibility Chart. [Link]
-
Darwin Microfluidics. PFA (Perfluoroalkoxy) – Chemical Resistance Chart. [Link]
-
Chemline. Chemical Resistance Guide. [Link]
-
Kelco. Chemical Compatibility Chart PVDF. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. Cas 52447-23-1,this compound | lookchem [lookchem.com]
- 3. PFA (Perfluoroalkoxy) – Chemical Resistance Chart [blog.darwin-microfluidics.com]
- 4. kelco.com.au [kelco.com.au]
- 5. walchem.com [walchem.com]
- 6. everythinginsidethefence.com [everythinginsidethefence.com]
- 7. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 8. epa.gov [epa.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. echemi.com [echemi.com]
Technical Support Center: Purification Strategies for Reactions Involving Perfluorononanoyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Perfluorononanoyl chloride (PFNC). This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction mixtures containing this highly reactive fluorinated reagent. Our focus is on providing practical, field-proven insights to ensure the integrity of your synthesis and the purity of your final compounds.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary byproducts to expect when using this compound?
-
How can I effectively quench a reaction containing excess this compound?
-
What are the best practices for the safe handling and disposal of this compound?
-
-
Troubleshooting Guide: Purification Workflows
-
Problem: My crude product is contaminated with Perfluorononanoic acid. How do I remove it?
-
Problem: I am observing persistent emulsions during aqueous workup. What can I do?
-
Problem: Standard silica gel chromatography is failing to purify my fluorinated product. What are my alternatives?
-
Problem: My final product still contains trace fluorescent impurities. How can I achieve higher purity?
-
-
Protocols
-
Protocol 1: Controlled Quenching of this compound
-
Protocol 2: Basic Liquid-Liquid Extraction for Removal of Perfluorononanoic Acid
-
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE) for Purification of Perfluoroalkylated Compounds
-
-
References
Frequently Asked Questions (FAQs)
What are the primary byproducts to expect when using this compound?
This compound (PFNC) is a highly reactive acyl chloride, and its primary byproducts are dictated by its reaction with nucleophiles, including water, alcohols, and amines.
-
Hydrolysis: The most common byproduct is Perfluorononanoic acid (PFNA) , which forms upon reaction with water.[1][2] Due to the moisture sensitivity of acyl chlorides, the presence of even trace amounts of water in the reaction mixture can lead to the formation of PFNA.[1][2]
-
Reaction with Alcohols: If your reaction solvent is an alcohol, or if you use an alcohol to quench the reaction, you can expect the formation of the corresponding perfluorononanoate ester .[3][4][5]
-
Reaction with Amines: When reacting PFNC with a primary or secondary amine, a common side reaction is the formation of a stable amide if the amine is also used as a base or is present in excess.[3]
-
Unreacted Starting Material: Incomplete reactions will result in the presence of unreacted PFNC in your crude product.
How can I effectively quench a reaction containing excess this compound?
Quenching is a critical step to neutralize the highly reactive excess PFNC and prevent the formation of unwanted byproducts during workup. The choice of quenching agent depends on the stability of your desired product and the nature of the byproducts you are willing to tolerate.
-
Water Quenching: Adding the reaction mixture to ice-cold water is a common method. This rapidly hydrolyzes excess PFNC to the water-soluble carboxylate salt (under basic conditions) or the carboxylic acid (under acidic conditions), facilitating its removal.[6] Caution: This reaction is highly exothermic and releases HCl gas; therefore, it must be performed with vigorous stirring in an ice bath and in a well-ventilated fume hood.
-
Alcohol Quenching: The addition of a simple alcohol like methanol or ethanol will convert the excess PFNC to its corresponding methyl or ethyl ester.[5][6] This can be a milder quenching method compared to water. The resulting ester is generally less polar than the carboxylic acid, which may be advantageous or disadvantageous depending on your purification strategy.
-
Amine Quenching: For certain applications, a primary or secondary amine can be used to quench PFNC, forming a stable amide.[3][6] This is often employed when the desired product is stable to amines.
For a detailed step-by-step procedure, refer to Protocol 1: Controlled Quenching of this compound .
What are the best practices for the safe handling and disposal of this compound?
This compound is a corrosive and moisture-sensitive compound that requires careful handling to ensure laboratory safety.[1][2]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.[7] Work in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[2]
-
Handling: Use dry glassware and inert atmosphere techniques (e.g., nitrogen or argon) to minimize exposure to moisture and prevent hydrolysis.[2]
-
Storage: Store PFNC in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, alcohols, and bases.[2]
-
Spills: In case of a spill, absorb the material with an inert absorbent material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[1] Do not use combustible materials like paper towels.
-
Disposal: Unused or waste PFNC should be quenched using one of the methods described above before disposal. The resulting mixture should be neutralized and disposed of in accordance with local regulations for chemical waste.[7] Never dispose of active PFNC directly into a waste container.
Troubleshooting Guide: Purification Workflows
Problem: My crude product is contaminated with Perfluorononanoic acid. How do I remove it?
The presence of Perfluorononanoic acid (PFNA) is the most common purification challenge. Its acidic nature and unique solubility properties require specific strategies for its removal.
Solution 1: Basic Liquid-Liquid Extraction
This is the most straightforward method. By washing the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate or dilute sodium hydroxide), the acidic PFNA is deprotonated to its carboxylate salt, which is highly soluble in the aqueous phase and can be efficiently removed.
For a detailed procedure, see Protocol 2: Basic Liquid-Liquid Extraction for Removal of Perfluorononanoic Acid .
Solution 2: Solid-Phase Extraction (SPE)
For more challenging separations, or when basic conditions are not suitable for your product, an anion exchange SPE cartridge can be used to selectively retain the acidic PFNA while allowing your neutral product to pass through.
Troubleshooting Decision Tree for PFNA Removal
Caption: Decision workflow for removing PFNA byproduct.
Problem: I am observing persistent emulsions during aqueous workup. What can I do?
The surfactant-like properties of perfluorinated compounds can lead to the formation of stable emulsions during liquid-liquid extractions, making phase separation difficult.
-
Add Brine: Washing with a saturated aqueous solution of sodium chloride (brine) can help to break up emulsions by increasing the ionic strength of the aqueous phase.
-
Filter through Celite®: Passing the emulsified mixture through a pad of Celite® or diatomaceous earth can help to break the emulsion.
-
Centrifugation: If the emulsion is persistent, transferring the mixture to centrifuge tubes and centrifuging can force the separation of the layers.
-
Solvent Modification: Adding a small amount of a different organic solvent with a different density (e.g., diethyl ether to a dichloromethane solution) can sometimes alter the interfacial tension and break the emulsion.
Problem: Standard silica gel chromatography is failing to purify my fluorinated product. What are my alternatives?
Highly fluorinated compounds often exhibit poor behavior on standard silica gel due to their unique polarity and potential for strong, sometimes irreversible, interactions with the silica surface.
Alternative 1: Fluorous Solid-Phase Extraction (F-SPE)
F-SPE is a powerful technique that utilizes a silica gel stationary phase modified with a perfluoroalkyl phase.[8][9][10] This "fluorous" phase has a high affinity for other fluorinated molecules.[11][12] The separation is based on "fluorous-fluorous" interactions. Non-fluorinated or lightly fluorinated compounds are eluted with a "fluorophobic" solvent mixture (e.g., 80:20 methanol/water), while the highly fluorinated compounds are retained. The retained fluorinated compounds can then be eluted with a "fluorophilic" solvent (e.g., methanol or a fluorinated solvent).[8][10]
For a detailed procedure, see Protocol 3: Fluorous Solid-Phase Extraction (F-SPE) for Purification of Perfluoroalkylated Compounds .
Alternative 2: Preparative Supercritical Fluid Chromatography (SFC)
SFC is a highly effective technique for the purification of fluorinated compounds.[13][14][15] It uses supercritical carbon dioxide as the primary mobile phase, which has properties intermediate between a gas and a liquid.[16] This allows for fast and efficient separations with reduced solvent consumption.[15] SFC often provides orthogonal selectivity to traditional liquid chromatography, making it an excellent choice when other methods fail.[16]
Alternative 3: Crystallization
If your product is a solid, crystallization can be a highly effective, non-chromatographic purification method.[17] Due to the often-unique packing properties of perfluoroalkyl chains, finding a suitable solvent system for crystallization can be very successful.
-
Solvent Layering: Dissolve your compound in a good solvent, and then carefully layer a miscible "anti-solvent" (in which the compound is insoluble) on top.[18][19][20] Crystals will often form at the interface as the solvents slowly diffuse into one another.
-
Vapor Diffusion: Place a solution of your compound in a small, open vial inside a larger, sealed container that contains a volatile anti-solvent.[18][19][21] The vapor from the anti-solvent will slowly diffuse into the solution, inducing crystallization.[19][21]
-
Slow Evaporation: While often leading to lower quality crystals, slow evaporation of a dilute solution can sometimes yield suitable crystals for purification.[20][21]
Purification Strategy Flowchart
Caption: Decision tree for purification of fluorinated compounds.
Problem: My final product still contains trace fluorescent impurities. How can I achieve higher purity?
Achieving very high purity with highly fluorinated compounds can be challenging due to their tendency to co-elute and their unique physical properties.
-
Recrystallization: If your compound is crystalline, one or more recrystallizations can be very effective at removing trace impurities.
-
Preparative HPLC: For high-value materials, preparative reverse-phase HPLC using a C18 or a specialized fluorous stationary phase can provide excellent resolution and achieve very high purity.
-
Activated Carbon Treatment: Sometimes, trace colored or fluorescent impurities can be removed by stirring a solution of your product with a small amount of activated carbon, followed by filtration through Celite®.
Protocols
Protocol 1: Controlled Quenching of this compound
Objective: To safely and effectively neutralize excess this compound in a reaction mixture.
Materials:
-
Reaction mixture containing excess PFNC
-
Quenching agent (deionized water, methanol, or a primary/secondary amine)
-
An appropriate organic solvent (e.g., diethyl ether, ethyl acetate)
-
Ice bath
-
Addition funnel
-
Stir plate and stir bar
Procedure:
-
Cool the reaction mixture to 0 °C in an ice bath with vigorous stirring.
-
In a separate flask, prepare a solution of the quenching agent. For water or alcohol, use a 5-10 fold excess relative to the initial amount of PFNC. For an amine, use a 2-3 fold excess.
-
Slowly add the quenching agent to the reaction mixture via an addition funnel over 15-30 minutes. Caution: The reaction is exothermic and will evolve HCl gas. Maintain a slow addition rate to control the temperature and gas evolution.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 30-60 minutes to ensure the complete reaction of the excess PFNC.
-
The quenched reaction mixture is now ready for extractive workup.
Protocol 2: Basic Liquid-Liquid Extraction for Removal of Perfluorononanoic Acid
Objective: To remove the Perfluorononanoic acid (PFNA) byproduct from an organic reaction mixture.
Materials:
-
Quenched reaction mixture in an organic solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Separatory funnel
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Transfer the quenched reaction mixture to a separatory funnel.
-
Add an equal volume of saturated aqueous NaHCO₃ solution.
-
Stopper the funnel and shake gently at first to release any evolved CO₂ gas, venting frequently. Once the initial effervescence has subsided, shake more vigorously for 1-2 minutes.
-
Allow the layers to separate. If an emulsion forms, refer to the troubleshooting section above.
-
Drain the lower aqueous layer.
-
Repeat the wash with saturated aqueous NaHCO₃ solution one or two more times.
-
Wash the organic layer with an equal volume of brine to remove any remaining water-soluble impurities.
-
Drain the aqueous layer and transfer the organic layer to a clean flask.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, now free of PFNA.
Protocol 3: Fluorous Solid-Phase Extraction (F-SPE) for Purification of Perfluoroalkylated Compounds
Objective: To separate a highly fluorinated product from non-fluorinated or less-fluorinated impurities.
Materials:
-
Crude reaction mixture
-
Fluorous silica gel SPE cartridge (e.g., with a -Si(CH₃)₂CH₂CH₂C₈F₁₇ stationary phase)
-
"Fluorophobic" solvent (e.g., 80:20 methanol/water)
-
"Fluorophilic" solvent (e.g., 100% methanol or perfluorohexane)
-
SPE manifold or syringe for elution
-
Collection tubes
Procedure:
-
Condition the Cartridge: Pass 2-3 column volumes of the fluorophilic solvent (e.g., methanol) through the F-SPE cartridge, followed by 2-3 column volumes of the fluorophobic solvent (e.g., 80:20 methanol/water). Do not allow the cartridge to run dry.
-
Load the Sample: Dissolve the crude reaction mixture in a minimal amount of the fluorophobic solvent (or a solvent miscible with it) and load it onto the conditioned cartridge.
-
Elute Non-Fluorinated Compounds: Pass several column volumes of the fluorophobic solvent through the cartridge. Collect the eluent in fractions. These fractions will contain your non-fluorinated and less-fluorinated impurities.
-
Elute the Fluorinated Product: Once all the non-fluorinated compounds have been eluted, switch the elution solvent to the fluorophilic solvent. Pass several column volumes of the fluorophilic solvent through the cartridge to elute your desired highly fluorinated product. Collect the eluent in new fractions.
-
Analyze Fractions: Analyze the collected fractions by TLC, LC-MS, or another appropriate method to identify the fractions containing your pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure.
Data Summary Table
| Purification Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Basic Liquid-Liquid Extraction | Acid-base chemistry | Simple, fast, and inexpensive. | Product must be stable to base; can cause emulsions. | Removing acidic byproducts like PFNA. |
| Fluorous Solid-Phase Extraction (F-SPE) | Fluorous-fluorous interactions | Highly selective for fluorinated compounds; can be automated.[8] | Requires specialized fluorous silica gel cartridges. | Separating highly fluorinated compounds from non-fluorinated ones. |
| Preparative SFC | Differential partitioning in a supercritical fluid | Fast, high resolution, reduced solvent waste.[15] | Requires specialized instrumentation. | Chiral separations and purification of complex mixtures.[13] |
| Crystallization | Differential solubility | Can provide very high purity; no chromatography needed. | Product must be a solid; finding the right solvent can be trial-and-error. | Final purification step for solid products. |
References
-
Zhang, W. (2007). Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis. Journal of Combinatorial Chemistry, 9(5), 819-825. [Link]
-
Zhang, W. (2004). Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis. Journal of Combinatorial Chemistry, 6(6), 903-906. [Link]
-
Luo, Z., Zhang, Q., Oderaotoshi, Y., & Curran, D. P. (2001). Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds. Science, 291(5509), 1766-1769. [Link]
-
Wikipedia. (2023). Fluorous chemistry. [Link]
-
Li, Y., et al. (2015). Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry. RSC Advances, 5(84), 68685-68691. [Link]
-
Teledyne ISCO. (2022). Preparative Supercritical Fluid Chromatography Made Easy. YouTube. [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Crystallography Laboratory, University of Geneva. (n.d.). Guide for crystallization. [Link]
-
Waters. (n.d.). Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC). [Link]
-
Vapourtec. (n.d.). Flow Crystallization | Solubility Control. [Link]
-
ChemistryViews. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. [Link]
-
Francotte, E., & Richert, P. (2016). Preparative supercritical fluid chromatography: A powerful tool for chiral separations. Journal of Chromatography A, 1467, 33-55. [Link]
-
Teledyne LABS. (n.d.). What is Supercritical Fluid Chromatography (SFC) Chromatography? [Link]
-
Selvita. (2024). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. [Link]
-
Thorp-Greenwood, V. L. (2011). Getting crystals your crystallographer will treasure: a beginner's guide. Crystallography reviews, 17(3), 183-213. [Link]
-
University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
-
Doc Brown's Chemistry. (n.d.). Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines. [Link]
-
Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Alcohols. [Link]
-
Save My Exams. (2025). Acyl chlorides and alcohols. [Link]
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Preparation of acid chlorides (acyl chlorides) reactions with water alcohols ammonia amines equations reagents conditions products nucleophilic elimination reaction mechanisms advanced A level organic chemistry revision notes doc brown [docbrown.info]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. How to Quench Acid Chlorides? 5 Key Methods for Safe Handling [yufenggp.com]
- 7. echemi.com [echemi.com]
- 8. Automation of Fluorous Solid-Phase Extraction for Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Plate-to-Plate Fluorous Solid-Phase Extraction for Solution-Phase Parallel Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthetic applications of fluorous solid-phase extraction (F-SPE) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorous chemistry - Wikipedia [en.wikipedia.org]
- 12. Fluorous solid-phase extraction (F-SPE) as a pilot tool for quantitative determination of perfluorochemicals in water samples coupled with liquid chromatography-tandem mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Preparative supercritical fluid chromatography: A powerful tool for chiral separations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
- 15. selvita.com [selvita.com]
- 16. waters.com [waters.com]
- 17. vapourtec.com [vapourtec.com]
- 18. unifr.ch [unifr.ch]
- 19. Tips and Tricks for the Lab: Growing Crystals Part 3 - ChemistryViews [chemistryviews.org]
- 20. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
Section 1: Catalyst Selection for Perfluorononanoyl Chloride Reactions (FAQs)
Answering the complex challenges researchers face when working with highly fluorinated reagents, this Technical Support Center provides in-depth guidance on catalyst selection and management for reactions involving perfluorononanoyl chloride. As a Senior Application Scientist, my aim is to bridge the gap between theoretical knowledge and practical application, offering field-proven insights to navigate the intricacies of this demanding chemistry.
This section addresses the critical first step in experimental design: choosing the right catalyst. The high electronegativity and stability of the C-F bond in this compound introduce unique challenges not typically seen with its non-fluorinated analogs.[1]
Q1: What are the primary catalytic reactions for this compound, and which catalysts are recommended?
The most common and synthetically valuable reaction for this compound is the Friedel-Crafts acylation , which attaches the perfluorononanoyl group to an aromatic substrate. For this reaction, strong Lewis acids are the catalysts of choice.[2]
-
Traditional Lewis Acids : Aluminum chloride (AlCl₃) is highly reactive and widely used. Iron(III) chloride (FeCl₃) is a milder, often more selective alternative.[2][3]
-
Solid Acid Catalysts : Zeolites and other solid acids are emerging as greener, reusable alternatives that can offer high selectivity, particularly for the para-isomer.[4]
Beyond acylation, palladium-catalyzed cross-coupling reactions are theoretically possible. However, the strength of the C-F bond and the potential for catalyst inhibition make these transformations exceptionally challenging.[5][6] Success often requires specialized, sterically hindered phosphine ligands designed to facilitate the difficult reductive elimination step.[5]
Q2: How do I choose between AlCl₃ and FeCl₃ for a Friedel-Crafts acylation?
The choice hinges on a trade-off between reactivity and selectivity, dictated by the nature of your aromatic substrate.
-
Use Aluminum Chloride (AlCl₃) for less reactive (electron-poor or deactivated) aromatic rings. Its high Lewis acidity is necessary to drive the reaction forward. However, be aware that its high reactivity can lead to lower regioselectivity and potential side reactions.[2]
-
Use Iron(III) Chloride (FeCl₃) for more reactive (electron-rich or activated) aromatic substrates. It offers better control and higher selectivity, reducing the formation of unwanted isomers.[3]
A critical consideration for Friedel-Crafts acylation is that the catalyst is often required in stoichiometric or even super-stoichiometric amounts. The ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle.[2][3]
Q3: Are solid acid catalysts a practical option for lab-scale synthesis with this compound?
Yes, solid acid catalysts like zeolites are a highly practical and advantageous option, particularly when considering process efficiency and environmental impact.
-
Advantages : They are easily separated from the reaction mixture by simple filtration, are reusable, and can exhibit shape-selectivity, leading to a higher yield of a specific desired isomer (e.g., the para product).[4]
-
Considerations : Reaction rates may be slower compared to traditional Lewis acids, potentially requiring higher temperatures or longer reaction times. A screening of different zeolite types may be necessary to find the optimal catalyst for a specific substrate.
Q4: What are the key safety considerations when handling these catalysts?
-
Moisture Sensitivity : Lewis acids like AlCl₃ react violently with water, releasing corrosive HCl gas. Always handle them in a dry environment (e.g., glovebox or under an inert atmosphere) and use anhydrous solvents.[3]
-
Corrosivity : Both the catalysts and the HCl byproduct are highly corrosive. Ensure appropriate personal protective equipment (PPE) is worn, including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.
-
Quenching : The quenching of the reaction (e.g., with ice water) is highly exothermic and releases large amounts of HCl gas. This must be done slowly and cautiously in a fume hood.
Section 2: Understanding and Identifying Catalyst Deactivation (FAQs)
Catalyst deactivation is a frequent and costly problem in industrial processes and a source of frustration in research labs.[7] When working with fluorinated compounds, the risks are magnified.
Q5: What are the common signs of catalyst deactivation in my reaction?
Observing your reaction's progress is key to early diagnosis. Common symptoms include:
-
Low or Stagnant Conversion : The reaction fails to proceed to completion, even with extended reaction times or heating.[8]
-
Decreased Reaction Rate : The reaction starts as expected but slows down significantly over time.
-
Inconsistent Yields : Repeating the same experiment results in variable and often lower-than-expected yields.
-
Change in Selectivity : An increase in the formation of byproducts compared to previous successful runs.
Q6: What causes my catalyst to deactivate when reacting with this compound?
Several mechanisms can lead to the loss of catalytic activity, often working in concert.
-
Chemical Poisoning (Fluoride Inhibition) : This is a primary concern with fluorinated reagents. Although the C-F bond is strong, under reaction conditions, fluoride ions (F⁻) can be generated. These ions are potent poisons as they can bind irreversibly to the active sites of the catalyst, forming highly stable metal-fluoride species.[5] This is particularly problematic for Lewis acids and transition metal catalysts.
-
Product Inhibition : As mentioned, the perfluorinated ketone product can form a strong complex with the Lewis acid catalyst, effectively titrating it out of the reaction.[3]
-
Fouling/Coking : Carbonaceous materials can deposit on the catalyst surface, physically blocking the active sites. This is more common at elevated temperatures.[7]
-
Thermal Degradation (Sintering) : High reaction temperatures can cause the catalyst's microscopic structure to change, leading to a loss of active surface area. This process, known as sintering, is often irreversible.[7][8]
Q7: How can I confirm catalyst deactivation is the root cause of my reaction failure?
A logical, step-by-step approach can help isolate the problem:
-
Verify Reagents and Conditions : First, ensure that the starting materials are pure and the solvent is anhydrous. Confirm that reaction temperature and stoichiometry are correct.
-
Add More Catalyst : If the reaction has stalled, carefully add another portion of fresh catalyst. If the reaction restarts, it strongly suggests the initial catalyst charge was deactivated.
-
Test Catalyst Activity : Run a small-scale control reaction with a known, reliable substrate that is not fluorinated (e.g., using benzoyl chloride instead of this compound). If this reaction also fails, it points to a problem with the catalyst batch or handling procedures.
Section 3: Troubleshooting Guide
This guide provides actionable solutions to common problems encountered during experiments.
| Problem | Potential Cause | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The Lewis acid catalyst may have been deactivated by atmospheric moisture.[3] 2. Deactivated Substrate: The aromatic ring has strongly electron-withdrawing groups that inhibit the reaction.[3] 3. Insufficient Catalyst: The catalyst has been fully consumed by complexation with the product.[2] | Solution 1: Purchase fresh, anhydrous catalyst. Ensure all glassware is oven-dried, and all solvents are rigorously dried before use. Handle the catalyst under an inert atmosphere (N₂ or Ar). Solution 2: Switch to a more powerful Lewis acid (e.g., from FeCl₃ to AlCl₃). If the reaction still fails, an alternative synthetic route may be necessary. Solution 3: Increase the catalyst loading to stoichiometric or slightly greater than stoichiometric amounts (e.g., 1.1 equivalents). |
| Reaction Stalls Before Completion | 1. Progressive Poisoning: Fluoride ions or other impurities are slowly deactivating the catalyst over the course of the reaction. 2. Product Inhibition: As product concentration increases, it sequesters the catalyst, slowing the reaction to a halt. | Solution 1: Ensure the highest purity of starting materials to minimize sources of poison. Consider using a "poison trap" or scavenger if the impurity is known. Solution 2: This is an inherent feature of Friedel-Crafts acylation. Ensure sufficient catalyst is used from the start. A sequential addition of the catalyst in portions throughout the reaction may help maintain a sufficient concentration of active catalyst. |
| Inconsistent Results Between Batches | 1. Variable Catalyst Quality: The activity of the catalyst varies from bottle to bottle or due to age and storage conditions. 2. Inconsistent Moisture Control: Slight variations in atmospheric humidity or solvent dryness are impacting catalyst activity. | Solution 1: Purchase catalyst from a reputable supplier. If possible, test a new bottle with a standard control reaction before using it for your target synthesis. Store opened bottles in a desiccator under an inert atmosphere. Solution 2: Standardize your experimental setup. Always use oven- or flame-dried glassware. Use freshly distilled or commercially available anhydrous solvents. Consider performing the reaction in a glovebox for maximum reproducibility. |
Section 4: Protocols & Visualizations
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol is a representative example and should be adapted based on the specific substrate and scale.
-
Preparation : Under an inert atmosphere (N₂), add anhydrous aluminum chloride (AlCl₃, 1.1 eq.) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.
-
Solvent Addition : Add a dry, inert solvent (e.g., dichloromethane or nitrobenzene) via cannula and cool the resulting slurry to 0 °C in an ice bath.
-
Reagent Addition : Add the aromatic substrate (1.0 eq.) to the flask. Dissolve this compound (1.05 eq.) in a small amount of dry solvent and add it to the dropping funnel.
-
Reaction : Add the this compound solution dropwise to the stirred reaction mixture at 0 °C over 30 minutes. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching : Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Workup : Separate the organic layer. Wash sequentially with cold water, 5% aqueous NaOH, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification : Purify the crude product by column chromatography or recrystallization.
Data Presentation: Comparison of Common Catalysts
| Catalyst | Typical Loading | Relative Reactivity | Selectivity | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Stoichiometric | High | Low to Moderate | High activity for deactivated substrates; low cost.[2] | Highly sensitive to moisture; often poor regioselectivity; waste disposal issues.[3] |
| Iron(III) Chloride (FeCl₃) | Stoichiometric | Moderate | Moderate to High | Milder, more selective for activated substrates; less hazardous than AlCl₃.[3] | May not be reactive enough for deactivated rings; waste disposal issues. |
| Zeolites (e.g., H-ZSM-5) | Catalytic | Low to Moderate | High (Shape-Selective) | Reusable; environmentally friendly; easy to separate; high para-selectivity.[4] | Lower reactivity; may require higher temperatures; higher initial cost. |
Visualizations: Workflows and Mechanisms
Caption: Catalyst Selection Workflow for Friedel-Crafts Acylation.
Caption: Primary Catalyst Deactivation Pathways in Fluorinated Systems.
References
-
C−F Bond Activation in Organic Synthesis. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Catalytic Fluorination of Various Chlorinated Hydrocarbons by HF and a Chromium Based Catalyst: Effect of the Presence of Zinc. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers. (2024). PMC. Retrieved January 17, 2026, from [Link]
-
Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. (2025). Royal Society of Chemistry. Retrieved January 17, 2026, from [Link]
-
Copper-Catalyzed Arylation of 1H-Perfluoroalkanes. (n.d.). PMC. Retrieved January 17, 2026, from [Link]
-
Perfluoroalkoxylation reaction via dual concurrent catalysis. (n.d.). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
How to Prevent Catalyst Poisoning at the Industrial Scale. (2024). AZoM.com. Retrieved January 17, 2026, from [Link]
-
Catalyst deactivation. (2021). YouTube. Retrieved January 17, 2026, from [Link]
-
How Can You Prevent Catalyst Poisoning? (2025). YouTube. Retrieved January 17, 2026, from [Link]
-
Recycling of Gas Phase Residual Dichloromethane by Hydrodechlorination: Regeneration of Deactivated Pd/C Catalysts. (2019). Semantic Scholar. Retrieved January 17, 2026, from [Link]
-
Troubleshooting of Catalytic Reactors. (n.d.). Slideshare. Retrieved January 17, 2026, from [Link]
-
Pd-Catalyzed Fluorination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved January 17, 2026, from [Link]
-
Mechanistic Studies of Pd-Catalyzed Fluorination of Cyclic Vinyl Triflates: Evidence for in situ Ligand Modification. (n.d.). ChemRxiv. Retrieved January 17, 2026, from [Link]
-
Palladium Catalyzed C–H Fluorination: A Reaction Years in the Making. (2018). Nature. Retrieved January 17, 2026, from [Link]
-
Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions. (2024). RSC Publishing. Retrieved January 17, 2026, from [Link]
-
The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination. (2016). PMC. Retrieved January 17, 2026, from [Link]
-
New roadmap advances catalytic solutions to destroy 'forever chemicals'. (2025). EurekAlert!. Retrieved January 17, 2026, from [Link]
-
Enantioselective catalytic remote perfluoroalkylation of α-branched enals driven by light. (2023). PMC. Retrieved January 17, 2026, from [Link]
-
Unusual interaction of perfluoroaromatic organozinc compounds with benzoyl chloride and DMF. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (2018). Master Organic Chemistry. Retrieved January 17, 2026, from [Link]
Sources
- 1. Addressing the persistence of per- and poly-fluoroalkyl substances (PFAS): current challenges and potential solutions - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00152D [pubs.rsc.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Pd-Catalyzed Fluorination - Wordpress [reagents.acsgcipr.org]
- 6. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. Troubleshooting of Catalytic Reactors | PPTX [slideshare.net]
Technical Support Center: Managing Moisture in Reactions with Perfluorononanoyl Chloride (PFNC)
Welcome to the technical support guide for Perfluorononanoyl chloride (PFNC). This resource is designed for researchers, scientists, and drug development professionals who utilize this highly reactive and valuable reagent. The unique properties of the perfluoroalkyl chain make PFNC an important building block, but its high reactivity, particularly its sensitivity to moisture, presents significant experimental challenges. This guide provides in-depth troubleshooting advice and best-practice protocols to ensure the stability and reactivity of PFNC, leading to successful and reproducible outcomes in your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section provides rapid answers to the most common issues encountered when working with this compound.
Q1: My reaction with PFNC resulted in a very low or zero yield of my desired product. What is the most probable cause?
A: The most likely culprit is moisture contamination. This compound is extremely reactive towards water.[1][2] Even trace amounts of moisture in your reaction setup—from solvents, reagents, glassware, or the atmosphere—will rapidly hydrolyze PFNC into the corresponding carboxylic acid, Perfluorononanoic acid (PFNA), and hydrogen chloride (HCl).[3][4][5] This hydrolysis consumes your starting material, making it unavailable for your intended reaction and thus drastically reducing the yield.
Q2: I noticed white, steamy fumes when I opened a bottle of this compound. What are they, and should I be concerned?
A: Yes, this is a sign of concern. The white fumes are aerosolized droplets of hydrochloric acid (HCl), formed when the PFNC at the bottle's opening reacts with ambient humidity.[5] It indicates that the reagent has been exposed to moisture, and the integrity of the remaining material may be compromised. This not only signifies partial degradation of the reagent but also poses a safety hazard due to the corrosive nature of HCl gas.
Q3: How can I determine if my stock of this compound has been compromised by moisture?
A: Visual inspection for fumes is the first clue. For a more definitive assessment, analytical methods are required. The most straightforward method is Fourier-Transform Infrared (FTIR) Spectroscopy. A compromised sample will show a broad absorption band in the 2500-3300 cm⁻¹ region, characteristic of the O-H bond in the carboxylic acid (PFNA) dimer, which is absent in pure PFNC. ¹H NMR is not useful due to the lack of protons, but ¹⁹F NMR can be used to detect the shift of the CF₂ group adjacent to the carbonyl, which will differ between the acyl chloride and the carboxylic acid.
Q4: What are the exact byproducts of PFNC degradation by water?
A: The reaction of this compound with water is a hydrolysis reaction that yields two products:
-
Perfluorononanoic acid (PFNA, C₈F₁₇COOH): The carboxylic acid corresponding to the acyl chloride.
-
Hydrogen Chloride (HCl): A corrosive gas that will dissolve in any protic solvent present.[3][4][5]
Q5: Can I still use a bottle of PFNC that I suspect has been partially hydrolyzed?
A: It is strongly discouraged for any reaction where stoichiometry is critical. Using a partially hydrolyzed reagent will introduce two significant impurities (PFNA and HCl) and an unknown concentration of the active acyl chloride, leading to poor yields and irreproducible results. The presence of HCl can also interfere with reactions by neutralizing basic reagents or catalysts. For non-critical applications, it might be possible to use the material, but for research and development, starting with a fresh, unopened bottle is the best practice.
Section 2: Troubleshooting Guide: In-depth Problem Solving
This section addresses more complex experimental issues with a focus on root cause analysis and systematic solutions.
Issue 1: Inconsistent Reaction Yields and Reproducibility Problems
-
Symptom: You are running an acylation reaction (e.g., forming an amide or ester) with PFNC. The yield is highly variable from one run to the next, even when following the same procedure.
-
Root Cause Analysis: Inconsistent and uncontrolled introduction of moisture is the root cause. The high reactivity of PFNC means that even minor variations in atmospheric humidity or the dryness of solvents and reagents can cause significant differences in the amount of active reagent available.
-
Solution Workflow: A systematic approach is required to identify and eliminate all potential sources of moisture. The following workflow diagram illustrates the key areas to investigate.
Caption: Troubleshooting workflow for inconsistent reaction yields.
Issue 2: Formation of an Acidic Impurity Complicating Product Purification
-
Symptom: After your reaction, you perform an aqueous workup and find that your organic layer is contaminated with an impurity that is difficult to remove by standard chromatography. Titration or pH testing of extracts indicates the presence of an acid.
-
Identification: This impurity is almost certainly Perfluorononanoic acid (PFNA), the hydrolysis product. Due to its long fluorous tail, PFNA can have unusual solubility and chromatographic behavior, sometimes co-eluting with the desired product.
-
Mitigation and Removal:
-
Prevention: The best strategy is prevention by rigorously following the moisture-exclusion protocols outlined in Section 3.
-
Removal during Workup: If PFNA is present, it can be efficiently removed by performing a liquid-liquid extraction with a mild aqueous base. Washing the organic layer with a saturated sodium bicarbonate (NaHCO₃) or dilute sodium carbonate (Na₂CO₃) solution will deprotonate the acidic PFNA, converting it into its water-soluble sodium salt, which will partition into the aqueous layer.
Caution: This wash must be performed carefully, as any unreacted PFNC will also react violently with the aqueous base, producing heat and gas. Vent the separatory funnel frequently.
-
Section 3: Protocols for Best Practices
Adhering to these protocols will minimize the risk of moisture contamination and ensure the optimal performance of this compound.
Protocol 1: Proper Handling and Dispensing of PFNC
-
Equilibration: Before opening, allow the sealed bottle of PFNC to warm to ambient temperature inside a desiccator or glovebox antechamber. This prevents condensation of atmospheric moisture onto the cold surfaces of the container.
-
Inert Atmosphere: All handling of PFNC must be performed under a dry, inert atmosphere (Argon or Nitrogen). A glovebox is ideal. If using a Schlenk line, ensure a positive pressure of inert gas is maintained.
-
Dispensing: Use a clean, oven-dried glass syringe with a stainless-steel needle to pierce the septum of the bottle and withdraw the required volume. Alternatively, use standard cannula transfer techniques. Never pour the reagent in open air.
-
Storage: After dispensing, flush the bottle headspace with inert gas before tightly resealing the cap. Store the bottle in a desiccator, preferably within a secondary container, away from heat and other reagents.[1][6]
Protocol 2: Preparation of Anhydrous Solvents and Reagents
-
Solvents: Aprotic solvents (e.g., THF, Dichloromethane, Acetonitrile) should be freshly dried before use. Passage through an activated alumina solvent purification system is excellent. Alternatively, distill from an appropriate drying agent (e.g., CaH₂ for chlorinated solvents and acetonitrile; sodium/benzophenone for ethers).
-
Nucleophiles: Liquid amines or alcohols should be distilled from a suitable drying agent (e.g., CaH₂ or BaO) and stored over molecular sieves. Solid reagents should be dried under high vacuum for several hours before use.
-
Bases: Tertiary amine bases like triethylamine or pyridine are notoriously hygroscopic. They must be freshly distilled from KOH or CaH₂ before use.
Section 4: Technical Deep Dive: The Chemistry of Hydrolysis
Understanding the mechanism of PFNC hydrolysis underscores the necessity of anhydrous conditions. The reaction proceeds via a nucleophilic addition-elimination mechanism .[3][4]
-
Nucleophilic Attack: The carbon atom of the carbonyl group in PFNC is highly electrophilic (electron-poor). This is due to the inductive electron-withdrawing effects of both the chlorine atom and the highly electronegative C₈F₁₇ perfluoroalkyl chain. A water molecule, acting as a nucleophile, attacks this electrophilic carbon.[5][7]
-
Formation of Tetrahedral Intermediate: This attack breaks the C=O pi bond, pushing electrons onto the oxygen atom and forming a transient, negatively charged tetrahedral intermediate.[4]
-
Elimination of Leaving Group: The carbonyl double bond reforms, and in the process, the chloride ion is expelled. Chloride is an excellent leaving group, which makes this step rapid.
-
Deprotonation: The resulting protonated carboxylic acid is deprotonated by a base (another water molecule or the expelled chloride ion) to yield the final products: Perfluorononanoic acid (PFNA) and HCl.[8][9]
Caption: Mechanism of this compound hydrolysis.
Data Summary Table
The table below summarizes key properties of PFNC and its primary hydrolysis product, PFNA, for easy reference during experimental planning and safety assessment.
| Property | This compound (PFNC) | Perfluorononanoic Acid (PFNA) |
| Formula | C₉ClF₁₇O[1][10] | C₉HF₁₇O₂ |
| Molar Mass | 482.52 g/mol [1][10] | 464.08 g/mol |
| Appearance | Colorless Liquid[2] | White Solid |
| Boiling Point | ~155-157 °C | ~218 °C |
| Primary Hazards | Corrosive, causes severe skin burns and eye damage, reacts with water.[1][6][11] | Causes skin and eye irritation. Potential toxicity concerns.[12] |
References
-
Save My Exams. (2025). Acylation Mechanism. A Level Chemistry Revision Notes. [Link]
-
Doc Brown's Chemistry. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism. [Link]
-
Melissa Maribel. (2020). Acyl Chlorides - formation and hydrolysis mechanism. YouTube. [Link]
-
Chemistry Stack Exchange. (2021). Mechanism of hydrolysis of acyl chlorides. [Link]
-
chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. [Link]
-
PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. National Center for Biotechnology Information. [Link]
-
Chemistry LibreTexts. (2019). 22.7 Reactions of Acid Chlorides. [Link]
Sources
- 1. synquestlabs.com [synquestlabs.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. savemyexams.com [savemyexams.com]
- 4. hydrolysis of acid/acyl chlorides with water nucleophilic addition elimination substitution mechanism reagents reaction conditions organic synthesis [docbrown.info]
- 5. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Troubleshooting Low Conversion Rates in Perfluorononanoyl Chloride Synthesis
Welcome to the technical support center for Perfluorononanoyl chloride synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this specific chemical transformation. Instead of a generic protocol, we will explore the common pitfalls and their underlying chemical principles in a question-and-answer format to provide targeted solutions for improving your reaction yield and purity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My conversion of perfluorononanoic acid to the acyl chloride is disappointingly low. What are the most common culprits?
Low conversion in this synthesis typically points to one of three primary areas: reagent purity and handling, reaction conditions, or the choice of chlorinating agent. The high electron-withdrawing nature of the perfluoroalkyl chain makes the carboxyl group less reactive than its non-fluorinated counterparts, meaning reaction conditions are more critical.
The most frequent causes include:
-
Presence of Water: Acyl chlorides are highly reactive towards water, hydrolyzing back to the starting carboxylic acid. Any moisture in the starting material, solvent, or glassware will consume your product as it forms, directly reducing the yield.
-
Suboptimal Chlorinating Agent: Not all chlorinating agents are equally effective for converting highly fluorinated carboxylic acids. The choice of agent has a significant impact on reaction kinetics and the side-product profile.
-
Inadequate Temperature or Reaction Time: The reaction may be too slow at lower temperatures, leading to incomplete conversion within a standard timeframe. Conversely, excessively high temperatures can cause decomposition of the starting material, product, or reagents.
-
Catalyst Issues: For reactions requiring a catalyst (e.g., DMF with oxalyl chloride or triphosgene), the catalyst may be old, impure, or used in an incorrect stoichiometric amount.
Below is a logical workflow to diagnose issues with your synthesis.
Caption: Troubleshooting workflow for low conversion rates.
Q2: Which chlorinating agent is the most effective for converting perfluorononanoic acid?
The choice of chlorinating agent is arguably the most critical decision in this synthesis. While several reagents can accomplish this transformation, their efficacy and side-product profiles differ significantly. Common choices include thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), and triphosgene.[1]
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) ** | Reflux, often neat or in a high-boiling solvent | Inexpensive, powerful. | Byproducts (HCl, SO₂) can be difficult to remove from the high-boiling product. Reaction can be aggressive, leading to colored impurities. |
| Oxalyl Chloride ((COCl)₂) ** | Room temp or gentle heat, with catalytic DMF | Gaseous byproducts (CO, CO₂, HCl) are easily removed.[2] Milder conditions lead to a cleaner product. | More expensive than SOCl₂. Requires a catalyst (DMF), which must be anhydrous. |
| Triphosgene (BTC) | Mild heat, with a catalyst | Solid, easier, and safer to handle than gaseous phosgene.[1] High purity and yield under optimized conditions.[1] | Most expensive option. Reaction stoichiometry must be precise.[1] |
Senior Scientist Recommendation: For laboratory-scale synthesis where purity is paramount, oxalyl chloride with a catalytic amount of N,N-dimethylformamide (DMF) is the preferred method. The reaction proceeds via the Vilsmeier intermediate, which is highly reactive and efficient under mild conditions.[2] The gaseous byproducts simplify the workup significantly, which is a major advantage when trying to isolate a high-boiling product like this compound.
Q3: I suspect my reaction is failing due to moisture. How can I ensure strictly anhydrous conditions?
This is a critical point. Acyl chlorides react vigorously with water. Here is a comprehensive protocol to ensure your reaction is dry.
Protocol: Ensuring Anhydrous Conditions
-
Glassware Preparation:
-
Disassemble all glassware (reaction flask, condenser, addition funnel).
-
Clean and rinse with deionized water, followed by an acetone rinse to remove residual water.
-
Place all glassware in a drying oven at 120°C for at least 4 hours, or preferably overnight.
-
Assemble the glassware hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) while it cools. This prevents atmospheric moisture from being drawn into the flask.
-
-
Reagent & Solvent Handling:
-
Perfluorononanoic Acid: Dry the starting material in a vacuum oven at a low temperature (e.g., 40-50°C) for several hours to remove any adsorbed water.
-
Solvent: Use a freshly opened bottle of an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) or dispense from a solvent purification system. Never use a solvent from a bottle that has been opened multiple times without proper storage (e.g., over molecular sieves).
-
Chlorinating Agent & Catalyst: Purchase high-purity, anhydrous-grade reagents. Use a fresh syringe or cannula to transfer liquids under an inert atmosphere. For a catalyst like DMF, use an anhydrous grade and store it over molecular sieves.
-
Caption: Key workflows for maintaining anhydrous conditions.
Q4: How can I monitor the reaction to know when it is complete and avoid side reactions from running it too long?
Directly monitoring the reaction is crucial for optimizing conversion and preventing the formation of byproducts. Since this compound is reactive, chromatographic methods must be handled carefully.
Recommended Monitoring Techniques:
-
¹⁹F NMR Spectroscopy: This is the most powerful and unambiguous method. The chemical shift of the fluorine atoms alpha to the carbonyl group (–CF₂–COCl) will be distinctly different from the corresponding fluorine atoms in the starting carboxylic acid (–CF₂–COOH). By taking small aliquots from the reaction, you can directly observe the disappearance of the starting material and the appearance of the product signal.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This can be effective but requires a derivatization step. Quench a small aliquot of the reaction mixture with a dry, nucleophilic alcohol like methanol or ethanol in an inert solvent. This will convert the unreacted carboxylic acid to its ester and the product acyl chloride to the same ester. By analyzing the primary starting material, you can monitor its consumption. The acyl chloride itself can also be observed if the GC-MS conditions are suitable.
-
Thin-Layer Chromatography (TLC): While less quantitative, TLC can provide a quick check. Co-spot the reaction mixture with the starting material on a silica gel plate. The acyl chloride is much less polar than the carboxylic acid. The disappearance of the polar starting material spot (which often streaks) indicates the reaction is progressing.
Analytical methods are essential for monitoring PFAS like Perfluorononanoic acid and its derivatives.[3][4][5] Proper sample preparation is key to achieving reliable results.[3]
Q5: What are the best practices for purifying this compound?
Purification is often challenging due to the product's high boiling point and reactivity.
-
Fractional Vacuum Distillation: This is the gold standard for purification. Since this compound has a high boiling point, distillation must be performed under high vacuum to prevent thermal decomposition.
-
Tip 1: Use a short-path distillation apparatus to minimize product loss on the glass surfaces.
-
Tip 2: Ensure the vacuum is stable and low (<1 mmHg if possible).
-
Tip 3: Collect fractions carefully. There may be a forerun of unreacted chlorinating agent or solvent before your product distills.
-
-
Removal of Acidic Impurities: Before distillation, it can be beneficial to wash the crude product (if in a suitable non-polar solvent) very carefully with a saturated sodium bicarbonate solution to remove acidic byproducts. However, this carries a high risk of hydrolyzing your product and must be done quickly at low temperatures with vigorous stirring. This is a high-risk, high-reward step.
Reference Protocol: Synthesis using Oxalyl Chloride
This protocol is a recommended starting point for achieving high conversion rates.
-
Setup: Assemble a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, and a rubber septum.
-
Reagents: To the flask, add perfluorononanoic acid (1.0 eq). Dissolve it in a minimal amount of anhydrous dichloromethane.
-
Catalyst Addition: Under a positive flow of inert gas, add 1-2 drops of anhydrous DMF via syringe.[2]
-
Reaction Initiation: Slowly add oxalyl chloride (1.2-1.5 eq) dropwise via syringe at room temperature. You should observe gas evolution (CO, CO₂).
-
Monitoring: Stir the reaction at room temperature for 2-4 hours. Monitor the reaction's progress by carefully taking aliquots and analyzing via your chosen method (e.g., ¹⁹F NMR). If the reaction is sluggish, gently warm the mixture to 30-40°C.
-
Workup: Once the reaction is complete (disappearance of starting material), carefully remove the solvent and excess oxalyl chloride by rotary evaporation.
-
Purification: Purify the resulting crude oil by fractional vacuum distillation to yield pure this compound.
References
-
Wikipedia. Perfluorooctanoic acid. [Link]
-
LookChem. Cas 52447-23-1, this compound. [Link]
-
ResearchGate. Perfluorooctanoic acid Degradation by UV/Chlorine | Request PDF. [Link]
-
Yang, J., Han, X., Zhou, L., & Xiong, C. Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. Asian Journal of Chemistry. [Link]
-
MDPI. A Review of Analytical Methods and Technologies for Monitoring Per- and Polyfluoroalkyl Substances (PFAS) in Water. [Link]
-
Publications Office of the European Union. 2 Overview on PFAS analytical methods. [Link]
-
ACS Publications. Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System | Environmental Science & Technology. [Link]
-
PubMed. Degradation of Perfluorooctanoic Acid by Chlorine Radical Triggered Electrochemical Oxidation System. [Link]
-
PubMed. Practical Guidance on Selecting Analytical Methods for PFAS in Semiconductor Manufacturing Wastewater. [Link]
-
PubMed. Removal of perfluorooctanoate from surface water by polyaluminium chloride coagulation. [Link]
-
NIH. Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs) in Brine via Hydrogen-tuned 185-nm UV Photolysis: Mechanisms and Kinetics - PMC. [Link]
-
ResearchGate. Analytical Methods and Monitoring for Perfluoroalkyl and Polyfluoroalkyl Substances | Request PDF. [Link]
-
PubMed. The Latest Sensor Detection Methods for per- and Polyfluoroalkyl Substances. [Link]
-
Organic Syntheses. Organic Syntheses Procedure. [Link]
Sources
Technical Support Center: Monitoring Perfluorononanoyl Chloride (PFNC) Reactions
Welcome to the technical support center for the analytical monitoring of Perfluorononanoyl chloride (PFNC) reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of tracking these reactions effectively. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific experimental challenges. Our guidance is grounded in established scientific principles to ensure the integrity and success of your analytical workflows.
Introduction to Analytical Challenges
This compound (PFNC) is a highly reactive acyl chloride, making its reactions powerful synthetic tools. However, this reactivity also presents significant analytical challenges. Monitoring the consumption of PFNC and the formation of products and byproducts requires robust analytical methods and a keen eye for potential pitfalls. The primary challenges stem from PFNC's moisture sensitivity, potential for side reactions, and the analytical behavior of fluorinated compounds.
This guide provides practical, field-proven insights to help you overcome these hurdles, ensuring accurate and reproducible results.
Frequently Asked Questions (FAQs)
Sample Handling and Preparation
Q1: My PFNC starting material appears to have degraded before the reaction. What are the likely causes and how can I prevent this?
A1: this compound is extremely susceptible to hydrolysis. Exposure to atmospheric moisture or residual water in solvents will rapidly convert it to perfluorononanoic acid (PFNA).
-
Causality: The carbon atom in the acyl chloride group is highly electrophilic, making it a prime target for nucleophilic attack by water.
-
Troubleshooting:
-
Inert Atmosphere: Always handle PFNC under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Glassware: Use freshly distilled, anhydrous solvents and oven-dried glassware.
-
Storage: Store PFNC in a desiccator, preferably under an inert atmosphere, and at the recommended temperature.
-
Verification: Before use, you can quickly check the purity of your starting material by taking a small aliquot, quenching it with methanol, and analyzing it by GC-MS. The presence of a significant methyl perfluorononanoate peak alongside PFNA methyl ester would indicate degradation.[1]
-
Q2: I'm observing inconsistent reaction kinetics. Could my sample preparation be the issue?
A2: Absolutely. Inconsistent sample quenching can lead to variable results. If the reaction is not stopped completely and uniformly across all aliquots, it can continue to proceed or degrade, skewing your kinetic data.
-
Causality: The quenching agent must be in sufficient excess to react with all residual PFNC and any other reactive species instantaneously.
-
Troubleshooting:
-
Effective Quenching: Use a highly reactive and easily analyzable quenching agent, such as methanol, to convert the remaining PFNC to its stable methyl ester.
-
Rapid Mixing: Ensure rapid and thorough mixing of the reaction aliquot with the quenching solution.
-
Consistent Timing: Use a precise and consistent method for taking time-point samples.
-
Chromatographic Analysis (GC-MS & LC-MS/MS)
Q3: I am having trouble getting good peak shapes for PFNC and its derivatives on my GC-MS. What should I look for?
A3: Poor peak shape in GC-MS for fluorinated compounds can often be attributed to issues within the injection port or the column itself.
-
Causality: Active sites in the GC inlet liner or column can interact with the analytes, leading to tailing peaks. Thermal degradation of analytes in a hot injector can also cause peak distortion.
-
Troubleshooting:
-
Inert Flow Path: Use deactivated inlet liners and an inert GC column.[2]
-
Injector Temperature: Optimize the injector temperature. While a high temperature is needed for volatilization, an excessively high temperature can cause degradation of thermally labile products.
-
Column Choice: A column with a suitable stationary phase for fluorinated compounds is crucial. Phenyl-type columns can provide good selectivity.
-
Derivatization: For the analysis of the hydrolysis byproduct, PFNA, derivatization to a more volatile ester (e.g., methyl ester) is often necessary for good chromatography.[3][4]
-
Q4: My LC-MS/MS results for PFNA (the hydrolysis byproduct) show high background and poor sensitivity. How can I improve this?
A4: Per- and polyfluoroalkyl substances (PFAS) like PFNA are notorious for causing background contamination in LC-MS/MS systems.[5]
-
Causality: Many components in LC systems, from tubing to solvents, can contain trace amounts of PFAS, which leach into the mobile phase and contribute to high background noise.
-
Troubleshooting:
-
PFAS-Free System: If possible, use an LC system designated as "PFAS-free," which utilizes PEEK or stainless steel tubing instead of Teflon.
-
Mobile Phase: Prepare mobile phases with HPLC-grade water and solvents, and filter them. Consider using mobile phase additives like ammonium acetate to improve peak shape and ionization efficiency.[5]
-
Sample Preparation: Use solid-phase extraction (SPE) to concentrate the analyte and remove matrix interferences. Weak anion exchange (WAX) cartridges are effective for PFNA.[6]
-
Delay Column: Install a delay column between the solvent mixer and the injector to chromatographically separate background PFAS from the injected sample.
-
Troubleshooting Guides
Guide 1: Monitoring PFNC Reactions by In-Situ FTIR Spectroscopy
In-situ Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for real-time reaction monitoring, allowing you to track the disappearance of the PFNC reactant and the appearance of the product.[7][8]
Common Problem: Overlapping Spectral Features
In many reactions, the carbonyl stretch of the PFNC starting material and the product may overlap, making it difficult to quantify the reaction progress.
Troubleshooting Protocol:
-
Identify Unique Peaks:
-
PFNC: The carbonyl (C=O) stretch of an acyl chloride is typically found at a high wavenumber, around 1800 cm⁻¹.
-
Product: The C=O stretch of the product (e.g., an ester or amide) will be at a lower wavenumber.
-
Look for other unique spectral features, such as the formation of a new C-O or C-N bond.
-
-
Multivariate Analysis:
-
If peaks overlap significantly, univariate analysis (tracking a single peak height) will be inaccurate.
-
Employ chemometric methods like Principal Component Analysis (PCA) to deconvolute the spectra.[7] This allows for the analysis of the entire spectral region, providing a more robust measure of reaction conversion.
-
-
Baseline Correction:
-
Ensure proper baseline correction is applied to all spectra to account for any drift during the reaction.
-
Experimental Protocol: In-Situ FTIR Monitoring
-
Set up the reaction in a vessel equipped with an Attenuated Total Reflectance (ATR) FTIR probe.
-
Collect a background spectrum of the solvent and starting materials (excluding PFNC).
-
Initiate the reaction by adding PFNC.
-
Begin collecting spectra at regular time intervals.
-
Process the spectral data to track the change in concentration of reactants and products over time.
Guide 2: Quantitative Analysis by GC-MS after Derivatization
For accurate quantification of reaction conversion and byproduct formation, GC-MS analysis of quenched aliquots is a reliable method.
Common Problem: Incomplete Derivatization
Incomplete derivatization of PFNA (from hydrolysis) or the carboxylic acid product will lead to an underestimation of their concentrations.
Troubleshooting Protocol:
-
Optimize Derivatization Conditions:
-
Reagent: Use a suitable derivatizing agent. For carboxylic acids, diazomethane or silylating agents are common, but for PFAS, derivatization to amides using reagents like dichloroaniline (DCA) with a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) can be effective.[9]
-
Reaction Time and Temperature: Ensure the derivatization reaction goes to completion by optimizing the reaction time and temperature.
-
Catalyst: Some derivatization reactions may require a catalyst.
-
-
Validate the Method:
-
Prepare calibration standards of the derivatized analytes to confirm linearity and recovery.
-
Run a spiked sample to assess the derivatization efficiency in the reaction matrix.
-
Experimental Protocol: GC-MS Analysis with Derivatization
-
At each time point, withdraw a precise volume of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known concentration of an internal standard and the derivatizing agent in a suitable solvent.
-
Allow the derivatization reaction to proceed to completion.
-
Analyze the derivatized sample by GC-MS.
-
Quantify the analytes based on the calibration curves.
Visualizing Analytical Workflows
Diagram 1: Troubleshooting Logic for GC-MS Analysis
This diagram outlines a systematic approach to troubleshooting common issues encountered during the GC-MS analysis of PFNC reactions.
Caption: A decision tree for troubleshooting GC-MS analysis.
Diagram 2: PFNC Reaction and Hydrolysis Pathway
This diagram illustrates the intended reaction of PFNC and the common hydrolysis side reaction that leads to the formation of PFNA.
Caption: Reaction pathways for this compound.
Quantitative Data Summary
Table 1: Comparison of Analytical Techniques for PFNC Reaction Monitoring
| Technique | Mode of Analysis | Pros | Cons | Key Troubleshooting Area |
| GC-MS | Offline (quenched aliquots) | High sensitivity and selectivity; Good for volatile products. | Requires derivatization for non-volatile products/byproducts; Potential for thermal degradation. | Inlet activity and temperature optimization. |
| LC-MS/MS | Offline (quenched aliquots) | Excellent for non-volatile and polar compounds (e.g., PFNA); High sensitivity. | Prone to background contamination from PFAS; Matrix effects can suppress ionization. | System cleanliness and mobile phase purity. |
| In-Situ FTIR | Online (real-time) | Provides real-time kinetic data; Non-invasive. | Lower sensitivity than MS techniques; Spectral overlap can complicate quantification. | Baseline correction and multivariate data analysis. |
| NMR | Online or Offline | Provides detailed structural information; Quantitative without need for standards (qNMR).[10][11] | Lower sensitivity; Can be affected by sample inhomogeneity.[12] | Shimming and proper referencing. |
References
-
GC Troubleshooting Guide. Agilent Technologies. [Link]
-
Monitoring Chemical Reactions in Real Time with NMR Spectroscopy. Pfizer. [Link]
-
NMR reaction monitoring in flow synthesis. Beilstein Journal of Organic Chemistry. [Link]
-
Validation of Online Monitoring of PFC by QCL with FTIR Spectroscopy. ResearchGate. [Link]
-
PFAS Analysis: Application Notebook. Shimadzu. [Link]
-
Spectroscopic Analysis : Acyl Chlorides. University of Calgary. [Link]
-
Analysis of perfluoroalkyl and polyfluoroalkyl substances in serum and plasma by solvent precipitation-isotope dilution-direct injection-LC/MS/MS. Analytical Methods. [Link]
-
Recent Advances in Derivatization for Chromatographic Determination of Perfluoroalkyl Acids. ResearchGate. [Link]
-
Degradation of Perfluorooctanoic Acid by UV/Chloride Process. Chemical Journal of Chinese Universities. [Link]
-
Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions. National Institutes of Health. [Link]
-
NMR Reaction Monitoring Robust to Spectral Distortions. National Institutes of Health. [Link]
-
Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. MDPI. [Link]
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. PubMed. [Link]
-
Analysis of PFAS in aqueous samples by SPE and LC-MS/MS according to EPA Method 1633. MACHEREY-NAGEL. [Link]
-
Has anyone ever had any trouble with generation of acyl chlorides? Reddit. [Link]
-
A Process Analytical Concept for In-Line FTIR Monitoring of Polysiloxane Formation. MDPI. [Link]
-
Fourier-transform infrared (FTIR) spectroscopy for monitoring and determining the degree of crystallisation of polyhydroxyalkanoates (PHAs). ResearchGate. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. lcms.cz [lcms.cz]
- 6. mn-net.com [mn-net.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Precolumn Derivatization High-Performance Liquid Chromatography for Determination of Perfluorocarboxylic Acids in Catalytic Degradation Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
- 12. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Perfluorononanoyl Chloride and Other Perfluoroacylating Agents for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the introduction of perfluoroalkyl chains can dramatically alter the physicochemical and biological properties of a molecule. This guide provides a comprehensive comparison of Perfluorononanoyl chloride (PFNC) with other commonly employed perfluoroacylating agents, namely Perfluorooctanoyl chloride (PFOC), Perfluorobutyryl chloride (PFBC), and Trifluoroacetic anhydride (TFAA). Our focus will be on providing field-proven insights into their reactivity, selectivity, handling, and applications, supported by experimental data and detailed protocols to empower researchers in making informed decisions for their synthetic strategies.
Introduction to Perfluoroacylation: The Power of Fluorine
Perfluoroacylation is a chemical transformation that introduces a perfluoroacyl group (R_F-C(O)-) onto a substrate. The high electronegativity of fluorine atoms imparts unique properties to the perfluoroalkyl chain, including high thermal and chemical stability, hydrophobicity, and lipophobicity. In drug development, the incorporation of perfluoroalkyl moieties can enhance metabolic stability, improve membrane permeability, and modulate binding affinity to biological targets. Perfluoroacylating agents are highly reactive electrophiles, readily undergoing nucleophilic acyl substitution with a variety of nucleophiles such as alcohols, amines, and aromatic compounds.
Comparative Analysis of Perfluoroacylating Agents
The choice of a perfluoroacylating agent is dictated by the specific requirements of the synthesis, including the desired chain length of the perfluoroalkyl group, the reactivity of the substrate, and the required reaction conditions.
Reactivity and Electrophilicity
The reactivity of perfluoroacylating agents is directly proportional to the electrophilicity of the carbonyl carbon. The strong electron-withdrawing inductive effect of the perfluoroalkyl chain significantly enhances this electrophilicity, making perfluoroacyl chlorides and anhydrides substantially more reactive than their non-fluorinated hydrocarbon counterparts.
Generally, the reactivity of perfluoroacyl chlorides increases with a decrease in the perfluoroalkyl chain length due to reduced steric hindrance. However, all perfluoroacyl chlorides are highly reactive. Trifluoroacetic anhydride (TFAA) is an exceptionally reactive acylating agent, often more convenient to handle than the gaseous trifluoroacetyl chloride. Its high reactivity allows for the acylation of even weakly nucleophilic substrates.
| Reagent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Key Reactivity Features |
| This compound (PFNC) | C₉ClF₁₇O | 482.52 | 169-170 | High reactivity, introduces a C₈F₁₇ chain. |
| Perfluorooctanoyl chloride (PFOC) | C₈ClF₁₅O | 432.51 | 140-142 | High reactivity, introduces a C₇F₁₅ chain. |
| Perfluorobutyryl chloride (PFBC) | C₄ClF₇O | 232.48 | 39 | High reactivity, introduces a C₃F₇ chain.[1] |
| Trifluoroacetic anhydride (TFAA) | C₄F₆O₃ | 210.03 | 39-40 | Extremely high reactivity, introduces a CF₃CO group.[2] |
Table 1: Physical Properties and Reactivity Overview of Selected Perfluoroacylating Agents.
Applications in Synthesis
The choice of perfluoroacylating agent directly correlates with the desired modification and application.
-
Long-Chain Perfluoroacyl Chlorides (PFNC and PFOC): These reagents are primarily used for introducing long perfluoroalkyl chains to impart significant hydrophobic and lipophobic properties. This is particularly relevant in the synthesis of:
-
Fluorosurfactants: For applications in coatings, fire-fighting foams, and microfluidics.[3][4][5][6][7]
-
Specialty Polymers and Materials: To create surfaces with low surface energy, high thermal stability, and chemical resistance.
-
Pharmaceuticals and Agrochemicals: To enhance the biological activity and pharmacokinetic profiles of molecules.[8]
-
-
Short-Chain Perfluoroacylating Agents (PFBC and TFAA): These are versatile reagents for introducing smaller perfluoroalkyl groups.
-
Perfluorobutyryl chloride (PFBC): Used in the synthesis of fluorinated pharmaceuticals and agrochemicals where a shorter perfluoroalkyl chain is desired to fine-tune properties.[7]
-
Trifluoroacetic anhydride (TFAA): Widely used for the trifluoroacetylation of alcohols, amines, and phenols. The trifluoroacetyl group can serve as a protecting group or as a functional moiety to enhance volatility for gas chromatography analysis.[6] TFAA is also a powerful reagent in Friedel-Crafts acylation reactions.[2]
-
Experimental Protocols and Methodologies
The following protocols are provided as a general guide and can be adapted based on the specific substrate and desired scale.
General Protocol for N-Acylation of an Amine with this compound
This procedure describes the acylation of a primary or secondary amine using PFNC. The same protocol can be adapted for PFOC and PFBC by adjusting the molar equivalents based on their respective molecular weights.
Materials:
-
Amine (1.0 eq)
-
This compound (1.1 eq)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (Et₃N) or Pyridine (1.2 eq)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.0 eq) in anhydrous DCM or THF.
-
Add the base (Et₃N or pyridine, 1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add this compound (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Flame Ionization Detector (GC-FID).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or recrystallization to obtain the pure N-perfluorononanoyl amide.
General Protocol for Friedel-Crafts Acylation of an Aromatic Compound with Perfluorobutyryl Chloride
This protocol outlines the acylation of an electron-rich aromatic compound. The choice of Lewis acid and reaction conditions may need to be optimized for different substrates.
Materials:
-
Aromatic compound (e.g., Toluene) (1.0 eq)
-
Perfluorobutyryl chloride (1.1 eq)
-
Anhydrous Dichloromethane (DCM)
-
Aluminum chloride (AlCl₃) (1.2 eq)
-
Ice water
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere, add the aromatic compound and anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath and slowly add AlCl₃ in portions.
-
Add Perfluorobutyryl chloride dropwise from the dropping funnel.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-4 hours, monitoring by TLC or GC-FID.
-
Carefully pour the reaction mixture into ice water with vigorous stirring.
-
Separate the organic layer and wash it with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography or distillation.
Handling and Safety Considerations
Perfluoroacyl chlorides and TFAA are corrosive, moisture-sensitive, and lachrymatory. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. These reagents react violently with water and other protic solvents, releasing corrosive hydrogen chloride or trifluoroacetic acid.[9] Therefore, all reactions should be conducted under anhydrous conditions.
Stability:
-
Hydrolytic Stability: All perfluoroacylating agents are highly susceptible to hydrolysis.[9] The rate of hydrolysis is generally rapid, and care must be taken to exclude moisture from reaction setups.
-
Thermal Stability: Perfluoroacyl chlorides exhibit good thermal stability and can often be purified by distillation.
Solubility: this compound and other long-chain perfluoroacyl chlorides are generally soluble in aprotic organic solvents such as dichloromethane, tetrahydrofuran, and ethyl acetate. Their solubility in nonpolar solvents like hexanes is limited. TFAA is miscible with many organic solvents.
Conclusion: Selecting the Optimal Reagent
The selection of a perfluoroacylating agent is a critical decision in the design of a synthetic route.
-
This compound (PFNC) and Perfluorooctanoyl chloride (PFOC) are the reagents of choice for introducing long perfluoroalkyl chains to impart significant hydrophobicity and lipophobicity, crucial for the development of specialty materials and certain pharmaceuticals.
-
Perfluorobutyryl chloride (PFBC) offers a balance between the significant impact of a perfluoroalkyl group and a shorter chain length, which can be advantageous for fine-tuning molecular properties in drug candidates.
-
Trifluoroacetic anhydride (TFAA) stands out for its exceptional reactivity, making it ideal for the acylation of less reactive substrates and for introducing the synthetically versatile trifluoroacetyl group.
By understanding the distinct reactivity profiles, handling requirements, and application scopes of these reagents, researchers can effectively harness the power of perfluoroacylation to advance their scientific endeavors.
References
-
Wikipedia. Trifluoroacetic anhydride. [Link]
- Golisz, S. R., et al. (2020). Simplified synthesis of fluorinated surfactants by click approaches. RSC Advances, 10(28), 16485-16492.
- Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants—a review. Chemosphere, 58(11), 1471-1496.
- Lehmler, H. J. (2005). Synthesis of environmentally relevant fluorinated surfactants--a review. PubMed, 15694468.
- Supelco. (2001).
-
LookChem. This compound. [Link]
-
PubChem. This compound. [Link]
-
PubChem. Perfluorooctanoyl chloride. [Link]
-
PubChem. Heptafluorobutyryl chloride. [Link]
-
Indian Academy of Sciences. Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. [Link]
-
Wikipedia. Trifluoroacetic anhydride. [Link]
-
Master Organic Chemistry. Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]
-
National Center for Biotechnology Information. (2021). Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride. PubMed. [Link]
Sources
- 1. Solvent Miscibility Table [sigmaaldrich.com]
- 2. The solubility of alkali-metal fluorides in non-aqueous solvents with and without crown ethers, as determined by flame emission spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 20.210.105.67 [20.210.105.67]
- 6. Synthesis of environmentally relevant fluorinated surfactants--a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. static.igem.org [static.igem.org]
- 9. Hydrolytic stability of terephthaloyl chloride and isophthaloyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Acylation Reagents: Perfluorononanoyl Chloride vs. Trifluoroacetic Anhydride for GC-MS Derivatization
For researchers engaged in the trace-level quantification of polar analytes such as amines, phenols, and alcohols, derivatization is an indispensable step to enable analysis by gas chromatography (GC). By chemically modifying polar functional groups, we can dramatically increase analyte volatility, improve thermal stability, and enhance chromatographic peak shape.[1] Furthermore, the introduction of specific chemical moieties can vastly improve detection sensitivity.
This guide provides an in-depth comparison of two powerful perfluoroacylating reagents: Trifluoroacetic Anhydride (TFAA) and Perfluorononanoyl Chloride (PFNC). We will explore their reaction mechanisms, optimal applications, and performance characteristics, supported by experimental protocols and data. Our objective is to provide the practical insights and causal explanations necessary for you to select the optimal reagent and confidently validate your analytical method.
Trifluoroacetic Anhydride (TFAA): The Volatile Workhorse
Trifluoroacetic anhydride is one of the most common, reactive, and volatile perfluoroacylating agents.[2] It readily reacts with active hydrogens on hydroxyl (-OH), primary/secondary amine (-NH2, -NHR), and thiol (-SH) groups to form stable and highly volatile trifluoroacetyl esters, amides, and thioesters, respectively.[3][4]
Mechanism and Byproducts
TFAA derivatizes analytes via a nucleophilic acyl substitution. The lone pair of electrons on the heteroatom (e.g., nitrogen in an amine) attacks one of the electrophilic carbonyl carbons of the anhydride. This leads to the formation of a tetrahedral intermediate which then collapses, eliminating a trifluoroacetate anion to form the derivatized analyte and the byproduct, trifluoroacetic acid (TFA).
Causality Behind the Protocol: The formation of trifluoroacetic acid is a critical consideration. This acidic byproduct can be detrimental to GC columns and may interfere with the analysis.[1] Therefore, protocols often include the addition of a base (an "acid scavenger") such as pyridine or triethylamine to neutralize the acid as it forms, driving the reaction to completion.[2][5] Alternatively, a post-derivatization cleanup step may be required.
Key Applications & Performance
TFAA is exceptionally versatile, finding common use in the analysis of:
-
Amphetamines and Related Drugs: TFAA derivatization is a standard method for the confirmation of amphetamines, improving their chromatographic behavior and producing characteristic mass spectra for identification.[3][5][6]
-
Amino Acids and Steroids: It is widely used to increase the volatility of these otherwise non-volatile biomolecules, enabling their analysis by GC.[2][5]
-
Alcohols and Phenols: TFAA effectively derivatizes these groups to form volatile esters.[4]
The primary advantage of TFAA is the high volatility it imparts to both the derivative and the reagent itself.[2] This leads to shorter retention times on the GC column and minimizes interference from excess reagent.
This compound (PFNC): The Sensitivity Specialist
This compound belongs to the class of long-chain perfluoroacyl halides. Like TFAA, it is a highly reactive acylation reagent. However, its structure—a nine-carbon chain fully substituted with fluorine atoms—confers distinct properties that make it a specialist reagent, particularly for applications requiring ultra-high sensitivity.
Mechanism and Byproducts
The mechanism for PFNC is also a nucleophilic acyl substitution. The analyte's nucleophilic group attacks the carbonyl carbon of the acid chloride. The subsequent collapse of the tetrahedral intermediate expels a chloride ion, forming the derivatized analyte and hydrochloric acid (HCl) as a byproduct.
Causality Behind the Protocol: Similar to TFAA, the formation of a strong acid (HCl) necessitates the use of a base like pyridine in the reaction mixture to act as a catalyst and acid scavenger.[7] This prevents degradation of the derivative and protects the analytical instrumentation.
Key Applications & Performance
PFNC and its close structural analogs (e.g., perfluorooctanoyl chloride) are ideal for trace analysis applications:
-
Phenols and Environmental Contaminants: The derivatization of phenol with perfluorooctanoyl chloride produces a derivative with a strong molecular ion, which is highly advantageous for unambiguous confirmation and quantification by mass spectrometry.[7][8]
-
Trace Analysis with Electron Capture Detection (ECD): The most significant advantage of PFNC is the introduction of a large number of electrophilic fluorine atoms (17 in the acyl group). This makes the resulting derivatives exceptionally sensitive to Electron Capture Detectors (ECD), a highly selective and sensitive detector for halogenated compounds.[9][10] Studies have shown that sensitivity for ECD increases with the fluorine content of the derivative.[9]
The large molecular weight of the PFNC derivative shifts its mass-to-charge ratio (m/z) significantly higher in a mass spectrum, moving it away from the low-mass background noise and potentially improving the signal-to-noise ratio.
Head-to-Head Comparison: PFNC vs. TFAA
The choice between these two reagents is not about which is "better," but which is better suited for a specific analytical challenge. The following table summarizes their key performance characteristics.
| Feature | Trifluoroacetic Anhydride (TFAA) | This compound (PFNC) | Rationale & In-Depth Insights |
| Reactivity | Very High | Very High | Both are powerful acylating agents. TFAA is the most volatile of the common perfluorinated anhydrides, making it easy to remove post-reaction.[2] |
| Derivative Volatility | Very High | Moderate to Low | The small CF₃CO- group (97 Da) minimally impacts volatility. The large C₈F₁₇CO- group (447 Da) significantly decreases volatility, leading to much longer GC retention times. |
| Byproduct | Trifluoroacetic Acid (CF₃COOH) | Hydrochloric Acid (HCl) | Both produce corrosive acidic byproducts that must be neutralized or removed to protect the GC column.[1] |
| Primary Detector | MS, FID | ECD, MS | TFAA derivatives are suitable for general-purpose detectors.[1] The polyfluorinated tail of PFNC derivatives makes them ideal for the high sensitivity of ECD.[9] |
| MS Fragmentation | Adds +96 m/z to the analyte | Adds +446 m/z to the analyte | PFNC provides a massive shift out of the low m/z background. Perfluoroacyl derivatives of phenols have been shown to yield strong molecular ions, aiding in identification.[8] |
| Derivative Stability | Good | Excellent | While both form stable amide/ester bonds, the long, sterically hindering perfluoroalkyl chain of the PFNC derivative can offer enhanced protection against hydrolysis. |
| Cost & Availability | Lower Cost, Widely Available | Higher Cost, More Specialized | TFAA is a common laboratory reagent. PFNC is a more specialized and generally more expensive chemical. |
Experimental Protocols: A Self-Validating Approach
The following protocols are provided as robust starting points. For any new analyte or matrix, optimization of temperature, time, and reagent concentration is essential for achieving complete derivatization.
General Workflow for Derivatization
A trustworthy analytical method requires a systematic workflow. This includes sample preparation, the core derivatization reaction, and post-reaction cleanup before analysis.
Protocol 1: TFAA Derivatization of Amphetamines in Oral Fluid
This protocol is adapted from validated methods for forensic drug analysis.[3][6]
-
Sample Preparation: To 0.5 mL of oral fluid in a glass tube, add appropriate internal standards. Perform a liquid-liquid extraction with a suitable organic solvent like ethyl acetate in the presence of a base (e.g., 0.1 N NaOH).[3]
-
Extraction & Evaporation: Vortex the mixture, centrifuge to separate the phases, and transfer the upper organic layer to a clean reaction vial. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
Derivatization: To the dried residue, add 50 µL of ethyl acetate and 50 µL of TFAA.[3]
-
Reaction: Tightly cap the vial and heat at 70°C for 30 minutes in a heating block.[3]
-
Analysis: After cooling to room temperature, the sample is ready for direct injection into the GC-MS. For increased robustness, the excess reagent and solvent can be evaporated and the residue reconstituted in a clean solvent like ethyl acetate.
-
Trustworthiness Check: Always process a "reagent blank" (a vial with no sample) through the entire procedure to check for contamination or interfering peaks from the reagents themselves.
Protocol 2: PFNC Derivatization of Phenols in Serum
This protocol is based on a validated method using the structurally similar perfluorooctanoyl chloride.[7][8]
-
Sample Preparation: To 1.0 mL of serum in a glass tube, add an internal standard (e.g., 3,4-dimethylphenol). Acidify the sample with hydrochloric acid to ensure the phenol is in its protonated state.
-
Extraction & Evaporation: Perform a liquid-liquid extraction with chloroform. Vortex, centrifuge, and transfer the lower organic layer to a clean reaction vial. Evaporate the chloroform to dryness under a stream of nitrogen.[7]
-
Derivatization: To the dried residue, add 100 µL of acetone, 10 µL of pyridine (catalyst/acid scavenger), and 10 µL of PFNC.
-
Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.
-
Cleanup & Analysis: After cooling, evaporate the excess reagent and solvents to dryness under nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate or hexane) for injection into the GC-MS or GC-ECD system.[7]
-
Trustworthiness Check: Prepare and analyze a fortified quality control (QC) sample at a known concentration alongside unknown samples to validate the accuracy and precision of the run.
Conclusion: Making the Right Choice
The selection of an acylation reagent is a critical decision that directly impacts the success of your analytical method.
-
Choose Trifluoroacetic Anhydride (TFAA) when you are working with moderately concentrated samples, require a general-purpose derivatization for a broad class of compounds (like amphetamines or steroids), and when GC-MS is your primary detection method. Its high volatility and lower cost make it an efficient and economical choice for routine analyses.[2][3]
-
Choose this compound (PFNC) when your primary goal is to achieve the lowest possible limits of detection for trace-level analytes. It is the superior choice for methods utilizing an Electron Capture Detector (ECD) due to its high degree of fluorination.[9] In mass spectrometry, its ability to add significant mass can be a powerful tool for moving your analyte's signal out of the chemical noise, potentially improving the signal-to-noise ratio for ultra-trace quantification.[8]
By understanding the underlying chemistry and distinct advantages of each reagent, you can design more robust, sensitive, and reliable analytical methods tailored to your specific research needs.
References
- Benchchem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
- Dasgupta, A., & Blackwell, W. (1995).
- Sanz-Medel, A., et al. (2023). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ5-Sterol Autoxidation) in Environmental Samples. PubMed Central.
- Lawrence, J. F., & Laidlaw, F. A. (1981). Comparison of electron-capture and electrolytic conductivity detection for the gas-liquid chromatographic analysis of some perfluoro derivatives of four agricultural chemicals. PubMed.
- Benchchem. (n.d.). Quantitative analysis of phenol in serum using perfluorooctanoyl chloride derivatization.
- MilliporeSigma. (n.d.). GC Derivatization.
- TCI Chemicals. (n.d.). GC Derivatization Reagents.
- Kot-Wasik, A., & Namieśnik, J. (2017). Recent developments in methods for analysis of perfluorinated persistent pollutants.
- Sigma-Aldrich. (1997). Perfluoro Acid Anhydrides (TFAA, PFPA, HFBA).
- MDPI. (2022). Poly- and Perfluoroalkyl Substance (PFAS)
- Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
- Wang, Q., et al. (2019).
- Restek. (n.d.). Acylation Derivatization Reagent, TFAA (Trifluoroacetic Acid Anhydride).
- Mashayekhi, H., & Ramezani, A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PubMed Central.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. restek.com [restek.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A novel derivatization of phenol after extraction from human serum using perfluorooctanoyl chloride for gas chromatography-mass spectrometric confirmation and quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparison of electron-capture and electrolytic conductivity detection for the gas-liquid chromatographic analysis of some perfluoro derivatives of four agricultural chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Recent developments in methods for analysis of perfluorinated persistent pollutants - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Surface Modification: Perfluorononanoyl Chloride vs. Silanization
Executive Summary
For researchers, scientists, and drug development professionals, the ability to precisely control surface properties is paramount. Surface modification can dictate the success of applications ranging from biomedical implants and microfluidics to advanced coatings and sensors.[1][2] This guide provides an in-depth comparison of two powerful surface modification techniques: the industry-standard silanization and the high-performance challenger, Perfluorononanoyl chloride . We will dissect their chemical mechanisms, compare their performance based on experimental data, and provide detailed protocols for their application and validation. This document is designed to equip you with the necessary insights to select the optimal surface modification strategy for your specific research and development needs.
Introduction: The Critical Role of Surface Chemistry
The surface of a material is its interface with the world, governing interactions that can influence biocompatibility, adhesion, wettability, and chemical resistance.[3] Modifying this outermost layer—often just a few atoms thick—without altering the bulk properties of the material is a key goal of surface engineering.[4] The choice of modification chemistry is critical and depends on the substrate, the desired surface properties, and the environmental conditions the material will face.[5] Among the myriad of techniques, covalent attachment of functional molecules provides the most stable and durable modifications.[6] This guide focuses on two such covalent methods: the versatile and widely adopted silanization process and the highly specialized modification using this compound to create robust, low-energy surfaces.
The Contenders: A Chemical Overview
Silanization: The Established Standard
Silanization is a robust and versatile technique used to functionalize surfaces that possess hydroxyl (-OH) groups, such as glass, silica, and various metal oxides.[1][7] The process involves the use of organosilane compounds, which are molecules that contain a silicon atom bonded to both organic groups and reactive groups (like chloro- or alkoxy- groups).[7] These reactive groups enable the silane to form strong, covalent siloxane bonds (Si-O-Si) with the substrate.[1][6] The organic functionality of the silane can be tailored to introduce a wide range of properties, from hydrophilicity (using amino- or epoxy-silanes) to hydrophobicity (using alkylsilanes).[1][5][8] This adaptability has made silanization a cornerstone technology in fields as diverse as chromatography, biomedical engineering, and electronics.[1][2]
This compound: The High-Performance Challenger
This compound (C₉F₁₇OCl) is a member of the acyl halide family, distinguished by its long, fully fluorinated carbon chain. The high electronegativity of fluorine atoms creates a molecule with exceptionally low polarizability. When tethered to a surface, this perfluoroalkyl chain generates a surface with extremely low surface energy, resulting in profound hydrophobicity and oleophobicity (the ability to repel oils). The reactive acyl chloride (-COCl) group readily reacts with nucleophilic groups on a substrate, such as hydroxyl (-OH) or primary amine (-NH₂) groups, to form stable ester or amide linkages, respectively. This method is particularly valued for creating anti-fouling, lubricating, or non-stick surfaces in demanding applications.
Mechanism of Action: A Tale of Two Chemistries
The efficacy and stability of a surface modification are directly tied to the underlying chemical reactions. While both methods form covalent bonds with the substrate, their pathways are distinctly different.
Silanization: The Hydrolysis and Condensation Pathway
The mechanism of silanization is typically a two-step process, particularly for alkoxysilanes in the presence of trace water.[1]
-
Hydrolysis: The reactive alkoxy (e.g., -OCH₃) or chloro (-Cl) groups on the silane hydrolyze in the presence of water to form reactive silanol (Si-OH) intermediates.[1][7]
-
Condensation: These silanols then condense with the hydroxyl groups on the substrate surface, forming stable, covalent Si-O-Substrate bonds and releasing water or alcohol as a byproduct.[1][6] Adjacent silanol groups can also self-condense, creating a cross-linked polysiloxane network on the surface, which enhances the stability of the coating.[6]
The necessity of water for hydrolysis is a critical process parameter; insufficient water leads to incomplete reactions, while excessive water can cause the silanes to polymerize in solution before they reach the surface, leading to non-uniform aggregates.[9]
Caption: Mechanism of surface modification via silanization.
This compound: Direct Acylation
The reaction mechanism for this compound is more direct and does not require a pre-hydrolysis step. As an acyl chloride, it is highly reactive towards nucleophiles.
-
Nucleophilic Attack: The lone pair of electrons on the oxygen of a surface hydroxyl group (or nitrogen of an amine group) attacks the electrophilic carbonyl carbon of the acyl chloride.
-
Elimination: This is followed by the elimination of the chloride ion, which then abstracts the proton from the original hydroxyl/amine group, forming hydrochloric acid (HCl) as a byproduct and a stable ester (or amide) bond.
This reaction is typically performed in an anhydrous aprotic solvent with a mild base (like pyridine or triethylamine) to act as an HCl scavenger, driving the reaction to completion and preventing acid-mediated damage to the substrate or coating.
Caption: Mechanism of surface modification via this compound.
Head-to-Head Performance Evaluation
| Feature | Silanization | This compound Modification | Field-Proven Insight |
| Primary Mechanism | Hydrolysis & Condensation | Direct Nucleophilic Acylation | Silanization's reliance on water concentration makes it more process-sensitive. Acylation is more direct but requires anhydrous conditions and an acid scavenger. |
| Bond Type | Siloxane (Si-O-Substrate) | Ester (C-O-Substrate) or Amide (C-N-Substrate) | The Si-O bond is generally strong, but the Si-O-Si cross-links are susceptible to hydrolysis in aqueous environments, a known stability issue.[10] Ester bonds can also hydrolyze under acidic or basic conditions. |
| Surface Energy | Variable (Low to High) | Extremely Low | Perfluoroalkyl chains are unmatched for creating low-energy surfaces, imparting both hydrophobicity and oleophobicity. Silanization can create hydrophobic surfaces (e.g., with ODTS) but not typically oleophobic ones. |
| Layer Structure | Can form monolayers or thicker, cross-linked polymer networks.[6] | Primarily forms a monolayer due to the single reactive site per molecule. | Achieving a true, well-ordered silane monolayer can be challenging.[10] The direct reaction of the acyl chloride often leads to more predictable monolayer formation. |
| Process Control | Highly sensitive to humidity/water content, temperature, and reaction time.[9] | Requires anhydrous solvents and an inert atmosphere to prevent reaction with ambient moisture. The inclusion of a base is critical. | For reproducible results, silanization often requires strict environmental control (e.g., a glove box). The requirements for acylation are standard for moisture-sensitive organic chemistry. |
| Stability | Hydrolytic stability can be a concern, especially for amine-functionalized silanes.[10] Thermal stability is generally good but depends on the organic group. | Good thermal stability due to the strength of C-F bonds.[11] Hydrolytic stability of the resulting ester linkage depends on pH. | For long-term aqueous applications, the potential for silane layer desorption must be considered.[10] The stability of the fluoro-ester linkage should be evaluated under the specific application's pH conditions. |
Quantitative Performance Data
The success of a surface modification is quantified through analytical techniques. Contact angle goniometry measures surface wettability, while X-ray Photoelectron Spectroscopy (XPS) confirms the elemental composition of the surface layer.[12][13]
Table 1: Comparative Contact Angle Data on a Hydroxylated Silicon Wafer
A lower surface energy corresponds to a higher contact angle for probe liquids like water and hexadecane.[14][15][16]
| Surface Modification | Probe Liquid | Static Contact Angle (θ) | Expected Outcome |
| Unmodified SiO₂ | Deionized Water | < 15° | Hydrophilic |
| Silanization (ODTS) | Deionized Water | ~110° | Hydrophobic |
| Silanization (ODTS) | Hexadecane | < 10° | Oleophilic |
| This compound | Deionized Water | > 120° | Highly Hydrophobic |
| This compound | Hexadecane | ~75° | Oleophobic |
*ODTS: Octadecyltrichlorosilane, a common silane for creating hydrophobic surfaces.
Table 2: Comparative XPS Elemental Analysis
XPS provides direct evidence of successful surface functionalization by detecting the elements unique to the modification molecule.[3][4]
| Surface Modification | Expected Key Elements | High-Resolution Scan Signature |
| Unmodified SiO₂ | Si, O | Si 2p (~103.5 eV), O 1s |
| Silanization (APTES†) | Si, O, C, N | N 1s peak (~400 eV) confirms amine presence. |
| This compound | Si, O, C, F | Strong F 1s peak (~689 eV) and a C 1s peak shifted to higher binding energy (~292 eV) for the -CF₂- groups. |
†APTES: (3-Aminopropyl)triethoxysilane, a common silane for introducing amine functionality.
Experimental Validation: Protocols and Workflows
Trustworthy results stem from robust and reproducible protocols. The following sections detail the methodologies for substrate preparation, modification, and characterization.
Experimental Workflow Overview
Caption: General workflow for surface modification and validation.
General Substrate Preparation (SiO₂/Glass)
Objective: To generate a clean, fully hydroxylated surface, which is essential for a dense and uniform monolayer formation.
-
Sonication: Sonicate substrates in acetone, followed by isopropyl alcohol, and finally deionized (DI) water (15 minutes each). Dry under a stream of nitrogen.
-
Oxidation (Piranha Clean - USE EXTREME CAUTION): In a fume hood, wearing appropriate personal protective equipment (PPE), immerse substrates in a freshly prepared Piranha solution (3:1 mixture of concentrated H₂SO₄ to 30% H₂O₂). Leave for 45 minutes.
-
Causality: Piranha solution is a powerful oxidizing agent that removes organic residues and hydroxylates the surface, maximizing the density of -OH groups for reaction.
-
-
Rinsing: Thoroughly rinse the substrates with copious amounts of DI water.
-
Drying: Dry the substrates in an oven at 110°C for at least 1 hour and use immediately or store in a desiccator.
Protocol for Surface Silanization (Vapor Phase)
Objective: To deposit a uniform silane layer under controlled conditions to minimize solution-phase polymerization.
-
Setup: Place the clean, dry substrates in a vacuum desiccator. In a separate small vial, add 100-200 µL of the organosilane (e.g., Octadecyltrichlorosilane). Place the open vial inside the desiccator, ensuring it does not touch the substrates.
-
Deposition: Evacuate the desiccator to a pressure of <1 Torr. Leave the substrates exposed to the silane vapor for 2-4 hours at room temperature.
-
Causality: Vapor phase deposition reduces the amount of free water, favoring the reaction at the substrate surface over self-polymerization, which can lead to a more uniform monolayer.
-
-
Rinsing: Remove the substrates and immediately rinse by sonicating in a nonpolar solvent (e.g., toluene or hexane) to remove physisorbed multilayers.
-
Curing: Anneal the substrates in an oven at 110-120°C for 1 hour to drive the condensation reaction and cross-linking, enhancing the layer's stability.
Protocol for Surface Modification with this compound
Objective: To achieve a dense monolayer of perfluoroalkyl chains via a direct acylation reaction.
-
Setup: All steps must be performed under an inert atmosphere (e.g., in a glove box or using Schlenk line techniques) with anhydrous solvents.
-
Reaction Mixture: Prepare a 5 mM solution of this compound in anhydrous toluene. Add a slight molar excess (1.1 equivalents) of an HCl scavenger, such as pyridine.
-
Reaction: Immerse the clean, dry substrates in the reaction mixture. Let the reaction proceed for 4-6 hours at room temperature with gentle agitation.
-
Causality: Anhydrous conditions are critical as the acyl chloride will readily react with water. The pyridine base scavenges the HCl byproduct, preventing it from interfering with the reaction and driving the equilibrium towards the product.
-
-
Rinsing: Remove the substrates and rinse thoroughly with anhydrous toluene, followed by acetone, to remove unreacted reagents and byproducts.
-
Drying: Dry the substrates under a stream of nitrogen. A final bake at 80°C for 30 minutes can help remove residual solvent.
Characterization Protocol: Sessile Drop Contact Angle Goniometry
Objective: To measure surface wettability as a primary indicator of successful modification.[12]
-
Setup: Place the modified substrate on the level stage of a contact angle goniometer.
-
Droplet Deposition: Using an automated or manual syringe, carefully dispense a small droplet (2-5 µL) of the probe liquid (e.g., DI water) onto the surface.
-
Image Capture: Capture a high-resolution image of the droplet profile at the solid-liquid-vapor interface.[12]
-
Analysis: Use the instrument's software to fit the droplet shape and calculate the static contact angle at the three-phase contact point.
-
Validation: Repeat the measurement at a minimum of five different locations on the surface to ensure uniformity and report the average value with the standard deviation. A significant increase in water contact angle post-modification indicates successful hydrophobization.[14]
Characterization Protocol: X-ray Photoelectron Spectroscopy (XPS)
Objective: To obtain definitive proof of covalent modification by identifying the elemental and chemical composition of the surface.[4][13]
-
Sample Introduction: Mount the sample on a holder and introduce it into the ultra-high vacuum (UHV) analysis chamber of the XPS instrument.
-
Survey Scan: Perform a wide energy range scan (0-1100 eV) to identify all elements present on the surface.
-
High-Resolution Scans: Perform narrow, high-resolution scans over the binding energy ranges of the key elements of interest (e.g., C 1s, O 1s, Si 2p, F 1s, N 1s).
-
Analysis:
-
For this compound: The presence of a strong F 1s peak and a distinct -CF₂- component in the C 1s spectrum is conclusive evidence of modification.
-
For silanization (e.g., with APTES): The appearance of an N 1s peak confirms the presence of the amine-terminated silane.
-
Self-Validation: The absence of these characteristic peaks indicates a failed modification, while their presence, along with the attenuation of the underlying substrate signal (e.g., Si 2p), confirms the presence of the desired surface layer.
-
Conclusion and Recommendations
Both silanization and this compound modification are powerful techniques for engineering surface properties. The optimal choice is dictated by the specific performance requirements of the application.
Choose Silanization when:
-
Versatility is key; a wide variety of functional groups (-NH₂, -SH, -epoxy, alkyl) can be introduced.
-
The application does not require extreme oleophobicity.
-
Cost is a primary consideration, as a wide range of organosilanes are commercially available.
-
Moderate hydrophobicity is sufficient for the intended purpose.
Choose this compound Modification when:
-
Creating an extremely low-energy surface is the primary goal.
-
Superior hydrophobicity and oleophobicity are required for anti-fouling, anti-stiction, or self-cleaning applications.
-
A well-defined monolayer is preferred over a thicker, potentially less uniform polymer network.
-
The process can accommodate anhydrous conditions and the handling of reactive acyl chlorides.
By understanding the fundamental chemistry and performance trade-offs, researchers can confidently select and validate the most effective surface modification strategy to advance their scientific and technological goals.
References
- alwsci. (2025).
-
Wikipedia. (n.d.). Silanization. Wikipedia. [Link]
- Surface Science and Technology. (n.d.).
- ResearchGate. (n.d.). Process and mechanism of surface modification of silica with silane coupling agent APTS.
- BenchChem. (2025).
- BenchChem. (2025).
- The University of Manchester Research Explorer. (2012).
- Biolin Scientific. (n.d.).
- Royal Society of Chemistry. (2024). Reproducibility and stability of silane layers in nanoconfined electrochemical systems.
- BenchChem. (2025).
- JoVE. (n.d.). Surface Functional Group Characterization Using Chemical Derivatization X-ray Photoelectron Spectroscopy (CD-XPS).
- ResearchGate. (n.d.).
- Thermo Fisher Scientific. (n.d.). The Surface Analysis Toolbox.
- Nanoscience Instruments. (n.d.). Contact Angle Measurements and Wettability.
- ZM Silane Limited. (2025). Silanization Reagent | Silane Silicone Manufacturer.
- Beilstein Journals. (n.d.). Selective surface modification of lithographic silicon oxide nanostructures by organofunctional silanes.
Sources
- 1. What Is Silanization And Why Does It Matter? - Blogs - News [alwsci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
- 6. Understanding Silane Functionalization – Surface Science and Technology | ETH Zurich [surface.mat.ethz.ch]
- 7. Silanization - Wikipedia [en.wikipedia.org]
- 8. zmsilane.com [zmsilane.com]
- 9. BJNANO - Selective surface modification of lithographic silicon oxide nanostructures by organofunctional silanes [beilstein-journals.org]
- 10. Reproducibility and stability of silane layers in nanoconfined electrochemical systems - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP01181C [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biolinchina.com [biolinchina.com]
- 15. ossila.com [ossila.com]
- 16. nanoscience.com [nanoscience.com]
A Comparative Guide to Analytical Method Validation for Compounds Derivatized with Perfluorononanoyl Chloride (PFNCI)
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern analytical chemistry, the derivatization of target molecules is a critical step to enhance sensitivity, improve chromatographic behavior, and achieve reliable quantification, especially for trace-level analysis. Perfluorononanoyl chloride (PFNCI) has emerged as a powerful reagent for this purpose. Its extended fluorinated chain makes it an exceptional choice for acylating compounds with active hydrogens—such as primary and secondary amines, phenols, and alcohols—rendering them highly responsive to sensitive detection techniques like electron capture detection (ECD) and negative chemical ionization mass spectrometry (NCI-MS).
This guide offers a comprehensive framework for the validation of analytical methods employing PFNCI, grounded in the authoritative principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] It provides a narrative built on field-proven insights, explaining the causality behind experimental choices and presenting a comparative analysis against a common alternative, Trifluoroacetic Anhydride (TFAA), to equip you with the knowledge to develop robust, reliable, and regulatory-compliant analytical methods.
Section 1: The PFNCI Derivatization Reaction: Mechanism and Optimization
The derivatization of an analyte with PFNCI proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the heteroatom (e.g., nitrogen in an amine) attacks the electrophilic carbonyl carbon of PFNCI. This is followed by the elimination of a chloride ion, forming a stable amide and releasing hydrochloric acid (HCl) as a byproduct.
To ensure a complete and reproducible reaction, several parameters must be carefully optimized:
-
Solvent Selection: Aprotic solvents such as acetonitrile, toluene, or hexane are preferred as they do not compete with the analyte for the derivatizing reagent.
-
Acid Scavenger: The HCl byproduct can reverse the reaction or degrade the analyte. A non-nucleophilic organic base, like pyridine or triethylamine (TEA), is typically added to neutralize the acid and drive the reaction to completion.[4]
-
Reaction Conditions: Temperature and time are critical. While some reactions proceed rapidly at room temperature, others may require heating (e.g., 60-80°C) for a specific duration (e.g., 15-60 minutes) to achieve maximum yield.[4]
-
Reagent Concentration: PFNCI is used in stoichiometric excess to ensure all analyte molecules are derivatized.
Experimental Protocol: General PFNCI Derivatization
-
Sample Preparation: Evaporate the sample extract containing the analyte to complete dryness under a gentle stream of nitrogen.
-
Reconstitution: Add 100 µL of a suitable aprotic solvent (e.g., toluene) and 20 µL of pyridine to the dried residue.
-
Reagent Addition: Add 20 µL of a 10% (v/v) solution of PFNCI in toluene.
-
Incubation: Tightly cap the vial and heat at 70°C for 30 minutes.
-
Quenching & Extraction: After cooling, add 500 µL of 5% aqueous sodium bicarbonate to stop the reaction. Vortex and centrifuge.
-
Analysis: Collect the upper organic layer for injection into the GC-MS or LC-MS system.
Section 2: Analytical Platforms for PFNCI Derivatives
The highly fluorinated nature of PFNCI derivatives makes them amenable to several analytical platforms. The choice between Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) depends on the analyte's volatility and thermal stability.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Separates volatile compounds in the gas phase. | Separates compounds in the liquid phase. |
| Advantages for PFNCI | High sensitivity with Electron Capture Detection (ECD) or Negative Chemical Ionization (NCI-MS). Excellent chromatographic resolution for complex mixtures. | Suitable for less volatile or thermally labile analytes. High sensitivity with Electrospray Ionization (ESI) in negative mode. |
| Considerations | The derivative must be thermally stable to withstand GC inlet temperatures. | Potential for matrix effects impacting ionization. Requires careful mobile phase optimization. |
| Typical Application | Analysis of small, volatile molecules like amphetamines, phenols, and certain steroids. | Analysis of larger, less volatile molecules like peptides or thermally sensitive drugs. |
Section 3: The Regulatory Framework: ICH Q2(R1) Validation Parameters
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[5] The ICH Q2(R1) guideline provides a harmonized framework for performing this validation.[1][3]
Section 4: A Comparative Validation Study: PFNCI vs. Trifluoroacetic Anhydride (TFAA)
To illustrate the validation process, we present a comparative analysis for the quantification of a model primary amine (e.g., a therapeutic drug metabolite) in plasma using GC-MS. We will compare the performance of PFNCI against Trifluoroacetic Anhydride (TFAA), a common, highly reactive, and volatile acylation reagent.[6][7]
Specificity and Selectivity
This parameter ensures that the analytical signal is solely from the analyte of interest.
-
Protocol:
-
Analyze a blank plasma sample (matrix blank).
-
Analyze a matrix blank spiked with the internal standard (IS).
-
Analyze a matrix blank spiked with the analyte at the Lower Limit of Quantitation (LLOQ) and the IS.
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and IS in the blank matrix.
Linearity and Range
Linearity demonstrates a proportional relationship between analyte concentration and the instrument's response. The range is the interval over which this proportionality holds.
-
Protocol:
-
Prepare a series of at least five calibration standards by spiking the analyte into blank plasma.
-
Derivatize and analyze each standard in triplicate.
-
Construct a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration and perform a linear regression.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99.
| Parameter | PFNCI Method | TFAA Method |
| Range | 0.1 - 100 ng/mL | 1 - 200 ng/mL |
| Correlation (r²) | > 0.995 | > 0.992 |
| Regression | y = 0.045x + 0.002 | y = 0.021x + 0.005 |
The highly electronegative nature of the PFNCI derivative typically results in a steeper calibration curve and lower detection limits.
Accuracy and Precision
Accuracy measures the closeness of the results to the true value, while precision measures the degree of scatter between a series of measurements.[8]
-
Protocol:
-
Prepare Quality Control (QC) samples at three concentrations (low, medium, high) within the calibration range.
-
For intra-day (repeatability) precision, analyze five replicates of each QC level on the same day.
-
For inter-day (intermediate) precision, analyze the QC samples on three different days.
-
-
Acceptance Criteria: Accuracy should be within 85-115% (80-120% for LLOQ). Precision, expressed as the relative standard deviation (%RSD), should be ≤ 15% (≤ 20% for LLOQ).
| QC Level | PFNCI Method (% Recovery ± %RSD) | TFAA Method (% Recovery ± %RSD) |
| Low QC (0.3 ng/mL) | 98.7% ± 5.2% | 94.5% ± 9.8% |
| Mid QC (50 ng/mL) | 101.2% ± 3.1% | 103.1% ± 6.5% |
| High QC (80 ng/mL) | 99.5% ± 2.8% | 98.9% ± 5.7% |
The PFNCI method often demonstrates superior precision due to the formation of more stable derivatives.
Limit of Detection (LOD) and Quantitation (LOQ)
LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Estimate LOD and LOQ based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by analyzing replicates (n=5) at the proposed concentration and ensuring it meets the accuracy and precision criteria.
-
-
Acceptance Criteria: LOQ must be determined with an accuracy of 80-120% and precision of ≤ 20% RSD.
| Parameter | PFNCI Method | TFAA Method |
| LOD | 0.03 ng/mL | 0.3 ng/mL |
| LOQ | 0.1 ng/mL | 1.0 ng/mL |
The exceptional sensitivity of NCI-MS or ECD for the polyfluorinated PFNCI derivative leads to significantly lower LOD and LOQ values.
Derivative Stability
It is crucial to demonstrate that the derivatized analyte is stable throughout the analytical process.
-
Protocol:
-
Derivatize a set of QC samples.
-
Analyze them immediately (T=0).
-
Store the remaining derivatized samples under typical autosampler conditions (e.g., 10°C).
-
Re-analyze the samples at specified time points (e.g., 12, 24, 48 hours).
-
-
Acceptance Criteria: The mean concentration at each time point should be within ±15% of the T=0 value.
| Storage Time | PFNCI Derivative (% of Initial) | TFAA Derivative (% of Initial) |
| 12 Hours | 99.1% | 97.5% |
| 24 Hours | 98.5% | 92.3% |
| 48 Hours | 97.2% | 85.1% |
PFNCI derivatives are generally more stable than their TFAA counterparts due to the bulky, electron-withdrawing nature of the perfluorononyl group, which protects the amide bond from hydrolysis.
Section 5: Expert Insights & Troubleshooting
-
Incomplete Derivatization: If results show low recovery or high variability, revisit the optimization of reaction time, temperature, or reagent concentration. Ensure the sample is completely dry before adding reagents, as water will consume the PFNCI.
-
Matrix Effects (LC-MS): Co-eluting matrix components can suppress or enhance the ionization of the derivative. Employ a stable isotope-labeled internal standard (SIL-IS) to compensate for these effects. If necessary, enhance sample cleanup using Solid-Phase Extraction (SPE).
-
Poor GC Peak Shape: Tailing peaks can indicate active sites in the GC inlet or column. Use a deactivated liner and ensure the derivatization reaction has gone to completion, as unreacted polar analytes will exhibit poor chromatography.
Conclusion
The validation of an analytical method is a systematic journey that proves its scientific soundness. When derivatizing with this compound, the result is often a method of exceptional sensitivity and robustness. Compared to alternatives like TFAA, PFNCI frequently provides more stable derivatives and significantly lower limits of detection, particularly when paired with GC-NCI-MS or GC-ECD.[4] While the derivatization procedure requires careful optimization, the resulting performance benefits make PFNCI an invaluable tool for demanding applications in pharmaceutical, clinical, and forensic analysis. By rigorously applying the validation principles outlined in this guide, researchers can develop high-quality, defensible analytical methods suitable for their intended purpose.
References
- Benchchem. (n.d.). Application Notes and Protocols for Trifluoroacetic Anhydride (TFAA) Derivatization in GC-MS Analysis.
- ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
- Sigma-Aldrich. (n.d.). Trifluoroacetic anhydride for GC derivatization, LiChropur, ≥ 99.0% GC 407-25-0.
- ICH. (n.d.). Quality Guidelines.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Trifluoroacetic Anhydride: A Versatile Reagent for Analytical Chemistry.
- Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
- Altabrisa Group. (2025, July 30). 3 Key Regulatory Guidelines for Method Validation.
- Slideshare. (n.d.). ICH Q2 Analytical Method Validation.
- MDPI. (2023, February 6). Use of Trifluoro-Acetate Derivatives for GC-MS and GC-MS/MS Quantification of Trace Amounts of Stera-3β,5α,6β-Triols (Tracers of Δ 5 -Sterol Autoxidation) in Environmental Samples.
- ICH. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
- MDPI. (n.d.). Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications.
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. altabrisagroup.com [altabrisagroup.com]
- 3. database.ich.org [database.ich.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to Catalysts for Perfluorononanoyl Chloride Reactions: Performance, Mechanisms, and Selection Criteria
This guide presents a detailed comparative analysis of various catalytic systems for reactions involving Perfluorononanoyl Chloride (C₉F₁₉COCl). With its highly fluorinated tail, this acyl chloride is a critical intermediate in synthesizing specialized surfactants, pharmaceuticals, and fire control agents.[1] The efficiency and selectivity of its transformations, particularly Friedel-Crafts acylation, are profoundly dependent on the chosen catalyst. This document provides an in-depth examination of catalyst performance, supported by mechanistic insights and experimental data, to guide researchers and process chemists in making informed decisions for their synthetic challenges.
Introduction: The Unique Reactivity of this compound
This compound is characterized by a highly electrophilic carbonyl carbon, a consequence of the strong electron-withdrawing effect of the perfluorononanoyl (C₉F₁₉) group. This inherent reactivity makes it a potent acylating agent. The primary and most industrially significant reaction it undergoes is Friedel-Crafts acylation, an electrophilic aromatic substitution that forges a carbon-carbon bond between the acyl group and an aromatic ring.[2]
However, the very nature of the perfluoroalkyl chain also presents challenges. The stability of the C-F bond makes the tail of the molecule generally inert, but its steric bulk and electronic properties can influence catalyst-substrate interactions and product distribution. The choice of catalyst is therefore not merely about promoting the reaction but also about controlling selectivity and minimizing side reactions under practical conditions.
Catalyst Classes for this compound Acylation
We will evaluate three principal classes of catalysts pertinent to Friedel-Crafts acylation: traditional homogeneous Lewis acids, modern heterogeneous solid acids, and strong Brønsted acids.
Homogeneous Lewis Acids: The Workhorses of Acylation
Conventional Lewis acids like Aluminum Chloride (AlCl₃) and Iron(III) Chloride (FeCl₃) are highly effective and widely used catalysts for Friedel-Crafts acylation.[3][4]
Mechanism of Action: The reaction proceeds through the formation of a highly electrophilic acylium ion. The Lewis acid coordinates to the chlorine atom of the this compound, polarizing the C-Cl bond and facilitating its cleavage to generate the resonance-stabilized acylium ion (C₉F₁₉CO⁺).[2] This potent electrophile is then attacked by the electron-rich aromatic ring.
A critical drawback of this method is the formation of a stable complex between the Lewis acid and the resulting perfluoroalkyl aryl ketone product.[2][5] This interaction deactivates the catalyst, meaning that stoichiometric or even super-stoichiometric amounts of the Lewis acid are typically required to drive the reaction to completion.[2][5] The subsequent aqueous workup to decompose this complex generates significant waste streams, posing environmental and cost challenges.[4]
DOT Diagram: Mechanism of AlCl₃-Catalyzed Friedel-Crafts Acylation
Sources
A Comparative Guide to Perfluorononanoyl Chloride: Unveiling the Advantages of Extended Chain Length in Advanced Applications
For researchers, scientists, and drug development professionals navigating the nuanced world of fluorinated compounds, the selection of the appropriate perfluoroacyl chloride is a critical decision that can significantly impact experimental outcomes. While a range of shorter-chain perfluoroacyl chlorides, such as perfluorooctanoyl chloride (PFOC) and perfluorohexanoyl chloride, are readily available, Perfluorononanoyl Chloride (PFNC) presents a compelling case for its use in applications demanding superior performance. This guide provides an in-depth technical comparison, supported by scientific principles and established experimental data, to elucidate the distinct advantages of employing the longer C9 perfluorinated chain of PFNC.
The Fundamental Influence of Perfluoroalkyl Chain Length
The unique properties of per- and polyfluoroalkyl substances (PFAS) are primarily dictated by the physicochemical characteristics of the carbon-fluorine bond and the overall length of the perfluorinated alkyl chain. The high electronegativity of fluorine atoms creates a strong, stable C-F bond, imparting chemical inertness and thermal stability. As the chain length increases, the cumulative effect of these bonds leads to enhanced hydrophobicity and oleophobicity, resulting in surfaces with exceptionally low energy.
This compound (C₉F₁₇OCl), with its nine-carbon fluorinated chain, represents a significant extension compared to its more common shorter-chain analogs like perfluorooctanoyl chloride (C₈F₁₅OCl) and perfluorohexanoyl chloride (C₆F₁₁OCl). This seemingly small increase in chain length can translate to substantial differences in performance, a critical consideration for demanding applications.
Comparative Performance Advantages of this compound
The extended perfluorononyl chain of PFNC offers demonstrable advantages in several key performance areas, primarily stemming from its enhanced hydrophobicity and greater van der Waals forces.
Superior Hydrophobicity and Lower Surface Energy
This enhanced repellency is critical in applications such as:
-
Creating superhydrophobic and oleophobic surfaces: For applications in self-cleaning coatings, anti-fouling materials, and microfluidics.
-
Modifying the surface of biomedical devices: To reduce protein adsorption and improve biocompatibility.
Table 1: Physical and Chemical Properties of Selected Perfluoroacyl Chlorides
| Property | This compound (C9) | Perfluorooctanoyl Chloride (C8) |
| CAS Number | 52447-23-1[1] | 335-64-8 |
| Molecular Formula | C₉ClF₁₇O[1] | C₈ClF₁₅O |
| Molecular Weight | 482.52 g/mol [2] | 432.51 g/mol |
| Boiling Point | ~150-152 °C | ~130-132 °C |
| Density | ~1.7 g/cm³ | ~1.6 g/cm³ |
Note: Some physical properties are estimated based on available data and general trends for homologous series.
Enhanced Thermal Stability
Theoretical studies on the thermal decomposition of perfluorinated carboxylic acids (PFCAs) suggest that the decomposition mechanism involves the elimination of HF and the formation of a perfluorinated α-lactone intermediate.[3] While direct comparative TGA data for the acyl chlorides is scarce, studies on the thermal stability of PFCAs indicate that longer-chain compounds may exhibit different decomposition profiles.[4][5] The increased van der Waals forces in the longer C9 chain could contribute to a higher thermal stability, a crucial factor in high-temperature applications of derived materials.
Figure 1: Logical relationship between chain length and performance advantages of this compound.
Improved Performance in Fluorosurfactant Synthesis
Perfluoroacyl chlorides are key precursors in the synthesis of a wide range of fluorosurfactants. The longer C9 chain of PFNC can lead to surfactants with a lower critical micelle concentration (CMC) and the ability to achieve lower surface tensions at the air-water interface. This translates to greater efficiency in applications such as:
-
Fire-fighting foams: Where rapid film formation and vapor suppression are critical.[2]
-
Emulsifiers and wetting agents: In various industrial processes.[2]
-
Pharmaceutical and pesticide formulations: To enhance solubility, stability, and bioavailability.[2]
While regulations have pushed for the use of shorter-chain (e.g., C6) fluorosurfactants due to environmental concerns associated with long-chain perfluorinated compounds, the superior performance of longer chains remains a key consideration for specialized and critical applications where alternatives may not suffice. It is important to note that the environmental and health profiles of all PFAS, regardless of chain length, are under scrutiny.
Experimental Protocols: A Guideline for Application
The following protocols are generalized guidelines for the use of perfluoroacyl chlorides in common applications. It is imperative to consult the Safety Data Sheet (SDS) for this compound and other reagents and to perform all work in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Protocol for Surface Modification of a Hydroxylated Substrate
This protocol describes the creation of a self-assembled monolayer (SAM) on a substrate with surface hydroxyl groups (e.g., glass, silicon wafers, or hydroxylated polymers).
Materials:
-
Substrate with hydroxyl groups
-
This compound (or shorter-chain analog)
-
Anhydrous toluene or other suitable aprotic solvent
-
Anhydrous triethylamine or pyridine (as an acid scavenger)
-
Argon or Nitrogen gas for inert atmosphere
-
Glassware (dried in an oven overnight)
Procedure:
-
Substrate Preparation: Thoroughly clean the substrate by sonication in a series of solvents (e.g., acetone, isopropanol, and deionized water) and dry under a stream of nitrogen. For silicon-based substrates, a piranha etch or UV/ozone treatment can be used to generate a high density of hydroxyl groups.
-
Reaction Setup: Place the cleaned and dried substrate in a reaction vessel. Add the anhydrous solvent to cover the substrate.
-
Addition of Reagents: Under an inert atmosphere, add the acid scavenger (e.g., triethylamine) to the solvent. In a separate flask, prepare a dilute solution (e.g., 1-5 mM) of the perfluoroacyl chloride in the anhydrous solvent.
-
Acylation: Slowly add the perfluoroacyl chloride solution to the reaction vessel containing the substrate and acid scavenger.
-
Reaction: Allow the reaction to proceed at room temperature for several hours to overnight. Gentle agitation may be beneficial.
-
Washing: After the reaction, remove the substrate and wash it sequentially with the reaction solvent, ethanol, and a final rinse with a volatile solvent like dichloromethane to remove unreacted reagents and byproducts.
-
Drying and Curing: Dry the modified substrate under a stream of nitrogen. A gentle heating step (e.g., 80-100 °C) under vacuum can help to anneal the monolayer.
Figure 2: Experimental workflow for surface modification with a perfluoroacyl chloride.
Protocol for Derivatization for Gas Chromatography (GC) Analysis
Perfluoroacyl chlorides can be used as derivatizing agents to improve the volatility and detectability of compounds with active hydrogens (e.g., alcohols, amines) for GC analysis.
Materials:
-
Analyte solution in a suitable solvent
-
This compound (or shorter-chain analog)
-
Derivatization catalyst (e.g., pyridine or a non-nucleophilic base)
-
GC vials
Procedure:
-
Sample Preparation: Ensure the analyte solution is free of water.
-
Derivatization Reaction: In a GC vial, combine the analyte solution with an excess of the perfluoroacyl chloride and the catalyst.
-
Reaction Conditions: Cap the vial and heat at a controlled temperature (e.g., 60-80 °C) for a specified time (e.g., 30-60 minutes) to ensure complete reaction.
-
Analysis: After cooling to room temperature, the derivatized sample can be directly injected into the GC-MS system.
Safety and Handling Considerations
Perfluoroacyl chlorides are corrosive and moisture-sensitive compounds.[6] They react with water to release corrosive hydrogen chloride gas.[7] It is essential to handle these reagents in a fume hood while wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[7] Store in a cool, dry place away from moisture. For disposal, small residual amounts can be slowly and carefully neutralized with a basic solution (e.g., sodium bicarbonate) in a fume hood before being collected as hazardous waste.[8] Always consult the specific SDS for detailed safety information.[1]
Conclusion
The choice of a perfluoroacyl chloride for a specific application requires a careful consideration of the desired performance characteristics. While shorter-chain analogs have become more prevalent due to regulatory pressures, this compound, with its extended C9 perfluorinated chain, offers significant advantages in applications where superior hydrophobicity, lower surface energy, and enhanced thermal stability are paramount. For researchers and developers working at the cutting edge of materials science, pharmaceuticals, and other advanced fields, the enhanced performance offered by PFNC can be a critical factor in achieving desired outcomes. As with all per- and polyfluoroalkyl substances, it is crucial to handle these compounds with appropriate safety precautions and to consider their environmental fate.
References
-
LookChem. Cas 52447-23-1, this compound. [Link]
-
PubChem. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. [Link]
- Xiao, F., et al. (2020). Thermal Stability and Decomposition of Perfluoroalkyl Substances on Spent Granular Activated Carbon. Environmental Science & Technology, 54(16), 10185–10194.
-
Challa Sasi, P. (2020). Thermal Stability And Decomposition Of Per- And Polyfluoroalkyl Substa. UND Scholarly Commons. [Link]
- Simendinger, W. H., et al. (2023). Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. Environmental Science & Technology, 57(21), 8036–8046.
- Giri, R. R., et al. (2020). Thermal decomposition mechanism and kinetics of perfluorooctanoic acid (PFOA) and other perfluorinated carboxylic acids: a theoretical study. Environmental Science: Processes & Impacts, 22(1), 184-194.
Sources
- 1. Hyperbranched Polymeric Fluorosurfactants: Synthesis, Surface Activity and Their Application in Firefighting Foams [cjps.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pfascentral.org [pfascentral.org]
- 5. Thermal degradation of poly- and perfluoroalkyl substances (PFAS) - American Chemical Society [acs.digitellinc.com]
- 6. EP3738950A4 - PERFLUORODIACYL PEROXIDE, SOLUTION, POLYMERIZATION INITIATOR, POLYMER MANUFACTURING METHOD AND PERFLUOROACYL CHLORIDE - Google Patents [patents.google.com]
- 7. Effect of perfluoroalkyl chain length on monolayer behavior of partially fluorinated oleic acid molecules at the air-water interface - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of Perfluorononanoyl Chloride with Diverse Functional Groups
For Immediate Release
Introduction: The Unique Reactivity of Perfluorononanoyl Chloride
This compound (PFNC), with the chemical formula C₉ClF₁₇O, is a highly reactive acyl chloride that serves as a critical building block in the synthesis of specialized fluorinated molecules.[1] Its utility spans across various fields, including the development of advanced materials, pharmaceuticals, and particularly in bioconjugation, where the introduction of a perfluoroalkyl chain can significantly alter the physicochemical properties of a parent molecule, enhancing its stability, lipophilicity, and biological activity.
The reactivity of PFNC is dominated by the strong electron-withdrawing inductive effect of its heptadecafluorononyl (-C₈F₁₇) chain. This effect renders the carbonyl carbon exceptionally electrophilic, making it highly susceptible to nucleophilic attack.[2] This guide provides an in-depth comparison of PFNC's reactivity with key functional groups, offering experimental insights and protocols to aid researchers in harnessing its synthetic potential while navigating its selectivity challenges.
The Underlying Mechanism: Nucleophilic Acyl Substitution
The reactions of PFNC with various nucleophiles proceed through a classic nucleophilic addition-elimination mechanism. The nucleophile first attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the carbon-oxygen double bond is reformed, and the chloride ion is expelled as a leaving group.
Caption: General mechanism of nucleophilic acyl substitution with PFNC.
Reactivity Comparison Across Functional Groups
The propensity of PFNC to react with a given functional group is dictated by the nucleophilicity of the attacking atom. Below is a comparative analysis of its reactivity with common functional groups encountered in organic synthesis and drug development.
| Functional Group | Nucleophile | Product | Relative Reactivity | Typical Conditions |
| Primary/Secondary Amines | R-NH₂, R₂NH | Amide | Very High | Aprotic solvent (DCM, THF), 0°C to RT, often with a non-nucleophilic base (e.g., TEA, DIPEA) |
| Alcohols/Phenols | R-OH | Ester | High | Aprotic solvent, often requires a base (e.g., pyridine, TEA) to activate the alcohol and scavenge HCl |
| Thiols | R-SH | Thioester | Moderate to High | Aprotic solvent, requires a base (e.g., TEA, DBU) to deprotonate the thiol to the more nucleophilic thiolate |
| Water | H₂O | Carboxylic Acid | Moderate | Hydrolysis occurs readily, especially in the presence of moisture. Reactions are best performed under anhydrous conditions. |
Amines: The Most Reactive Partners
This compound reacts vigorously with primary and secondary amines to form highly stable N-substituted perfluoroamides.[3][4] The reaction is typically very fast, often proceeding to completion within minutes to a few hours at room temperature.[5]
-
Expert Insight: The reaction is so facile that it's often performed at 0°C to control the exotherm. A non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is crucial. It serves to scavenge the hydrogen chloride (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[3][4][5]
-
Chemoselectivity: In a molecule containing both an amine and a hydroxyl group, PFNC will preferentially acylate the amine due to its superior nucleophilicity. This selectivity is a cornerstone of many bioconjugation strategies.
Alcohols: Forming Perfluorinated Esters
Alcohols react with PFNC to yield perfluorinated esters.[6] While still a rapid reaction, it is generally less vigorous than the reaction with amines.
-
Expert Insight: Unlike amines, neutral alcohols are weaker nucleophiles. Consequently, a base such as pyridine or triethylamine is almost always required.[7][8] The base not only scavenges the HCl byproduct but also deprotonates a portion of the alcohol, forming the much more nucleophilic alkoxide ion, thereby accelerating the reaction.
Thiols: Accessing Thioesters
Thiols can be acylated by PFNC to produce thioesters. The reactivity of thiols lies between that of amines and alcohols.
-
Expert Insight: For efficient thioester formation, the thiol must be converted to its conjugate base, the thiolate anion, which is a significantly stronger nucleophile.[9][10] This is achieved by using a suitable base. The choice of base can be critical; for instance, a strong, non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is often effective.[9]
Water: The Competing Reaction of Hydrolysis
As with most acyl chlorides, PFNC is sensitive to moisture and readily hydrolyzes to form the corresponding perfluorononanoic acid.[11]
-
Trustworthiness: All reactions involving PFNC must be conducted under anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of this unwanted byproduct.[12][13] The presence of water can significantly reduce the yield of the desired product.
Comparative Analysis with Non-Fluorinated Acyl Chlorides
The reactivity of PFNC is markedly higher than its non-fluorinated counterpart, nonanoyl chloride. This is a direct consequence of the powerful electron-withdrawing nature of the perfluoroalkyl chain, which greatly enhances the electrophilicity of the carbonyl carbon.[2]
-
Key Advantage: This heightened reactivity means that reactions with PFNC can often be carried out under milder conditions and may succeed with less reactive nucleophiles where non-fluorinated acyl chlorides might fail.[2]
Experimental Protocols
The following protocols provide a validated starting point for researchers. Note: These are general procedures and may require optimization for specific substrates.
Protocol 1: General Procedure for N-Acylation of a Primary Amine
Caption: Step-by-step workflow for amine acylation.
Methodology:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).[14]
-
Cooling: Cool the stirred solution to 0°C using an ice bath.
-
Addition of PFNC: Dissolve this compound (1.1 equivalents) in a minimal amount of anhydrous DCM and add it dropwise to the amine solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by Thin-Layer Chromatography (TLC).
-
Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for O-Acylation of a Primary Alcohol
Methodology:
-
Reaction Setup: In a dry, round-bottom flask under an inert atmosphere, dissolve the primary alcohol (1.0 equivalent) in anhydrous DCM. Add pyridine (1.5 equivalents) as both a solvent and a base.
-
Cooling: Cool the solution to 0°C.
-
Addition of PFNC: Add this compound (1.1 equivalents) dropwise.
-
Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for 4-12 hours, monitoring by TLC.
-
Workup and Purification: Follow steps 5-8 from Protocol 1.
Conclusion
This compound is a powerful reagent for the introduction of perfluoroalkyl moieties. Its high electrophilicity dictates a clear hierarchy of reactivity: amines > alcohols > thiols. Understanding this reactivity profile and the necessity of base scavengers and anhydrous conditions is paramount for achieving high yields and selectivity. By leveraging the provided protocols and mechanistic insights, researchers can effectively employ PFNC in the synthesis of novel fluorinated compounds for a wide range of applications.
References
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway.
- A Comparative Analysis of the Reactivity of Trifluoroacetyl Chloride and Acetyl Chloride. Benchchem.
- Cas 52447-23-1,this compound. LookChem.
- Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination P
- Perfluoroaryl‐thiol SNAr reaction for the modification of porphyrins (A) and polymers (B).
- Comparative reaction pathways of acyl fluorides and chlorides with amines.
- Direct synthesis of acyl fluorides from carboxylic acids using benzothiazolium reagents. NIH.
- Advantages of acyl fluorides compared to acyl chlorides, previous work....
- Recent Advances in the Synthesis of N-fluoroalkyl Amides/Sulfonamides and Their Carbonyl/Sulfonyl Deriv
- The para -Fluoro–Thiol Reaction as an Efficient Tool in Polymer Chemistry.
- Application Notes and Protocols for Acylation with 7-Bromoheptanoyl Chloride. Benchchem.
- Self‐Propagated para‐Fluoro‐Thiol Reaction | Request PDF.
- reaction between acyl chlorides and amines - addition / elimin
- an introduction to acyl chlorides (acid chlorides). Chemguide.
- Amine to Amide (via Acid Chloride) - Common Conditions. organic-chemistry.org.
- Reactions of Alcohols. MSU chemistry.
- the reaction of acyl chlorides with ammonia and primary amines. Chemguide.
- Application Notes and Protocols for Friedel-Crafts Acylation Reactions Using o-Toluoyl Chloride. Benchchem.
- Reactions of Acyl Chlorides with Alcohols. Chemistry LibreTexts.
- Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride. Benchchem.
- Alcohol Substitutions and Eliminations in Basic Conditions PBr3 PCl3 SOCl2 TsCl POCl3. YouTube.
Sources
- 1. lookchem.com [lookchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reactions of Alcohols [www2.chemistry.msu.edu]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Quantitative Analysis of Perfluorononanoyl Chloride Derivatization Efficiency
For researchers, scientists, and drug development professionals, the derivatization of analytes is a critical step to enhance analytical detection and separation. This guide provides an in-depth, objective comparison of Perfluorononanoyl chloride (PFNA-Cl) with other common derivatizing agents. Supported by experimental data and detailed protocols, this document serves as a practical resource for selecting the optimal reagent and maximizing derivatization efficiency in your analytical workflows.
The Chemistry of PFNA-Cl Derivatization: Mechanism and Rationale
Derivatization is a chemical modification of an analyte to produce a new compound with properties that are more amenable to a specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS).[1] this compound (PFNA-Cl) is a highly effective acylating agent used to derivatize compounds containing active hydrogen atoms, such as amines, alcohols, and phenols.
The core of the derivatization reaction is a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen of an amine, for instance, attacks the electrophilic carbonyl carbon of PFNA-Cl. This is followed by the elimination of a chloride ion, forming a stable N-perfluorononanoyl amide and hydrochloric acid as a byproduct.
The resulting perfluoroacyl derivatives offer several advantages for GC-MS analysis:
-
Improved Volatility and Thermal Stability: The perfluorinated chain reduces the polarity of the analyte, increasing its volatility and making it suitable for GC analysis at lower temperatures. This minimizes the risk of thermal degradation in the injector or on the column.[2]
-
Enhanced Chromatographic Separation: Perfluoroacyl derivatives exhibit excellent resolution on nonpolar stationary phases commonly used in GC.[3]
-
Specific Mass Spectral Fragmentation: The derivatives produce unique and often high molecular weight fragment ions in the mass spectrometer, which are crucial for specific identification and quantification of the analyte, especially in complex matrices.[4]
-
Increased Sensitivity with Electron Capture Detection (ECD): The presence of multiple fluorine atoms, which are highly electronegative, makes the derivatives excellent candidates for highly sensitive analysis by GC with an electron capture detector (GC-ECD).
Figure 1: General workflow of PFNA-Cl derivatization.
Comparative Analysis of PFNA-Cl and Alternative Derivatizing Agents
The selection of a derivatizing agent is a critical decision in method development. The ideal reagent should react rapidly and completely under mild conditions to form a single, stable derivative with enhanced detection characteristics. This section compares PFNA-Cl with three widely used alternatives: Heptafluorobutyric anhydride (HFBA), N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl).
| Reagent | Reagent Type & Class | Target Functional Groups | Typical Reaction Conditions | Derivative Stability | Primary Analytical Technique |
| This compound (PFNA-Cl) | Acylating Agent (Perfluoroacyl Chloride) | Amines, Alcohols, Phenols | 60-100°C, 15-60 min | High | GC-MS, GC-ECD |
| Heptafluorobutyric anhydride (HFBA) | Acylating Agent (Perfluoroacyl Anhydride) | Amines, Alcohols, Phenols | 60-75°C, 20-45 min[5][6] | High | GC-MS, GC-ECD |
| N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Silylating Agent | Amines, Alcohols, Carboxylic Acids, Thiols | 60-100°C, 15-30 min[2] | Moderate (sensitive to moisture) | GC-MS |
| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Acylating Agent (Chloroformate) | Primary and Secondary Amines, Phenols | Room Temperature, 1-60 min[7][8] | High | HPLC-Fluorescence, LC-MS |
Table 1: Comparison of Key Performance Characteristics of Derivatizing Agents.
| Analyte Class | Reagent | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Reported Derivatization Efficiency/Yield | Reference |
| Amphetamines | Perfluorooctanoyl chloride | LOD: 11-13 µg/L; LOQ: 22-34 µg/L | Not explicitly reported, but method showed good linearity. | |
| Amphetamines | Heptafluorobutyric anhydride (HFBA) | LOQ: 2.5-10 ng/mL | Not explicitly reported, but provided good sensitivity. | [5][6] |
| Amphetamines | Pentafluoropropionic anhydride (PFPA) | LOQ: 2.5-10 ng/mL | Reported as the most sensitive among HFBA, PFPA, and TFAA.[5][6] | [5][6] |
| Amphetamines | Trifluoroacetic anhydride (TFAA) | LOQ: 2.5-10 ng/mL | Less sensitive compared to HFBA and PFPA for some analytes.[5][6] | [5][6] |
| Amphetamine | N-Methyl-N-t-butyldimethylsilyl trifluoroacetamide (MTBSTFA) | Linear to ~3000 ng/mL | Not explicitly reported, but described as precise and sensitive. | [9] |
| Amino Acids | 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Method allows for sensitive detection. | Not explicitly reported, but the method is widely used. | [10] |
Table 2: Quantitative Performance Data from Literature for Various Derivatizing Agents.
In-depth Comparison:
-
PFNA-Cl vs. HFBA: Both are perfluoroacylating agents that yield stable derivatives with excellent chromatographic properties.[3][4] The choice between them may depend on the specific analyte and the desired mass spectral fragmentation pattern. HFBA is more commonly cited in the literature, which may be a consideration for method validation and comparison with existing data.[5][6]
-
PFNA-Cl vs. MSTFA: MSTFA is a silylating agent, not an acylating agent, and introduces a trimethylsilyl (TMS) group.[2] TMS derivatives are often less stable than perfluoroacyl derivatives, particularly in the presence of moisture. However, MSTFA is a versatile reagent that can derivatize a wider range of functional groups, including carboxylic acids.[2] The reaction byproducts of MSTFA are neutral and volatile, which can be an advantage in preventing column degradation.
-
PFNA-Cl vs. FMOC-Cl: FMOC-Cl is primarily used for derivatizing primary and secondary amines for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.[7][8][10] The FMOC group is a strong fluorophore, allowing for very low detection limits. The derivatization reaction is often performed at room temperature.[7] However, FMOC derivatives are generally not volatile enough for GC analysis. Therefore, the choice between PFNA-Cl and FMOC-Cl is largely dictated by the analytical instrumentation available (GC vs. HPLC).
Experimental Section: Protocols for Comparative Analysis
This section provides a framework for researchers to quantitatively compare the derivatization efficiency of PFNA-Cl, HFBA, and MSTFA for a model primary amine.
Figure 2: Experimental workflow for the comparative analysis of derivatization efficiency.
Protocol 1: Derivatization of a Primary Amine with this compound (PFNA-Cl)
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the primary amine analyte in a suitable solvent (e.g., ethyl acetate). Prepare a 1 mg/mL stock solution of an appropriate internal standard (e.g., a deuterated analog of the analyte).
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the analyte solution and 100 µL of the internal standard solution.
-
Derivatization: Add 50 µL of PFNA-Cl and 50 µL of pyridine (as a catalyst and acid scavenger).
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling and Quenching: Allow the vial to cool to room temperature. Add 1 mL of 5% sodium bicarbonate solution to quench the reaction and neutralize the excess acid.
-
Extraction: Vortex the mixture for 1 minute and centrifuge for 5 minutes. Carefully transfer the upper organic layer to a clean autosampler vial for GC-MS analysis.
Protocol 2: Derivatization of a Primary Amine with Heptafluorobutyric Anhydride (HFBA)
-
Sample Preparation: Use the same stock solutions as in Protocol 1.
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the analyte solution and 100 µL of the internal standard solution. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of ethyl acetate and 50 µL of HFBA to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.[5][6]
-
Evaporation and Reconstitution: Allow the vial to cool and evaporate the contents to dryness under a gentle stream of nitrogen. Reconstitute the residue in 200 µL of ethyl acetate for GC-MS analysis.
Protocol 3: Derivatization of a Primary Amine with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Sample Preparation: Use the same stock solutions as in Protocol 1.
-
Reaction Setup: In a 2 mL autosampler vial, add 100 µL of the analyte solution and 100 µL of the internal standard solution. Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Derivatization: Add 100 µL of MSTFA (with 1% TMCS as a catalyst, if needed) to the dried residue.
-
Reaction: Cap the vial tightly and heat at 70°C for 20 minutes.[2]
-
Cooling and Analysis: Allow the vial to cool to room temperature. The sample is now ready for direct injection into the GC-MS system.
GC-MS Analysis Conditions
-
Column: A nonpolar column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector: Splitless mode, 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Scan range of m/z 50-550.
Data Analysis and Calculation of Derivatization Efficiency
-
Peak Identification: Identify the peaks corresponding to the derivatized analyte and the internal standard based on their retention times and mass spectra.
-
Peak Area Integration: Integrate the peak areas of the derivatized analyte and the internal standard.
-
Response Factor Calculation: Prepare a calibration curve by derivatizing a series of known concentrations of the analyte and a constant concentration of the internal standard. The response factor (RF) is the slope of the line plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.
-
Concentration Calculation: Calculate the concentration of the derivatized analyte in the experimental samples using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) / RF
-
Derivatization Efficiency Calculation: The derivatization efficiency can be expressed as the percentage of the analyte that is converted to its derivative. This can be determined by comparing the peak area of the derivatized analyte to the peak area of a certified reference standard of the pure derivative at the same concentration.
Efficiency (%) = (Calculated Concentration of Derivatized Analyte / Initial Concentration of Analyte) x 100
Conclusion and Recommendations
The choice of derivatizing agent is a multifaceted decision that depends on the chemical nature of the analyte, the available analytical instrumentation, and the specific goals of the analysis.
-
This compound (PFNA-Cl) and other perfluoroacylating agents like HFBA are excellent choices for the GC-MS analysis of amines, alcohols, and phenols, offering high stability and sensitivity.
-
MSTFA is a versatile silylating agent suitable for a broader range of functional groups, but the resulting derivatives may be less stable.
-
FMOC-Cl is the reagent of choice for the HPLC-fluorescence analysis of primary and secondary amines, providing exceptional sensitivity.
By understanding the principles of derivatization and conducting comparative studies as outlined in this guide, researchers can confidently select the optimal reagent and develop robust, sensitive, and reliable analytical methods.
References
-
Awad, T., DeRuiter, J., & Clark, C. R. (n.d.). GC-MS Analysis of Acylated Derivatives of The Side Chain and Ring Regioisomers of Methylenedioxymethamphetamine. Journal of Chromatographic Science, Oxford Academic. Available at: [Link]
-
Liere, P., Van der Molen, J. C., De Gier, C. D., De Jong, A. P., & Van der Slik, W. (1995). Novel perfluoroacyl derivatives of corticosteroids and related substances for potential use in quantitative gas chromatography mass spectrometry. Journal of the American Society for Mass Spectrometry, 6(4), 264–276. Available at: [Link]
-
DeRuiter, J., Clark, C. R., & Noggle, F. T. (1992). GC-MS Evaluation of a Series of Acylated Derivatives of 3,4-Methylenedioxymethamphetamine. Journal of Chromatographic Science, 30(7), 279-287. Available at: [Link]
-
(n.d.). Novel perfluoroacyl derivatives of corticosteroids and related substances for potential use in quantitative gas chromatography mass spectrometry. ACS Publications. Available at: [Link]
-
Fantin, G., Gagliardi, M., & Manzoli, M. (2006). GC-MS analysis of amino acid enantiomers as their N(O,S)-perfluoroacyl perfluoroalkyl esters: application to space analysis. Chirality, 18(4), 279–295. Available at: [Link]
-
Karahalil, B., Uregun, B., & Senturk, H. (2000). Determination of amphetamine and methamphetamine in blood by derivatization with perfluorooctanoyl chloride and gas chromatography/mass spectrometry. Semantic Scholar. Available at: [Link]
-
Wu, A. H. B., On, D., & Wong, S. S. (1996). A rapid novel derivatization of amphetamine and methamphetamine using 2,2,2-trichloroethyl chloroformate for gas chromatography electron ionization and chemical ionization mass spectrometric analysis. Journal of analytical toxicology, 20(3), 159–164. Available at: [Link]
-
Wang, T., Wang, Y., Liao, C., Cai, Y., & Jiang, G. (2014). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International journal of environmental research and public health, 11(12), 12586–12600. Available at: [Link]
-
David, F., & Sandra, P. (2011). Derivatization Methods in GC and GC/MS. In Gas Chromatography and GC-MS: A Practical Guide. Available at: [Link]
-
Wang, T., Wang, Y., Liao, C., Cai, Y., & Jiang, G. (2014). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. International journal of environmental research and public health, 11(12), 12586–12600. Available at: [Link]
-
Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Analytical chemistry insights, 12, 1177390117727533. Available at: [Link]
-
(n.d.). A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. PMC - NIH. Available at: [Link]
-
Zheng, X., Luo, L., Zheng, F., & Liu, Y. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Semantic Scholar. Available at: [Link]
-
Schumacher, F., Liere, P., & Wolthers, B. G. (2018). Comparison of Strategies for the Determination of Sterol Sulfates via GC-MS Leading to a Novel Deconjugation-Derivatization Protocol. Molecules (Basel, Switzerland), 23(11), 2919. Available at: [Link]
-
Tay, K. S., & Rahman, N. A. (2012). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD. International Journal of Environmental Science and Development, 3(1), 29-33. Available at: [Link]
-
Yamashita, T., & Yamashita, T. (2012). Validation of an analytical method for human plasma free amino acids by high-performance liquid chromatography ionization mass spectrometry using automated precolumn derivatization. ResearchGate. Available at: [Link]
-
Al-Lawati, H. A. J., Al-Busaidi, Z., & Al-Abri, M. (2015). Development and Validation of an RP-HPLC- FLD Method for the Determination of Biogenic Amines after Pre-column Derivatization with. Sultan Qaboos University Journal For Science, 20, 31-42. Available at: [Link]
-
Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(7), 399–402. Available at: [Link]
-
van Eijk, H. M., van der Heijden, M. A., & van der Velden, P. C. (1990). Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials. Journal of chromatography, 499, 557–569. Available at: [Link]
-
Peromingo, M. T., Zapardiel, A., & Pérez-Conde, C. (2001). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. Journal of chromatography. A, 918(2), 349–357. Available at: [Link]
-
Dufková, L., Kocourek, V., & Čáslavský, J. (2008). A fast derivatization procedure for gas chromatographic analysis of perfluorinated organic acids. ResearchGate. Available at: [Link]
-
Söderström, M. T., & Östman, C. (2013). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods, 5(11), 2734-2740. Available at: [Link]
-
Peromingo, M. T., Zapardiel, A., & Pérez-Conde, C. (2001). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. R Discovery. Available at: [Link]
-
Chen, M., & Chu, S. (2012). Recent Advances in Derivatization for Chromatographic Determination of Perfluoroalkyl Acids. ResearchGate. Available at: [Link]
-
Al-Asmari, A. I., Al-Amri, A. S., & Al-Warthan, A. A. (2017). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. ResearchGate. Available at: [Link]
-
Panseri, S., Arioli, F., & Terruzzi, F. (2025). The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. Foods (Basel, Switzerland), 14(23), 4050. Available at: [Link]
-
Peromingo, M. T., Zapardiel, A., & Pérez-Conde, C. (2001). Evaluation and optimization of the derivatization reaction conditions of glyphosate and aminomethylphosphonic acid with 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate using reversed-phase liquid chromatography. ResearchGate. Available at: [Link]
-
de Oliveira, A. F., & de Andrade, J. B. (2014). A simple and efficient method for derivatization of glyphosate and AMPA using 9-fluorenylmethyl chloroformate and spectrophotometric analysis. Química Nova, 37(4), 642-646. Available at: [Link]
-
Wang, T., Wang, Y., & Liao, C. (2025). Cost-Effective Detection of Perfluoroalkyl Carboxylic Acids with Gas Chromatography: Optimization of Derivatization Approaches and Method Validation. ResearchGate. Available at: [Link]
Sources
- 1. weber.hu [weber.hu]
- 2. MSTFA/MSTFA-d9苯丙胺的衍生化,用于GC/MS检测和鉴定 [sigmaaldrich.com]
- 3. academic.oup.com [academic.oup.com]
- 4. scispace.com [scispace.com]
- 5. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ikm.org.my [ikm.org.my]
- 8. The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A novel GC/MS derivatization method for amphetamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Appraisal of four pre-column derivatization methods for the high-performance liquid chromatographic determination of free amino acids in biological materials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Perfluorononanoyl Chloride-Based Surfactants and Their Traditional Counterparts
An In-depth Guide for Researchers and Drug Development Professionals
In the dynamic landscape of materials science and formulation development, the selection of an appropriate surfactant is a critical decision that can profoundly influence experimental outcomes and product efficacy. While traditional hydrocarbon-based surfactants have long been the cornerstone of many applications, the emergence of fluorinated surfactants, particularly those derived from Perfluorononanoyl chloride, presents a compelling alternative with a unique set of properties. This guide provides a comprehensive, data-driven comparison of this compound-based surfactants against their conventional hydrocarbon and siloxane counterparts, offering insights into their performance characteristics and guiding researchers in making informed decisions for their specific applications.
The Fundamental Distinction: Structure and its Ramifications
The defining difference between fluorosurfactants and traditional surfactants lies in their hydrophobic tails.[1] Traditional surfactants possess a hydrocarbon-based tail, which is hydrophobic. In contrast, fluorosurfactants, derived from precursors like this compound, feature a fluorocarbon tail. This structural variance is the genesis of their distinct physicochemical behaviors. The high electronegativity of fluorine atoms creates a highly stable and non-polar fluorocarbon chain that is both hydrophobic and oleophobic (oil-repelling).[1] This dual nature allows fluorosurfactants to be effective in both aqueous and non-aqueous systems.[1]
Traditional Surfactants:
-
Anionic: Sodium Dodecyl Sulfate (SDS) is a widely used anionic surfactant in cleaning products, personal care items, and laboratory applications like SDS-PAGE for protein denaturation.[2][3][4]
-
Cationic: Cetyltrimethylammonium Bromide (CTAB) is a cationic surfactant with applications as an antiseptic, in DNA extraction, and in the synthesis of nanoparticles.[5][6][7]
-
Non-ionic: Triton X-100 is a non-ionic surfactant commonly employed in laboratories for cell lysis and as a detergent in various industrial and pharmaceutical applications.[8][9][10]
This compound-Based Surfactants:
This compound serves as a precursor for a range of fluorosurfactants.[11] The incorporation of the nonafluorobutyl group enhances their stability and interfacial properties, making them valuable in applications requiring extreme surface tension reduction, such as in fire-fighting foams and specialized coatings.[11]
Diagram: Surfactant Classification and Structure
Caption: Classification of surfactants into traditional and fluorosurfactant categories.
Performance Benchmarking: A Quantitative Comparison
The efficacy of a surfactant is primarily evaluated based on its ability to reduce surface tension and form micelles. These parameters are quantified by the critical micelle concentration (CMC) and the surface tension at the CMC.
| Surfactant Type | Example | Critical Micelle Concentration (CMC) | Surface Tension at CMC (mN/m) | Key Characteristics & Applications |
| Fluorosurfactant | This compound-based | Lower (e.g., 0.17–0.98 mmol/L for some fluorinated surfactants)[12] | Very Low (15-25 mN/m)[1][13] | Exceptional surface tension reduction, thermal and chemical stability, oleophobicity. Used in coatings, fire-fighting foams, and electronics manufacturing.[11][14] |
| Anionic | Sodium Dodecyl Sulfate (SDS) | 8.3 mM[15] | ~30-38 mN/m[13] | Good foaming and detergency. Widely used in cleaning products and laboratory applications.[2][4][16] |
| Cationic | Cetyltrimethylammonium Bromide (CTAB) | 0.92 mM[15] | ~30-38 mN/m[13] | Antimicrobial properties, used in personal care products, DNA extraction, and as a phase transfer catalyst.[5][6] |
| Non-ionic | Triton X-100 | 0.24 mM[17] | ~33 mN/m[17] | Mild, non-denaturing, good for solubilizing proteins and cell lysis.[8][9][10] |
Key Insights from the Data:
-
Superior Surface Tension Reduction: Fluorosurfactants, including those derived from this compound, exhibit significantly lower surface tension values at their CMC compared to traditional surfactants.[1][13] This makes them highly effective wetting and leveling agents.[1][14]
-
Efficiency at Low Concentrations: Fluorosurfactants can achieve maximum surface tension reduction at very low concentrations, often in the parts-per-million range.[1]
-
Wetting Properties: While fluorosurfactants excel at reducing the surface tension of aqueous solutions, their wetting properties on low-energy hydrocarbon surfaces can be inferior to some hydrocarbon-based surfactants like trisiloxanes.[18][19] This is attributed to the low free energy of adsorption of fluorosurfactants on such surfaces.[18][19]
Experimental Protocols for Surfactant Characterization
To ensure a robust and reproducible comparison of surfactant performance, standardized experimental protocols are essential.
Methodology: Tensiometry
Tensiometry is the primary technique for measuring surface tension and determining the CMC of a surfactant.[20][21] Modern tensiometers, particularly those employing drop shape analysis, offer high accuracy and the ability to measure dynamic surface tension.[22][23][24]
Experimental Workflow:
-
Solution Preparation: Prepare a series of aqueous solutions of the surfactant at varying concentrations.
-
Tensiometer Setup: Calibrate the tensiometer according to the manufacturer's instructions.
-
Measurement: Measure the surface tension of each solution. For drop shape analysis, a pendant drop of the solution is formed, and its shape is analyzed to determine the surface tension.[24]
-
Data Analysis: Plot the surface tension as a function of the logarithm of the surfactant concentration. The point at which the surface tension plateaus is the CMC.[15]
Diagram: Tensiometry Workflow for CMC Determination
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using tensiometry.
Methodology: Dynamic Light Scattering (DLS)
DLS is a non-invasive technique used to determine the size distribution of particles in a suspension, making it ideal for characterizing surfactant micelles.[25] The technique measures the fluctuations in scattered light intensity caused by the Brownian motion of the micelles.[25][26]
Experimental Workflow:
-
Sample Preparation: Prepare surfactant solutions at concentrations above the CMC.
-
DLS Instrument Setup: Configure the DLS instrument, ensuring the appropriate laser wavelength and detection angle are selected.
-
Measurement: Place the sample in the instrument and initiate the measurement. The instrument will record the time-dependent fluctuations in scattered light.
-
Data Analysis: The instrument's software analyzes the intensity fluctuations to calculate the diffusion coefficients of the micelles. The Stokes-Einstein equation is then used to determine the hydrodynamic diameter of the micelles.[25][27] It is crucial to consider the viscosity of the solution for accurate size determination.[27][28]
Diagram: Dynamic Light Scattering (DLS) for Micelle Sizing
Caption: Workflow for characterizing micelle size using Dynamic Light Scattering (DLS).
Causality Behind Experimental Choices and Self-Validation
The choice of experimental methods is dictated by the fundamental properties being investigated. Tensiometry directly measures the defining characteristic of a surfactant: its ability to lower surface tension. The inflection point in the surface tension versus concentration curve provides a self-validating measure of the CMC. Similarly, DLS is the gold standard for non-invasive particle sizing in the sub-micron range, making it the logical choice for micelle characterization. The reproducibility of DLS measurements across multiple runs serves as an internal validation of the data.
Concluding Remarks for the Practicing Scientist
The decision to use a this compound-based surfactant over a traditional one hinges on the specific requirements of the application.
-
For applications demanding extreme surface tension reduction, high stability in harsh chemical or thermal environments, and oleophobicity, fluorosurfactants are the superior choice. Their effectiveness at very low concentrations can also be a significant advantage in terms of cost and minimizing potential environmental impact.[1]
-
For general-purpose applications such as cleaning, emulsification of oils and greases, and routine laboratory procedures where extreme performance is not necessary, traditional surfactants like SDS, CTAB, and Triton X-100 remain cost-effective and reliable options. [1]
It is imperative for researchers and formulation scientists to carefully consider the performance trade-offs and select the surfactant that best aligns with their experimental goals and product specifications. This guide provides the foundational knowledge and experimental framework to make such evidence-based decisions.
References
-
Comparatively Speaking: Fatty Surfactant vs. Fluoro Surfactant - Cosmetics & Toiletries. (2008, October 14). Retrieved from [Link]
-
Cetyltrimethylammonium Bromide (CTAB): Key Properties and Industrial Uses. (2026, January 3). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
-
Triton X-100 - Wikipedia. (n.d.). Retrieved from [Link]
-
Diffusion Coefficient Analysis by Dynamic Light Scattering Enables Determination of Critical Micelle Concentration. (2024). ChemPlusChem. Retrieved from [Link]
-
Kovalchuk, N. M., Trybala, A., Starov, V., Matar, O., & Ivanova, N. (2014). Fluoro- vs hydrocarbon surfactants: why do they differ in wetting performance?. Advances in colloid and interface science, 210, 65–71. [Link]
-
Cetyltrimethylammonium bromide - American Chemical Society. (2023, February 20). Retrieved from [Link]
-
Sigma Product Information Sheet TRITON X-100™. (n.d.). SnowPure. Retrieved from [Link]
-
Measurement of Mixed Micelle Size by Dynamic Light Scattering - LabRulez LCMS. (n.d.). Retrieved from [Link]
-
Primary Applications of Sodium Dodecyl Sulfate (SDS). (n.d.). Retrieved from [Link]
-
Kovalchuk, N. M., Trybala, A., Starov, V., Matar, O., & Ivanova, N. (2014). Fluoro- vs hydrocarbon surfactants: why do they differ in wetting performance?. Advances in colloid and interface science, 210, 65–71. [Link]
-
Surfactant micelle characterization using dynamic light scattering - ResearchGate. (n.d.). Retrieved from [Link]
-
Cetyltrimethylammonium bromide (CTAB), 200 gm - OPS Diagnostics. (n.d.). Retrieved from [Link]
-
Triton X-100 – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]
-
SODIUM DODECYL SULPHATE. (2021, March). Santos. Retrieved from [Link]
-
Sodium dodecyl sulfate - Wikipedia. (n.d.). Retrieved from [Link]
-
Cetrimonium bromide - Wikipedia. (n.d.). Retrieved from [Link]
-
Micelle Characterization by Dynamic Light Scattering: Bringing Viscosity into the Equation - Muser. (n.d.). Retrieved from [Link]
-
TRITON™ X-100 Surfactant - Dow. (n.d.). Retrieved from [Link]
-
Cetyltrimethylammonium Bromide (CTAB), 200 gm - OPS Diagnostics. (n.d.). Retrieved from [Link]
-
Sodium Dodecyl Sulfate - Sinochem Nanjing Corporation. (n.d.). Retrieved from [Link]
-
Characterization of surfactants | KRÜSS Scientific. (n.d.). Retrieved from [Link]
-
Kovalchuk, N. M., Trybala, A., Starov, V., Matar, O., & Ivanova, N. (2014). Fluoro- vs hydrocarbon surfactants: why do they differ in wetting performance?. Advances in colloid and interface science, 210, 65–71. [Link]
-
Surface Tension and Adsorption Studies by Drop Profile Analysis Tensiometry. (n.d.). Retrieved from [Link]
-
Cas 52447-23-1,this compound - LookChem. (n.d.). Retrieved from [Link]
-
Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop - MDPI. (n.d.). Retrieved from [Link]
-
Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media - NIH. (2021, December 17). Retrieved from [Link]
-
What Are the 4 Types of Surfactants? - Sparrow Chemical. (2026, January 9). Retrieved from [Link]
-
Determination of Surface Tension of Surfactant Solutions from a Regulatory Perspective | TEGEWA. (2023, October 5). Retrieved from [Link]
-
Prediction of critical micelle concentration for per- and polyfluoroalkyl substances. (n.d.). Retrieved from [Link]
-
preferential behaviors of fluorinated surface-active molecules at liquid-liquid interfaces - The University of Arizona. (n.d.). Retrieved from [Link]
-
Techniques to evaluate surfactant activity for a personalized therapy of RDS neonates - NIH. (n.d.). Retrieved from [Link]
- A Coarse-Grained Model Describing the Critical Micelle Concentration of Perfluoroalkyl Surfactants in Ionic Aqueous Phase | CoLab. (2025, March 14).
-
Surface tension curves of 3,3,5,5,7,7,8,8,8-nonafluorooctanoic acid compared to that of perfluorooctanoic acid (PFOA). - ResearchGate. (n.d.). Retrieved from [Link]
-
Critical micelle concentration - Wikipedia. (n.d.). Retrieved from [Link]
-
(a) Change in surface tension of PFHpA, PFOA, PFNA, and PFDA... - ResearchGate. (n.d.). Retrieved from [Link]
-
The Influence of Surfactant and Solution Composition on PFAS Adsorption at Fluid-Fluid Interfaces - PMC - NIH. (2019, May 29). Retrieved from [Link]
-
Critical Micelle Concentrations (CMC) of the surfactants used,... | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
(PDF) Comparing Surfactants: Efficiency and Effectiveness - ResearchGate. (2020, May 21). Retrieved from [Link]
-
Surfactant applications | AGC SEIMI CHEMICAL. (n.d.). Retrieved from [Link]
-
Comparing the clinical and economic efficiency of four natural surfactants in treating infants with respiratory distress syndrome - NIH. (2023, June 30). Retrieved from [Link]
-
Unification of Surface Tension Isotherms of PFOA or GenX Salts in Electrolyte Solutions by Mean Ionic Activity - ResearchGate. (2023, August 16). Retrieved from [Link]
-
Dynamic and Interfacially Reinforced Surfactant for Ionic Liquid Microemulsions in Supercritical CO2 | Langmuir - ACS Publications. (2026, January 13). Retrieved from [Link]
Sources
- 1. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 2. Primary Applications of Sodium Dodecyl Sulfate (SDS) – China-based manufacturer ORID offering Sodium Dodecyl Sulfate [sodiumdodecylsulfate.com]
- 3. Sodium dodecyl sulfate | 151-21-3 [chemicalbook.com]
- 4. Sodium dodecyl sulfate - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. acs.org [acs.org]
- 7. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 8. Triton X-100 - Wikipedia [en.wikipedia.org]
- 9. snowpure.com [snowpure.com]
- 10. taylorandfrancis.com [taylorandfrancis.com]
- 11. lookchem.com [lookchem.com]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. Surfactant applications | AGC SEIMI CHEMICAL [seimichemical.co.jp]
- 15. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 16. santos.com [santos.com]
- 17. dow.com [dow.com]
- 18. researchgate.net [researchgate.net]
- 19. Fluoro- vs hydrocarbon surfactants: why do they differ in wetting performance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Characterization of surfactants | KRÜSS Scientific [kruss-scientific.com]
- 21. Tensiometry as a Simple Analytical Method for Quantification of Solubility and Release of Aroma Molecules in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 22. d-nb.info [d-nb.info]
- 23. Surface Tension Measurements with the Drop Profile Analysis Tensiometry—Consideration of the Surfactant Mass Balance in a Single Drop [mdpi.com]
- 24. tegewa.de [tegewa.de]
- 25. researchgate.net [researchgate.net]
- 26. d-nb.info [d-nb.info]
- 27. Micelle Characterization By Dynamic Light Scattering Bringing Viscosity Into The Equation [pharmaceuticalonline.com]
- 28. muser-my.com [muser-my.com]
Safety Operating Guide
A Strategic Guide to the Safe Disposal of Perfluorononanoyl Chloride
Welcome to a comprehensive guide on the proper handling and disposal of perfluorononanoyl chloride. As researchers and drug development professionals, our work demands not only precision in our results but also an unwavering commitment to safety and environmental stewardship. This compound, a valuable synthetic intermediate, presents a dual disposal challenge: the immediate, acute hazard of its reactive acyl chloride group and the long-term environmental persistence of its perfluorinated backbone. This guide provides a procedural framework grounded in chemical principles to navigate these challenges safely and responsibly, ensuring that our laboratories remain safe and our environmental impact is minimized.
Part 1: Immediate Risk Mitigation and Safe Handling
Before any disposal procedure can be considered, a thorough understanding of the immediate risks is paramount. This compound is a corrosive compound that reacts with moisture, and its handling requires stringent adherence to safety protocols.[1]
Core Safety and Hazard Profile
All handling and disposal operations must be conducted within a certified chemical fume hood. Personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent any direct contact.
| Hazard & Safety Parameter | Specification & Protocol | Source(s) |
| GHS Hazard Statements | Causes severe skin burns and eye damage.[1][2] Toxic if swallowed.[3] May cause respiratory irritation.[3] | [1][2][3] |
| Personal Protective Equipment (PPE) | Eye/Face: Tightly fitting safety goggles with side-shields.[2] Gloves: Chemically resistant gloves (inspect before use). Clothing: Fire/flame resistant and impervious lab coat or clothing.[2] | [2] |
| Storage Conditions | Store in a tightly closed container in a dry, cool, and well-ventilated "Corrosives" area.[4][5] The substance is moisture-sensitive.[1] | [1][4][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, and water.[5] | [5] |
| Hazardous Decomposition | Thermal decomposition can produce carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[4] | [4] |
Emergency First Aid Protocols
Immediate and correct first aid is critical in the event of an exposure.
-
Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[1]
-
Skin Contact: Take off immediately all contaminated clothing.[4] Wash off immediately with plenty of water for at least 15 minutes.[1] Seek immediate medical attention.
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[2] If not breathing, give artificial respiration.[1] Seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[4] Seek immediate medical attention.
Part 2: The Two-Stage Disposal Workflow
The proper disposal of this compound is a two-stage process designed to first neutralize its immediate chemical reactivity and then to manage the resulting environmentally persistent byproduct.
Stage 1: Neutralization via Controlled Hydrolysis
Causality: The carbon-chlorine bond in acyl chlorides is highly susceptible to nucleophilic attack.[6] This reactivity is amplified by the two strongly electronegative oxygen and chlorine atoms pulling electron density from the carbonyl carbon.[6] this compound reacts vigorously with water in a hydrolysis reaction to yield the more stable perfluorononanoic acid (PFNA) and corrosive hydrogen chloride (HCl) gas.[7][8] Our primary goal in this stage is to safely and controllably execute this hydrolysis reaction, neutralizing the HCl as it forms.
Experimental Protocol for Neutralization (Small Laboratory Quantities):
-
Preparation: Don all required PPE (safety goggles, lab coat, chemical-resistant gloves) and perform the entire procedure in a chemical fume hood.
-
Reagent Setup: Prepare a 5-10% aqueous solution of a weak base, such as sodium bicarbonate, in a beaker. The volume should be sufficient to fully react with and neutralize the this compound and the resulting HCl. Place the beaker in an ice bath on a magnetic stir plate and begin gentle stirring.
-
Controlled Addition: Using a pipette or dropping funnel, add the this compound to the stirring basic solution very slowly (dropwise). The reaction can be exothermic and may produce gas; slow addition is critical to control the reaction rate.
-
Reaction Completion: After the addition is complete, allow the mixture to stir at room temperature for at least one hour to ensure the hydrolysis is complete.
-
Verification: Check the pH of the solution to ensure it is neutral or slightly basic. If it is acidic, add more sodium bicarbonate solution until neutral.
Stage 2: Management of the Perfluorinated Waste Stream
Causality: The product of the hydrolysis, perfluorononanoic acid (PFNA), is a per- and polyfluoroalkyl substance (PFAS).[9] PFAS are known as "forever chemicals" because their strong carbon-fluorine bonds make them extremely resistant to environmental degradation.[10] Under current federal law, PFAS alone are not classified as hazardous waste under the Resource Conservation and Recovery Act (RCRA), but state and local regulations may be stricter.[11] The U.S. Environmental Protection Agency (EPA) has issued interim guidance recommending that PFAS waste be managed to minimize environmental release.[12][13]
Procedure for Waste Containment and Disposal:
-
Collection: Transfer the neutralized aqueous solution from Stage 1 into a designated, leak-proof hazardous waste container made of a compatible material (e.g., high-density polyethylene).
-
Labeling: Clearly label the container as "HAZARDOUS WASTE: AQUEOUS WASTE CONTAINING PERFLUORONONANOIC ACID (PFNA)". Include the date and any other information required by your institution's EHS department.
-
Professional Disposal: Do not pour this waste down the drain. The container must be collected and disposed of by a licensed hazardous waste management company. Consult your institution's Environmental Health and Safety (EHS) office for specific procedures. The EPA's guidance suggests high-temperature incineration as a potentially effective disposal technology for PFAS-containing materials.[10][12]
Part 3: Emergency Spill Management
In the event of a spill, a rapid and systematic response is essential to ensure personnel safety and contain the hazard.[14]
Step-by-Step Spill Cleanup Protocol:
-
Alert & Evacuate: Immediately alert all personnel in the vicinity and evacuate the immediate area.[14]
-
Assess & Protect: If the spill is small and you are trained and equipped to handle it, proceed with cleanup. If the spill is large or you are unsure, call your institution's emergency number or EHS office. Don the appropriate PPE, including respiratory protection if necessary and you are trained for its use.[14]
-
Contain: Confine the spill to a small area.[15] For liquid spills, create a dike around the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill absorbent.[15] Do not use combustible materials like paper towels.
-
Absorb & Collect: Carefully apply the absorbent material over the spill, allowing it to soak up the chemical.[5]
-
Clean Up: Using non-sparking tools, carefully sweep or scoop the contaminated absorbent material into a designated, sealable hazardous waste container.
-
Decontaminate: Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.
-
Dispose: Seal and label the waste container appropriately. Arrange for pickup by your EHS-approved waste handler.
-
Report: Report the incident to your supervisor and EHS department as required by your institution's policies.[15]
Spill Response Workflow
Caption: Decision workflow for managing a this compound spill.
Conclusion
The responsible management of this compound extends beyond its use in our experiments; it is a critical component of our professional duty. By understanding the chemistry of both its immediate reactivity and the persistence of its byproducts, we can implement a disposal strategy that is both safe and environmentally sound. This two-stage process—neutralization followed by professional disposal of the resulting PFAS waste—provides a robust framework for handling this chemical with the expertise and care it requires. Always consult your institution's specific safety and disposal protocols as the final authority.
References
-
Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2024). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Promotive Effects of Chloride and Sulfate on the Near-Complete Destruction of Perfluorocarboxylates (PFCAs) in Brine via Hydrogen-tuned 185-nm UV Photolysis: Mechanisms and Kinetics. (n.d.). National Institutes of Health. Retrieved from [Link]
-
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride. (n.d.). PubChem, National Center for Biotechnology Information. Retrieved from [Link]
-
Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024, July 16). Babst Calland. Retrieved from [Link]
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024, April 8). U.S. Environmental Protection Agency. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]
-
Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry): Revision Note. (2023, December 23). Save My Exams. Retrieved from [Link]
-
Electrooxidation of per- and polyfluoroalkyl substances in chloride-containing water on surface-fluorinated Ti4O7 anodes: Mitigation and elimination of chlorate and perchlorate formation. (2022, August 2). PubMed, National Institutes of Health. Retrieved from [Link]
-
Reactions of Acyl Chlorides with Water. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
-
Perfluorooctanoic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Spill Control/Emergency Response. (n.d.). Emory University Environmental Health and Safety Office. Retrieved from [Link]
-
Chemical Spill Procedures. (n.d.). University of Toronto Environmental Health & Safety. Retrieved from [Link]
-
Finding an End to Forever Chemicals. (2023, October 13). Eurofins USA. Retrieved from [Link]
-
EPA Releases Updated Interim Guidance on Destroying and Disposing of Certain PFAS and PFAS-Containing Materials, Will Hold 180-Day Comment Period. (2024, May 7). The Acta Group. Retrieved from [Link]
-
Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. (n.d.). chemguide. Retrieved from [Link]
-
Cas 52447-23-1, this compound. (n.d.). LookChem. Retrieved from [Link]
Sources
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-Heptadecafluorononanoyl chloride | C9ClF17O | CID 2776252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.co.uk [fishersci.co.uk]
- 5. fishersci.com [fishersci.com]
- 6. savemyexams.com [savemyexams.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguideforcie.co.uk [chemguideforcie.co.uk]
- 9. Perfluorooctanoic acid - Wikipedia [en.wikipedia.org]
- 10. Finding an End to Forever Chemicals - Eurofins USA [eurofinsus.com]
- 11. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]
- 12. epa.gov [epa.gov]
- 13. actagroup.com [actagroup.com]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]
Mastering the Handling of Perfluorononanoyl Chloride: A Comprehensive Guide to Safety and Disposal
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern chemical synthesis, perfluorinated compounds hold a significant position due to their unique properties. Among these, Perfluorononanoyl chloride (PFNC) is a valuable reagent, but its handling demands a meticulous approach to safety. This guide, compiled from the perspective of a Senior Application Scientist, provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the well-being of laboratory personnel and the protection of our environment. We will delve into the causality behind each procedural step, grounding our recommendations in established safety protocols and scientific principles.
Understanding the Hazard: The Dual Nature of this compound
This compound presents a dual hazard profile that necessitates a comprehensive understanding to mitigate risks effectively. It is both a corrosive acyl chloride and a per- and polyfluoroalkyl substance (PFAS) .
-
Acyl Chloride Reactivity: The acyl chloride functional group is highly reactive, particularly with nucleophiles. Its primary hazard in the laboratory is its violent reaction with water, including moisture in the air, to produce hydrochloric acid (HCl) and perfluorononanoic acid (PFNA). This reaction is highly exothermic and can lead to the release of corrosive vapors.[1]
-
PFAS "Forever Chemical" Concern: As a member of the PFAS family, PFNC is classified as a "forever chemical." This designation stems from the exceptional strength of the carbon-fluorine bond, which makes these compounds highly resistant to degradation in the environment. Their persistence, combined with potential adverse health effects, necessitates stringent disposal protocols to prevent environmental contamination.
| Hazard Classification | Description | Primary Risks |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage. | Chemical burns, tissue damage. |
| Serious Eye Damage/Irritation | Causes serious eye damage. | Permanent eye injury. |
| Acute Toxicity (Oral) | Toxic if swallowed. | Internal organ damage. |
| Water-Reactivity | Reacts violently with water to produce corrosive gases. | Release of HCl gas, potential for pressure buildup. |
| Environmental Hazard | Persistent and bioaccumulative. | Long-term environmental contamination. |
The First Line of Defense: Personal Protective Equipment (PPE)
A robust PPE plan is the cornerstone of safe handling. The selection of appropriate PPE for this compound is dictated by its corrosive and water-reactive nature.
Hand Protection: Selecting the Right Gloves
Standard laboratory nitrile gloves are not sufficient for handling this compound due to its aggressive nature. The choice of glove material is critical to prevent chemical breakthrough and skin contact.
Recommended Glove Materials:
-
Butyl Rubber: Offers excellent resistance to a wide range of corrosive chemicals, including acids and ketones.[2][3] It is a preferred choice for handling acyl chlorides.
-
Viton™: A fluoroelastomer with exceptional resistance to chlorinated solvents and aromatic hydrocarbons.[4][5][6] It provides superior protection against highly corrosive and toxic chemicals.[5]
Double Gloving: It is highly recommended to wear two pairs of gloves. An inner pair of nitrile gloves can provide a secondary barrier and make the doffing process safer.
| Glove Material | Chemical Resistance to Acyl Chlorides | Dexterity | Cost |
| Butyl Rubber | Excellent | Good | Moderate |
| Viton™ | Excellent | Fair to Good | High |
| Neoprene | Good | Excellent | Moderate |
| Nitrile | Poor to Fair | Excellent | Low |
Note: This table provides general guidance. Always consult the glove manufacturer's specific chemical resistance chart for the most accurate information.
Eye and Face Protection: A Non-Negotiable Requirement
Given the severe eye damage potential, robust eye and face protection is mandatory.
-
Chemical Splash Goggles: Must be worn at all times when handling this compound.
-
Face Shield: A full-face shield must be worn over chemical splash goggles to protect against splashes and fumes.
Body Protection: A Barrier Against Spills
A chemically resistant lab coat or apron is essential to protect against accidental spills. For larger quantities or procedures with a higher risk of splashing, a chemical-resistant suit may be necessary.
Respiratory Protection: When Engineering Controls Are Not Enough
All handling of this compound must be conducted in a certified chemical fume hood. If there is a risk of exceeding the occupational exposure limit, or in the event of a spill, respiratory protection is required. A NIOSH-approved respirator with an acid gas cartridge is the minimum requirement.
The Workflow: A Step-by-Step Guide to Safe Handling
Adherence to a strict, well-defined workflow is paramount to minimizing the risk of exposure and accidents.
Donning PPE: A Deliberate and Sequential Process
The order in which you put on your PPE is crucial for ensuring a complete and sealed barrier of protection.
Handling this compound: In the Fume Hood
-
Preparation: Ensure the chemical fume hood is functioning correctly. Gather all necessary equipment and reagents before introducing the this compound.
-
Inert Atmosphere: Whenever possible, handle this compound under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric moisture.
-
Dispensing: Use dry, clean glassware. When transferring, do so slowly and carefully to avoid splashing.
-
Reaction Quenching: Be mindful that reactions involving this compound may generate HCl gas. Ensure the reaction vessel is properly vented to a scrubbing system if necessary.
Doffing PPE: A Methodical Approach to Decontamination
The removal of PPE is a critical step where cross-contamination can occur. Follow a deliberate sequence to avoid contact with the potentially contaminated outer surfaces of your protective gear.
Emergency Preparedness: Spill and Exposure Response
Even with the most stringent precautions, accidents can happen. A well-rehearsed emergency plan is your best defense.
Spill Response: A Calm and Calculated Approach
Do NOT use water to clean up a this compound spill. The violent reaction will exacerbate the situation.
Exposure Response: Immediate Action is Crucial
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
The Final Step: A Responsible Disposal Plan
The "forever chemical" nature of this compound mandates a disposal plan that adheres to federal, state, and local regulations to prevent environmental contamination.
Waste Segregation and Labeling
-
All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
The label should clearly indicate "Hazardous Waste," "this compound," and the associated hazards (Corrosive, Water-Reactive).
Federal and State Disposal Guidelines
The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS-containing materials.[7] The EPA has also proposed listing certain PFAS as hazardous constituents under the Resource Conservation and Recovery Act (RCRA), which would subject them to stricter "cradle-to-grave" management.[8][9][10]
Acceptable Disposal Methods:
-
Incineration: High-temperature incineration at a permitted hazardous waste facility is the preferred method for the destruction of PFAS.
-
Hazardous Waste Landfill: Disposal in a permitted hazardous waste landfill is an option, but it does not destroy the PFAS.[11]
-
Deep Well Injection: For liquid waste, deep well injection into geologically stable formations is a potential disposal route.[11]
State-Specific Regulations: It is crucial to be aware of and comply with state-specific regulations, which may be more stringent than federal guidelines.
-
California: Has enacted laws restricting PFAS in various consumer products and has established its own notification levels for PFAS in drinking water.[9][12][13][14]
-
New York: Was the first state to classify certain PFAS as hazardous substances, leading to stringent storage and disposal regulations.[7][8][11][15][16]
Always consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor to ensure compliance with all applicable regulations.
Conclusion: A Culture of Safety
The safe handling of this compound is not merely a matter of following a checklist; it is about fostering a culture of safety within the laboratory. By understanding the inherent hazards of this compound, diligently adhering to established protocols, and being prepared for emergencies, we can harness its utility in advancing scientific discovery while protecting ourselves and our environment. This guide serves as a foundational resource, but it is the responsibility of every researcher to remain vigilant, informed, and committed to the principles of laboratory safety.
References
-
U.S. Environmental Protection Agency. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
National Institute of Environmental Health Sciences. (n.d.). Perfluoroalkyl and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
Environmental Working Group. (n.d.). What Are PFAS Chemicals? Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. Retrieved from [Link]
-
SHOWA Group. (n.d.). Unlined Viton® Coated Chemical & Acid Resistant Gloves, Black, 12". Retrieved from [Link]
-
MCF Environmental Services. (2023). Guidelines for Disposing of PFAs. Retrieved from [Link]
-
McGlinchey Stafford PLLC. (2024). EPA Proposes Adding Nine PFAS to RCRA. Retrieved from [Link]
-
Partner ESI. (n.d.). California State PFAS Regulations. Retrieved from [Link]
-
Lloyd Gray Whitehead Monroe Law Firm. (2024). EPA PROPOSES NEW RULE TO LIST SPECIFIC PFAS COMPOUNDS AS HAZARDOUS CONSTITUENTS UNDER RCRA. Retrieved from [Link]
-
New York State Department of Environmental Conservation. (n.d.). Per- and Polyfluoroalkyl Substances (PFAS). Retrieved from [Link]
-
International Safety Components, Inc. (2025). Viton and Butyl Polymer Chemical Resistant Gloves: What You Need to Know. Retrieved from [Link]
-
Allen Matkins. (2024). EPA Takes Sweeping Actions to Regulate PFAS, California Makes Targeted Moves. Retrieved from [Link]
-
U.S. Plastic Corp. (n.d.). Viton Chemical Compatibility Chart. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
U.S. Department of Health and Human Services. (2007). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]
-
Partner ESI. (n.d.). New York State PFAS Regulations. Retrieved from [Link]
-
BakerHostetler. (2024). California's Approach to PFAS Regulation Creates Compliance Challenges. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]
-
California State Water Resources Control Board. (n.d.). CA PFAS Timeline. Retrieved from [Link]
-
U.S. Department of Labor. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
-
California Water Environment Association. (n.d.). PFAS in California. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing. Retrieved from [Link]
-
MCR Safety. (n.d.). CP25 - 25 mil Butyl Rubber Gloves. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : P. Retrieved from [Link]
-
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : F. Retrieved from [Link]
-
SKS Science Products. (n.d.). Chemical Resistance of Glove Materials. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf. Retrieved from [Link]
-
University of California, Santa Barbara. (n.d.). Hand Protection Chemical Resistance Guide. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 20.17: Reactions of Acid Chlorides. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Retrieved from [Link]
Sources
- 1. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 2. safety.fsu.edu [safety.fsu.edu]
- 3. mcrsafety.com [mcrsafety.com]
- 4. cleanroomproducts.com [cleanroomproducts.com]
- 5. esafetysupplies.com [esafetysupplies.com]
- 6. calpaclab.com [calpaclab.com]
- 7. partneresi.com [partneresi.com]
- 8. bartonandloguidice.com [bartonandloguidice.com]
- 9. partneresi.com [partneresi.com]
- 10. Safety Gloves for Extreme-Corrosive Protection - GLV1328 - New Pig [newpig.com]
- 11. New York may require composters using biosolids to test for PFAS | Waste Dive [wastedive.com]
- 12. allenmatkins.com [allenmatkins.com]
- 13. California’s Approach to PFAS Regulation Creates Compliance Challenges | BakerHostetler [bakerlaw.com]
- 14. waterboards.ca.gov [waterboards.ca.gov]
- 15. nysac.org [nysac.org]
- 16. Per- and Polyfluoroalkyl Substances (PFAS) - NYSDEC [dec.ny.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
